molecular formula C21H41N3O3 B3052933 Dibutyl ethylhexanoyl glutamide CAS No. 486455-65-6

Dibutyl ethylhexanoyl glutamide

Cat. No.: B3052933
CAS No.: 486455-65-6
M. Wt: 383.6 g/mol
InChI Key: OVUBDKNXJHOLMI-ZVAWYAOSSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dibutyl ethylhexanoyl glutamide is a useful research compound. Its molecular formula is C21H41N3O3 and its molecular weight is 383.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(2S)-N,N'-dibutyl-2-(2-ethylhexanoylamino)pentanediamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H41N3O3/c1-5-9-12-17(8-4)20(26)24-18(21(27)23-16-11-7-3)13-14-19(25)22-15-10-6-2/h17-18H,5-16H2,1-4H3,(H,22,25)(H,23,27)(H,24,26)/t17?,18-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVUBDKNXJHOLMI-ZVAWYAOSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(CC)C(=O)NC(CCC(=O)NCCCC)C(=O)NCCCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC(CC)C(=O)N[C@@H](CCC(=O)NCCCC)C(=O)NCCCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H41N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10197571
Record name Dibutyl ethylhexanoyl glutamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10197571
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

383.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

486455-65-6
Record name (2S)-N1,N5-Dibutyl-2-[(2-ethyl-1-oxohexyl)amino]pentanediamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=486455-65-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Dibutyl ethylhexanoyl glutamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0486455656
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dibutyl ethylhexanoyl glutamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10197571
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N1,N5-Dibutyl-N2-(2-ethylhexanoyl)-L-glutamamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.217.026
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name DIBUTYL ETHYLHEXANOYL GLUTAMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0IAF2L30VS
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

"Dibutyl ethylhexanoyl glutamide" synthesis from L-Glutamic acid

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Synthesis of Dibutyl Ethylhexanoyl Glutamide from L-Glutamic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, a derivative of L-glutamic acid, is a highly effective organogelator and stabilizer, primarily utilized in the cosmetics and personal care industries.[1][2] Its synthesis from the readily available amino acid L-glutamic acid involves a multi-step chemical process centered on N-acylation and amidation reactions. This technical guide provides a detailed overview of the synthesis pathway, generalized experimental protocols, and expected analytical characterization of the final product. The information is intended to serve as a foundational resource for researchers in organic synthesis, materials science, and formulation chemistry.

Introduction

This compound, also known by the INCI name this compound, is a versatile molecule derived from L-glutamic acid.[1][3] It is characterized by a glutamide backbone N-acylated with an ethylhexanoyl group and featuring two dibutyl amide moieties at the α- and γ-carboxylic acid positions. This structure imparts unique self-assembly properties, allowing it to form extensive fibrous networks in non-polar liquids, thereby creating stable, transparent gels.[3][4] These properties have made it a valuable ingredient in cosmetics for controlling viscosity and providing structure to oil-based formulations.[5]

The synthesis leverages L-glutamic acid as a chiral starting material, ensuring the stereochemical integrity of the final product. The core chemical transformations involve the formation of three amide bonds: one at the amino group of glutamic acid and two at its carboxylic acid groups.[6]

Synthesis Pathway Overview

The primary synthetic route to this compound involves two key transformations starting from L-glutamic acid:

  • N-Acylation: The primary amino group (-NH₂) of L-glutamic acid is acylated using 2-ethylhexanoyl chloride. This reaction, a form of nucleophilic acyl substitution, attaches the ethylhexanoyl group to the glutamic acid backbone.[6]

  • Diamidation: The two carboxylic acid groups (-COOH) of the N-acylated intermediate are converted into amides by reacting with dibutylamine (B89481).[6]

These steps can be performed sequentially or in a more direct, one-pot synthesis, although a stepwise approach generally allows for greater control and purity of the final product.[6] The overall reaction transforms the hydrophilic amino acid into a lipophilic N-acyl-glutamic acid diamide.[6]

Experimental Protocol: A Generalized Approach

While specific industrial synthesis protocols are proprietary, a representative laboratory-scale procedure can be designed based on established organic chemistry principles for N-acylation and amidation.

Materials and Reagents

The primary precursors for the synthesis are L-Glutamic acid, 2-ethylhexanoyl chloride, and dibutylamine.[6] Their properties are summarized in the table below.

ReagentFormulaMolar Mass ( g/mol )Role
L-Glutamic AcidC₅H₉NO₄147.13Backbone
2-Ethylhexanoyl ChlorideC₈H₁₅ClO162.66Acylating Agent
DibutylamineC₈H₁₉N129.24Amidating Agent
Triethylamine (B128534) (or other base)C₆H₁₅N101.19HCl Scavenger
Aprotic Solvent (e.g., THF, DCM)--Reaction Medium
Step-by-Step Synthesis Workflow

The logical flow for a controlled, stepwise synthesis is outlined below. This process ensures the selective formation of the desired amide bonds.

G start_node L-Glutamic Acid (Starting Material) step1_node Step 1: N-Acylation (Nucleophilic Acyl Substitution) start_node->step1_node reagent1_node 2-Ethylhexanoyl Chloride + Aprotic Solvent + Base (e.g., Triethylamine) reagent1_node->step1_node Reactant intermediate_node N-(2-ethylhexanoyl)-L-glutamic acid (Intermediate) step1_node->intermediate_node Forms step2_node Step 2: Diamidation (Amide Bond Formation) intermediate_node->step2_node reagent2_node Dibutylamine + Coupling Agent (e.g., DCC/EDC) or Conversion to Diacyl Chloride (e.g., with SOCl₂) reagent2_node->step2_node Reactant product_crude_node Crude this compound step2_node->product_crude_node Yields purification_node Purification (Crystallization or Chromatography) product_crude_node->purification_node Undergoes product_final_node Pure this compound purification_node->product_final_node Results in

Caption: Stepwise synthesis workflow for this compound.

Detailed Methodology

Step 1: N-Acylation of L-Glutamic Acid

  • Suspend L-glutamic acid in a suitable anhydrous aprotic solvent (e.g., Tetrahydrofuran - THF) in a reaction vessel equipped with a magnetic stirrer and an inert atmosphere (e.g., nitrogen or argon).

  • Add a non-nucleophilic base, such as triethylamine (2.2 equivalents), to the suspension. The base acts as a scavenger for the HCl byproduct.

  • Cool the mixture in an ice bath to 0-5 °C.

  • Slowly add 2-ethylhexanoyl chloride (1.1 equivalents) dropwise to the cooled suspension while stirring vigorously. The reaction is exothermic.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, filter the mixture to remove the triethylamine hydrochloride salt. The filtrate contains the N-(2-ethylhexanoyl)-L-glutamic acid intermediate.

Step 2: Diamidation of the Intermediate

  • The crude N-acylated intermediate can be used directly or after purification.

  • Activate the two carboxylic acid groups. This can be achieved by converting them to acyl chlorides using thionyl chloride (SOCl₂) or by using a peptide coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

  • Using a coupling agent (preferred for milder conditions): Dissolve the N-acylated intermediate in an aprotic solvent (e.g., Dichloromethane - DCM). Add the coupling agent (2.2 equivalents) and an activator like Hydroxybenzotriazole (HOBt).

  • Add dibutylamine (2.5 equivalents) to the mixture and stir at room temperature for 24-48 hours.

  • Monitor the reaction by TLC or HPLC.

Purification
  • After the reaction is complete, the crude product is worked up. If a coupling agent was used, the urea (B33335) byproduct is filtered off.

  • The organic solution is typically washed sequentially with a dilute acid (e.g., 1M HCl) to remove excess amine, a dilute base (e.g., saturated NaHCO₃) to remove unreacted starting material, and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

  • The final product, this compound, is purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) or by column chromatography on silica (B1680970) gel.[7]

Product Characterization

The structure and purity of the synthesized this compound must be confirmed using standard analytical techniques. The expected data from these analyses are summarized below.

Physical Properties
PropertyValue
Molecular FormulaC₂₁H₄₁N₃O₃[8]
Molar Mass383.6 g/mol [8]
AppearanceWhite to off-white powder[3]
CAS Number486455-65-6[8]
Spectroscopic Data (Expected)

While specific spectra are not available in the initial search, the expected key signals based on the molecular structure are tabulated below. This serves as a guide for researchers to verify the successful synthesis of the target molecule.

TechniqueExpected Key Signals / Peaks
¹H NMR - Aliphatic Protons (Butyl & Ethylhexanoyl): Multiple signals in the 0.8-1.6 ppm range (CH₃, CH₂ groups).- α-CH (Glutamic Acid): A multiplet around 4.2-4.5 ppm.- Amide Protons (N-H): Broad signals between 6.0-8.0 ppm.
¹³C NMR - Carbonyl Carbons (Amides): Three distinct signals in the 170-175 ppm region.- α-Carbon (Glutamic Acid): Signal around 53-56 ppm.- Aliphatic Carbons: Multiple signals in the 10-40 ppm range.
FT-IR (cm⁻¹)- N-H Stretch (Amide): Broad peak around 3300 cm⁻¹.- C-H Stretch (Aliphatic): Sharp peaks between 2850-2960 cm⁻¹.- C=O Stretch (Amide I): Strong, sharp peak around 1640 cm⁻¹.- N-H Bend (Amide II): Peak around 1540 cm⁻¹.
Mass Spec. - Molecular Ion Peak [M+H]⁺: Expected at m/z 384.3.

Conclusion

The synthesis of this compound from L-glutamic acid is a robust process rooted in fundamental amide bond formation chemistry. By carefully controlling the reaction conditions for N-acylation and subsequent diamidation, a high-purity product can be obtained. This technical guide provides a comprehensive framework, including a generalized protocol and expected analytical signatures, to aid researchers in the successful laboratory-scale synthesis of this valuable organogelator. Further optimization of reaction conditions, solvents, and purification techniques can be explored to enhance yield and process efficiency.

References

Chemical structure and properties of "Dibutyl ethylhexanoyl glutamide"

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Dibutyl Ethylhexanoyl Glutamide

Introduction

This compound is a synthetic amino acid derivative that has gained significant traction in the cosmetics and personal care industries.[1] Structurally derived from L-glutamic acid, this multifaceted ingredient primarily functions as an oil gelling agent, stabilizer, and thickener.[2][3][4] Its unique ability to form thermo-reversible gels in a wide range of oils allows for the creation of innovative product textures, from clear, solid sticks to silky, non-greasy creams and serums.[1][2][3] This guide provides a comprehensive overview of its chemical structure, physicochemical properties, synthesis, mechanisms of action, and applications, tailored for researchers and formulation scientists.

Chemical Structure and Identification

This compound is characterized by a central L-glutamic acid backbone functionalized with two butylamide groups and one N-acyl group (2-ethylhexanoyl).[5][6] This amphiphilic structure, featuring both hydrophobic alkyl chains and hydrogen-bonding amide groups, is crucial to its functionality.[6]

The IUPAC name for this compound is (2S)-N,N'-dibutyl-2-(2-ethylhexanoylamino)pentanediamide.[5][7]

Molecular Structure
  • Core: L-Glutamic acid, a naturally occurring amino acid, provides a chiral scaffold with multiple sites for functionalization.[6]

  • Amide Groups: Two carboxylic acid groups of the glutamic acid core are converted to dibutylamides, enhancing hydrogen-bonding capabilities.[6]

  • Acyl Group: The primary amine of the glutamic acid is acylated with 2-ethylhexanoyl chloride, introducing a branched hydrophobic chain.[6]

Physicochemical and Toxicological Properties

This compound is a low-molecular-weight organogelator.[6] Its physical and chemical properties are summarized in the tables below. From a toxicological perspective, it is generally considered safe for use in cosmetics and is not classified as hazardous under GHS criteria.[1][7][8]

Table 1: Chemical Identifiers
IdentifierValue
CAS Number 486455-65-6[5][6][7]
Molecular Formula C₂₁H₄₁N₃O₃[5][7][9][10]
Molecular Weight 383.6 g/mol [5][6][7]
InChI Key OVUBDKNXJHOLMI-ZVAWYAOSSA-N[5][6]
Canonical SMILES CCCCC(CC)C(=O)NC(CCC(=O)NCCCC)C(=O)NCCCC[5]
Table 2: Physicochemical Properties
PropertyValueSource
Boiling Point (Predicted) 642.0 ± 50.0 °C[10]
Density (Predicted) 0.974 ± 0.06 g/cm³[10]
pKa (Predicted) 14.46 ± 0.46[10]
XLogP3 3.9[7]
Table 3: Safety and Toxicology Summary
EndpointResultNotes
GHS Classification Not ClassifiedReported by 53 of 53 companies to ECHA.[7]
Eye Irritation May cause irritationShort contact may cause moderate irritation.[8]
Skin Irritation Not an irritant[8]
Acute Inhalation May cause respiratory irritationHigh concentrations of mists may be irritating.[8]

Synthesis and Manufacturing

The synthesis of this compound is a multi-step process rooted in nucleophilic acyl substitution reactions.[6] The primary precursors are L-Glutamic acid, dibutylamine (B89481), and 2-ethylhexanoyl chloride.[6]

Synthetic Pathway

The general synthesis involves a two-fold amidation and a single N-acylation.[5][6]

  • N-Acylation: The amino group of L-glutamic acid acts as a nucleophile, attacking the carbonyl carbon of 2-ethylhexanoyl chloride. This condensation reaction forms an amide bond, attaching the ethylhexanoyl group to the glutamic acid backbone.[6]

  • Amidation: The two carboxylic acid groups of the now N-acylated glutamic acid are activated and subsequently reacted with dibutylamine to form the corresponding diamides.[6]

  • Purification: The final product is purified using standard techniques such as crystallization or chromatography to achieve high purity.[5]

G cluster_reactants Starting Materials cluster_process Synthetic Process cluster_product Final Product LGA L-Glutamic Acid Acylation N-Acylation LGA->Acylation DBA Dibutylamine Amidation Amidation of Carboxyl Groups DBA->Amidation EHC 2-Ethylhexanoyl Chloride EHC->Acylation Acylation->Amidation Intermediate Purification Purification (Crystallization/Chromatography) Amidation->Purification Product This compound Purification->Product

Caption: Synthetic workflow for this compound.

Mechanism of Action: Supramolecular Self-Assembly

The primary function of this compound as a gelling agent is driven by its capacity for self-assembly into a three-dimensional network.[6] This process is governed by non-covalent interactions.

  • Hydrogen Bonding: The amide (-CONH-) groups in the molecule are key sites for intermolecular hydrogen bonding. These bonds drive the initial formation of one-dimensional fibrous aggregates.[6]

  • Hydrophobic Interactions: The nonpolar alkyl chains (butyl and ethylhexanoyl groups) aggregate to minimize contact with polar environments, a phenomenon known as the hydrophobic effect. This stabilizes the fibrous structures.[6]

  • Network Formation: The elongated fibers entangle and interact, forming a nano-fibrillar, mesh-like network that entraps the oil phase, leading to the formation of a macroscopic gel.[6] The strength and viscosity of this gel can be controlled by adjusting the concentration of the gelling agent.[2][3]

G Mechanism of Self-Assembly cluster_molecular Molecular Level cluster_interactions Driving Forces cluster_supramolecular Supramolecular & Macroscopic Level M Individual Molecules (this compound) HB Hydrogen Bonding (Amide Groups) M->HB HI Hydrophobic Interactions (Alkyl Chains) M->HI Fibers 1D Fibrillar Aggregates HB->Fibers HI->Fibers Network 3D Nano-Fibrillar Network Fibers->Network Entanglement Gel Macroscopic Oil Gel Network->Gel Oil Entrapment

Caption: Self-assembly pathway from molecule to macroscopic gel.

Applications in Formulation Science

This compound is a versatile ingredient used across a wide spectrum of personal care products. Its primary functions are to structure oil phases, stabilize emulsions, and improve product aesthetics.[2][4]

Table 4: Applications and Functions
Product CategoryPrimary Function(s)Specific Applications
Skincare Gelling Agent, Stabilizer, Texture EnhancerCreams, Oil Serums, Sunscreens (Sticks & Gels), Moisturizers[1][2][11][12]
Decorative Cosmetics Structurant, Gelling Agent, Pigment StabilizerLipsticks, Lip Glosses, Mascara, Eyeliners, Stick Foundations[2][4][11]
Hair Care Hair Conditioning Agent, ThickenerHair Creams, Styling Products[1][4][11]
Other Gelling AgentGel Air Fresheners[13]

The ingredient is valued for its ability to create transparent gels and hard sticks with a non-sticky, silky feel, while also improving the dispersion of pigments in color cosmetics.[2][3][4]

G cluster_props cluster_apps Product Applications Core Core Properties P1 Oil Gelling Agent Core->P1 P2 Viscosity Modifier Core->P2 P3 Stabilizer Core->P3 P4 Conditioning Agent Core->P4 App1 Skincare (Serums, Sun Sticks) P1->App1 App2 Color Cosmetics (Lipstick, Mascara) P1->App2 P2->App1 App3 Hair Care (Styling Creams) P2->App3 P3->App1 P3->App2 P4->App1 P4->App3

Caption: Relationship between core properties and applications.

Experimental Protocols

Protocol: Preparation of a Model Oil Gel

This protocol describes the preparation of a simple oil gel to evaluate the gelling efficiency of this compound.

Materials:

  • This compound

  • Oil phase (e.g., Mineral Oil, Triethylhexanoin, or other ester oil)

  • Beaker

  • Hot plate with magnetic stirrer

  • Thermometer

  • Spatula

Procedure:

  • Weigh the desired amount of the oil phase into the beaker.

  • Add the desired concentration of this compound (typically 1-10% w/w) to the oil.[13]

  • Heat the mixture to 80-90°C while stirring until the gelling agent is completely dissolved and the solution is clear.

  • Pour the hot, clear solution into a suitable container or mold.

  • Allow the mixture to cool down to room temperature without agitation.

  • The gel will form upon cooling. Evaluate the gel for clarity, hardness, and texture.

Protocol: Measurement of Gel Hardness (Penetration Test)

This method provides a quantitative measure of the gel's strength, adapted from industry standards (e.g., ASTM D1321).[13]

Equipment:

  • Penetrometer equipped with a standard needle

  • Thermostatically controlled water bath

  • Sample container with the prepared gel

  • Timer

Procedure:

  • Prepare the gel as described in Protocol 7.1 and allow it to set at a controlled temperature (e.g., 25°C) for at least 24 hours.

  • Place the gel sample in the water bath at 25°C for 1-2 hours to ensure temperature equilibrium.

  • Position the penetrometer needle so that its tip just touches the surface of the gel.

  • Release the needle and allow it to penetrate the gel for a specified time (e.g., 5 seconds).

  • Record the penetration depth in millimeters.

  • Perform the measurement in triplicate at different points on the gel surface and calculate the average. A lower penetration value indicates a harder gel.[13]

Conclusion

This compound is a highly effective and versatile organogelator derived from L-glutamic acid. Its ability to self-assemble into extensive fibrillar networks via hydrogen bonding and hydrophobic interactions enables the structuring of a wide variety of oil phases. This functionality makes it an invaluable tool for formulation scientists seeking to create novel textures, improve product stability, and enhance sensory characteristics in skincare, color cosmetics, and hair care applications. Its favorable safety profile further solidifies its position as a key ingredient in modern cosmetic formulations.[1]

References

The Architecture of Gels: An In-depth Technical Guide to the Self-Assembly of Dibutyl Ethylhexanoyl Glutamide in Nonpolar Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dibutyl ethylhexanoyl glutamide, a derivative of L-glutamic acid, is a low molecular weight organogelator renowned for its exceptional ability to structure nonpolar solvents into gels. This property has led to its widespread use in cosmetics, pharmaceuticals, and various industrial applications where the controlled release of active ingredients or the formation of stable, structured liquids is desired. The transition from a liquid to a gel state is driven by the spontaneous self-assembly of the gelator molecules into a three-dimensional fibrillar network that entraps the solvent. Understanding the intricate mechanism of this self-assembly is paramount for the rational design and optimization of gel-based formulations. This technical guide provides a comprehensive overview of the core principles governing the self-assembly of this compound in nonpolar environments, details key experimental protocols for its characterization, and presents a framework for quantitative analysis.

Core Principles of Self-Assembly

The self-assembly of this compound in nonpolar solvents is a thermodynamically driven process governed by a delicate balance of non-covalent interactions. The resulting supramolecular architecture is a nano-fibrillar network that immobilizes the solvent molecules, leading to the formation of a gel.

Driving Forces of Aggregation

The primary intermolecular forces responsible for the self-assembly of this compound are:

  • Hydrogen Bonding: The presence of three amide functionalities in the molecule is crucial for the formation of extensive hydrogen bond networks.[1] The amide N-H groups act as hydrogen bond donors, while the carbonyl C=O groups serve as acceptors. These directional and specific interactions are the principal driving force for the one-dimensional growth of the gelator molecules into fibers.

  • Van der Waals Interactions: The nonpolar alkyl chains (two butyl groups and an ethylhexanoyl group) of the molecule contribute significantly to the stability of the self-assembled network through van der Waals forces.[2] In a nonpolar solvent, these interactions between the aliphatic chains of neighboring molecules are favorable and contribute to the overall enthalpy of aggregation.

The interplay of these forces dictates the spontaneous organization of the molecules into a hierarchical structure.

cluster_0 Molecular Level cluster_1 Supramolecular Level cluster_2 Nanoscale Level cluster_3 Macroscopic Level Monomer Monomer Fiber 1D Growth Hydrogen Bonding Monomer->Fiber Self-Assembly Network 3D Entanglement Van der Waals Interactions Fiber->Network Aggregation Gel Gel Network->Gel Solvent Entrapment

Hierarchical Self-Assembly of this compound.

Quantitative Data on Gel Properties

The efficiency and characteristics of the gel are dependent on several factors, including the concentration of the gelator, the nature of the nonpolar solvent, and the temperature.

Critical Gelation Concentration (CGC)

The CGC is the minimum concentration of the gelator required to form a stable gel at a given temperature. Below this concentration, the solution remains in a liquid state. The CGC is influenced by the solubility of the gelator in the specific solvent.

Nonpolar SolventCritical Gelation Concentration (wt%)
Mineral Oil0.5 - 5.0
Cyclomethicone0.5 - 5.0
IsododecaneData not available
SqualaneData not available
Note: The provided concentration range is based on typical applications and may vary depending on the specific grade of the solvent and experimental conditions.
Thermal Properties

The gels formed by this compound are typically thermoreversible. Upon heating, the kinetic energy of the molecules increases, leading to the disruption of the non-covalent bonds and the transition from a gel to a sol state (Tgel-sol). Cooling the solution allows for the reformation of the fibrillar network and the gel state.

ParameterDescriptionTypical Value Range (°C)
Dissolution TemperatureThe temperature at which the gelator completely dissolves in the solvent upon heating.85 - 110
Gelation Temperature (Tgel)The temperature at which the gel network forms upon cooling.Varies with concentration and solvent
Sol-Gel Transition Temperature (Tgel-sol)The temperature at which the gel melts upon heating.Varies with concentration and solvent

Experimental Protocols

A comprehensive understanding of the self-assembly mechanism requires a multi-faceted experimental approach.

Organogel Preparation

A standardized protocol is essential for reproducible results.

Materials:

  • This compound

  • Nonpolar solvent (e.g., mineral oil, cyclomethicone)

  • Sealed vials

  • Heating apparatus (e.g., hot plate with magnetic stirrer, oven)

Procedure:

  • Weigh the desired amount of this compound and the nonpolar solvent into a sealed vial.

  • Heat the mixture to a temperature sufficient to completely dissolve the gelator (typically 85-110 °C) with continuous stirring to ensure homogeneity.

  • Once a clear solution is obtained, cool the vial to room temperature and allow it to stand undisturbed for a specified period (e.g., 24 hours) for the gel to mature.

  • The formation of a stable gel can be confirmed by inverting the vial; a successful gel will not flow.

Start Start Weigh Weigh Gelator and Solvent Start->Weigh Heat Heat to Dissolve (85-110 °C) Weigh->Heat Cool Cool to Room Temperature Heat->Cool Mature Allow Gel to Mature (e.g., 24h) Cool->Mature Invert Invert Vial to Confirm Gelation Mature->Invert End End Invert->End

Workflow for Organogel Preparation.
Rheological Analysis

Rheology provides quantitative data on the mechanical properties of the gel, such as its stiffness and viscosity.

Instrumentation:

  • A controlled-stress or controlled-strain rheometer equipped with a parallel plate or cone-plate geometry.

  • A temperature control unit.

Methodology:

  • Sample Loading: Carefully load the prepared organogel onto the rheometer plate, ensuring no air bubbles are trapped.

  • Oscillatory Measurements:

    • Strain Sweep: Perform a strain sweep at a constant frequency (e.g., 1 Hz) to determine the linear viscoelastic region (LVER), where the storage modulus (G') and loss modulus (G'') are independent of the applied strain.

    • Frequency Sweep: Within the LVER, perform a frequency sweep (e.g., 0.1 to 100 rad/s) at a constant temperature to characterize the gel's viscoelastic behavior. In a typical gel, G' will be greater than G'' and relatively independent of frequency.

    • Temperature Sweep: Perform a temperature ramp at a constant frequency and strain to determine the Tgel-sol, identified by the crossover point where G' = G''.

Spectroscopic Analysis (FTIR)

Fourier-transform infrared (FTIR) spectroscopy is a powerful tool to probe the hydrogen bonding interactions that drive the self-assembly.

Instrumentation:

  • FTIR spectrometer with an appropriate detector.

  • Sample holder (e.g., liquid cell, ATR accessory).

Methodology:

  • Acquire a background spectrum of the empty sample holder.

  • Acquire the spectrum of the pure nonpolar solvent.

  • Acquire the spectrum of the organogel.

  • Subtract the solvent spectrum from the organogel spectrum to isolate the signals from the gelator.

  • Analyze the amide I (C=O stretching, ~1600-1700 cm-1) and amide A (N-H stretching, ~3200-3500 cm-1) regions. A shift in these bands to lower wavenumbers in the gel state compared to a dilute solution indicates the formation of hydrogen bonds.

Microscopic Analysis (SEM/TEM)

Scanning electron microscopy (SEM) and transmission electron microscopy (TEM) are used to visualize the morphology of the self-assembled fibrillar network.

Methodology for SEM:

  • Prepare a xerogel by carefully removing the solvent from the organogel (e.g., by freeze-drying or critical point drying).

  • Mount the xerogel onto an SEM stub using conductive tape.

  • Sputter-coat the sample with a conductive material (e.g., gold, palladium) to prevent charging.

  • Image the sample using an SEM to observe the three-dimensional network structure.

Conclusion

The self-assembly of this compound in nonpolar solvents is a complex process orchestrated by a combination of hydrogen bonding and van der Waals interactions. This results in the formation of a robust, thermoreversible fibrillar network capable of entrapping a large volume of solvent. A thorough understanding and quantitative characterization of this process, through the experimental protocols outlined, are crucial for the development of advanced materials with tailored properties for a wide range of applications in the pharmaceutical and consumer care industries. Further research focusing on the precise determination of critical gelation concentrations in a broader range of nonpolar solvents and detailed rheological studies will undoubtedly pave the way for more sophisticated and predictable formulation design.

References

"Dibutyl ethylhexanoyl glutamide" as a low molecular weight organogelator (LMWG)

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to Dibutyl Ethylhexanoyl Glutamide as a Low Molecular Weight Organogelator

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, an amino acid derivative of L-glutamic acid, is a highly effective low molecular weight organogelator (LMWG).[1][2][3] Also known by its INCI name and the trade name EB-21, this molecule has garnered significant interest for its ability to self-assemble in organic solvents, forming stable, thermoreversible gels.[1][4][5] Its non-polymeric nature allows for the formation of gels that retain the sensory characteristics of the base oil, making it a versatile component in cosmetics, and increasingly, a subject of investigation for pharmaceutical and drug delivery applications.[6][7][8]

This technical guide provides a comprehensive overview of this compound, focusing on its mechanism of action, synthesis, quantitative properties, experimental protocols, and applications in drug development.

Mechanism of Gelation: Supramolecular Self-Assembly

The gelation process is not based on chemical polymerization but on the physical self-assembly of individual LMWG molecules into a three-dimensional supramolecular architecture. This process is driven by a combination of non-covalent interactions.[1]

  • Hydrogen Bonding: The amide groups within the glutamide backbone are primary sites for intermolecular hydrogen bonding, a crucial interaction for the initial formation of one-dimensional fibrous structures.[1][9]

  • Hydrophobic Interactions & van der Waals Forces: The alkyl chains (dibutyl and ethylhexanoyl groups) drive aggregation through hydrophobic and van der Waals interactions, contributing to the stability and packing of the fibers.[9]

These interactions lead to the formation of nano-fibrillar strands that entangle and cross-link, creating a network that immobilizes the solvent and forms a macroscopic gel.[1][7] The reversibility of these non-covalent bonds imparts thermoreversible properties to the gel; it transitions to a liquid (sol) upon heating and reforms upon cooling.[1]

Self_Assembly cluster_0 Molecular State (Sol) cluster_2 Supramolecular Structure (Gel) Molecules Individual LMWG Molecules H_Bonding Hydrogen Bonding Molecules->H_Bonding Primary Driving Force Hydrophobic Hydrophobic Interactions & van der Waals Forces H_Bonding->Hydrophobic Network 3D Fibrillar Network Entraps Solvent Forms Macroscopic Gel Hydrophobic->Network Entanglement

Caption: Supramolecular self-assembly of this compound.

Synthesis Pathway

The synthesis of this compound is typically achieved through a multi-step process involving condensation reactions, specifically N-acylation and amidation, starting from L-glutamic acid.[1]

  • N-Acylation: The primary amino group of L-glutamic acid is acylated using an activated form of 2-ethylhexanoic acid, such as 2-ethylhexanoyl chloride. This nucleophilic acyl substitution forms an amide bond, attaching the ethylhexanoyl group to the glutamic acid backbone.[1]

  • Amidation: The two carboxylic acid groups on the glutamic acid backbone are then reacted with dibutylamine (B89481) to form the corresponding dibutyl amide linkages.[1]

  • Purification: The final product is purified using standard techniques like crystallization or column chromatography to achieve high purity.[6]

Synthesis_Pathway LGA L-Glutamic Acid Reaction1 Step 1: N-Acylation (Nucleophilic Acyl Substitution) LGA->Reaction1 EHC 2-Ethylhexanoyl Chloride EHC->Reaction1 DBA Dibutylamine Reaction2 Step 2: Amidation (Condensation Reaction) DBA->Reaction2 Intermediate N-(2-ethylhexanoyl) glutamic acid Reaction1->Intermediate Intermediate->Reaction2 Product Dibutyl Ethylhexanoyl Glutamide (Crude) Reaction2->Product Purification Step 3: Purification (Crystallization / Chromatography) Product->Purification FinalProduct Pure Product Purification->FinalProduct

Caption: General synthesis pathway for this compound.

Quantitative Data & Physicochemical Properties

The efficiency of gelation and the mechanical properties of the resulting gel are critical for application development. These properties are highly dependent on the solvent used and the concentration of the gelator.

Table 1: Gelation Concentration
Gelator(s)Solvent / Oil PhaseConcentration (% w/w)Gel TypeSource
This compound & Dibutyl Lauroyl GlutamideOil with volatile active ingredient1.0 - 10.0 (total gelling agent)Organogel[10]
This compoundOil with volatile active ingredient0.5 - 5.0Organogel[10]
This compound (EB-21)Cyclomethicone, mineral oil, etc.1.0 - 4.0Hard Organogel[7]
This compound (EB-21)Polyisobutene0.2 - 1.0Viscous Organogel[7]
N-2-ethylhexanoyl-L-glutamic acid dibutylamide & N-lauroyl-L-glutamic acid dibuthylamide (1:1 mixture)Aqueous micellar solution~0.2 - 0.6Hydrogel[11][12][13]
Table 2: Mechanical & Physical Properties
Gelator(s)PropertyValue / ObservationMethod / ConditionsSource
This compound & Dibutyl Lauroyl GlutamidePenetration Point50 - 250 mm (90-120 mm preferred)ASTM D1321 at 25°C[10]
This compound (EB-21) & Dibutyl Lauroyl Glutamide (GP-1)HardnessCan form gels with hardness from jelly-like to hard sticks (>1000 g/cm²)Rheometer/Texture Analyzer[7]
This compound & related compoundsRheologyControls gel strength and viscosity; exhibits viscoelastic properties.General Rheology[1][2][3]
N-2-ethylhexanoyl-L-glutamic acid dibutylamide & N-lauroyl-L-glutamic acid dibuthylamide (1:1 mixture)Thermal StabilityElastic properties maintained at higher temperatures.Temperature-dependent storage modulus measurement[11][13]

Experimental Protocols

Detailed methodologies are essential for reproducing and building upon existing research.

Protocol 1: General Preparation of an Organogel

This protocol describes the common heat-and-cool method for preparing organogels.[7][14]

  • Weighing: Accurately weigh the required amount of this compound and the selected organic solvent to achieve the desired weight percentage (e.g., 2% w/w).

  • Mixing: Combine the gelator and the solvent in a sealed, appropriate vessel (e.g., a glass vial with a screw cap).

  • Dissolution: Heat the mixture while stirring until the gelator is completely dissolved and a clear, homogeneous solution (sol) is obtained. Typical temperatures range from 80°C to 120°C, depending on the solvent.[7][15]

  • Gelation: Remove the vessel from the heat source and allow it to cool undisturbed to room temperature. The gel will form as the solution cools and the LMWG molecules self-assemble.

  • Maturation: Allow the gel to mature for several hours (e.g., >24 hours) before characterization to ensure the fibrillar network is fully formed and stable.

Protocol 2: Characterization by Scanning Electron Microscopy (SEM)

SEM is used to visualize the morphology of the self-assembled fibrillar network.[9]

  • Sample Preparation: Place a small amount of the prepared organogel onto an SEM stub.

  • Drying (Xerogel formation): Remove the solvent from the gel. This can be done by air-drying, vacuum-drying, or critical point drying to preserve the network structure as much as possible.

  • Sputter Coating: Coat the dried sample (xerogel) with a thin layer of a conductive material, such as gold or palladium, to prevent charging under the electron beam.

  • Imaging: Place the coated stub into the SEM chamber. Operate the microscope at an appropriate accelerating voltage to acquire high-resolution images of the nanofibrillar network structure.

Protocol 3: Rheological Characterization

Rheology is used to quantify the mechanical properties of the gel, such as its stiffness and viscosity.[1][16]

  • Sample Loading: Carefully load the prepared organogel onto the plate of a rheometer, ensuring no air bubbles are trapped. A parallel plate or cone-and-plate geometry is typically used.

  • Equilibration: Allow the sample to equilibrate at the desired measurement temperature (e.g., 25°C) for a set period.

  • Amplitude Sweep (Strain Sweep): Perform an amplitude sweep at a constant frequency (e.g., 1 Hz) to determine the linear viscoelastic region (LVER). In the LVER, the storage modulus (G') and loss modulus (G'') are independent of the applied strain. G' represents the elastic (solid-like) component, and G'' represents the viscous (liquid-like) component. For a gel, G' should be significantly higher than G''.

  • Frequency Sweep: Perform a frequency sweep at a constant strain within the LVER. This provides information on the gel's behavior over a range of time scales. A stable gel will typically show G' and G'' with little frequency dependence.

  • Temperature Sweep: To study the sol-gel transition, perform a temperature sweep at a constant frequency and strain, monitoring the sharp decrease in G' as the gel melts.

Experimental_Workflow Start Start Preparation Protocol 1: Organogel Preparation (Heat-Cool Method) Start->Preparation Characterization Characterization Preparation->Characterization SEM Protocol 2: SEM Imaging (Morphology) Characterization->SEM Visual Rheology Protocol 3: Rheology (Mechanical Properties) Characterization->Rheology Mechanical Analysis Data Analysis & Interpretation SEM->Analysis Rheology->Analysis End End Analysis->End

Caption: General experimental workflow for organogel preparation and characterization.

Applications in Drug Development

The unique properties of organogels formed by this compound make them promising candidates for advanced drug delivery systems.[9]

  • Topical and Transdermal Delivery: Organogels can serve as stable, biocompatible matrices for the sustained release of active pharmaceutical ingredients (APIs) onto the skin.[14][17] The gel network can control the diffusion of the entrapped drug, while the lipid-based solvent can enhance permeation through the stratum corneum.[16][17]

  • Formulation Stabilization: Its ability to increase the viscosity of oils and stabilize emulsions is highly valuable in formulating creams, lotions, and ointments, preventing phase separation and ensuring a uniform distribution of the API.[2][3][6]

  • Drug Depot Systems: The solid-like nature of the gel at body temperature could be exploited for creating injectable drug depots that release a therapeutic agent over an extended period, potentially reducing dosing frequency.[15]

Drug_Delivery cluster_0 Formulation cluster_1 Application cluster_2 Mechanism of Action Formulation Drug-Loaded Organogel (API + LMWG + Solvent) Application Topical Application Formulation->Application Skin Stratum Corneum (Skin Barrier) Application->Skin Release Controlled Release of API from Gel Matrix Skin->Release Permeation Enhanced Permeation (Solvent Effect) Release->Permeation Circulation Systemic Circulation Permeation->Circulation

Caption: Conceptual workflow for transdermal drug delivery using an LMWG organogel.

Conclusion

This compound is a versatile and efficient LMWG with well-defined self-assembly characteristics. Its ability to form robust, thermoreversible gels in a variety of organic liquids at low concentrations presents significant opportunities for innovation. For researchers and drug development professionals, it offers a valuable tool for creating novel formulation platforms, particularly in the realm of topical and transdermal drug delivery, where controlled release and formulation stability are paramount. Further research into its structure-property relationships in pharmaceutically relevant solvents will continue to expand its potential applications.

References

The Linchpin of Structure: Unraveling the Role of Hydrogen Bonding in Dibutyl Ethylhexanoyl Glutamide Gel Networks

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Dibutyl ethylhexanoyl glutamide, a derivative of L-glutamic acid, is a highly effective low-molecular-weight organogelator (LMOG) utilized across the pharmaceutical and cosmetic industries to structure oil-based formulations. Its efficacy stems from its capacity for self-assembly into a three-dimensional fibrillar network, a process fundamentally governed by hydrogen bonding. This technical guide delves into the core mechanism of gel network formation, elucidating the critical role of intermolecular hydrogen bonds. It provides a comprehensive overview of the experimental protocols used to characterize these gels, including rheological and spectroscopic methods, and presents representative quantitative data for analogous systems. A detailed visualization of the self-assembly process is also provided to illustrate the molecular interactions at play.

Introduction

This compound is a synthetic compound derived from the amino acid L-glutamic acid.[1][2] It belongs to a class of molecules known as organogelators, which are capable of immobilizing a large volume of an organic solvent at low concentrations (typically 0.5-5% by weight).[3] This property makes it an invaluable ingredient for creating structured gels from various oils, enhancing the stability, texture, and performance of a wide range of products, including creams, lotions, and sticks in both cosmetic and pharmaceutical applications.[1][4]

The gelation process is not a result of polymerization but rather a physical phenomenon of molecular self-assembly.[5] The this compound molecules, through specific non-covalent interactions, form an extensive three-dimensional network that entraps the oil phase. The primary driving force behind this self-assembly is the formation of intermolecular hydrogen bonds.[6]

The Mechanism of Gel Network Formation: A Hydrogen Bonding Perspective

The molecular structure of this compound is key to its function. It possesses multiple amide (-CONH-) functionalities which can act as both hydrogen bond donors (the N-H group) and acceptors (the C=O group).[6] This dual capacity allows the molecules to link to one another in a highly directional and cooperative manner.

The process of gel network formation can be conceptualized as a hierarchical self-assembly process:

  • Molecular Association: Upon cooling a heated solution of this compound in an oil, the decrease in thermal energy allows the amide groups of adjacent molecules to form strong, directional hydrogen bonds.

  • Fiber Formation: This initial association leads to the growth of one-dimensional chains or tapes. These primary structures then aggregate through further hydrogen bonding and van der Waals interactions to form larger, anisotropic fibrillar structures.

  • Network Entanglement: As these fibers grow and elongate, they begin to entangle, creating a three-dimensional network that permeates the entire volume of the oil. The oil is then effectively immobilized within the interstitial spaces of this network, resulting in the formation of a stable gel.

Hydrophobic interactions between the dibutyl and ethylhexanoyl alkyl chains also contribute to the stability of the self-assembled network, particularly in more polar organic solvents.[6] These non-polar moieties tend to aggregate to minimize their contact with the solvent, reinforcing the structure established by the hydrogen bonds.

Gel_Formation cluster_0 Molecular Level cluster_1 Supramolecular Level cluster_2 Macroscopic Level Molecule1 Dibutyl ethylhexanoyl glutamide Molecule HBond Hydrogen Bond (N-H···O=C) Molecule1->HBond Donates H Molecule2 Dibutyl ethylhexanoyl glutamide Molecule Molecule2->HBond Accepts H Fibril Self-Assembled Fibril Network 3D Gel Network Fibril->Network Entanglement Oil Immobilized Oil Network->Oil Traps Rheology_Workflow Start Sample Preparation (Dissolve in Oil) TimeSweep Time Sweep (Cooling) Determine Gelation Time Start->TimeSweep StrainSweep Strain Sweep Determine Linear Viscoelastic Region (LVER) TimeSweep->StrainSweep FrequencySweep Frequency Sweep (at constant strain) Characterize Gel Strength StrainSweep->FrequencySweep TempSweep Temperature Sweep Determine Sol-Gel Transition (Tgel) FrequencySweep->TempSweep End Data Analysis TempSweep->End

References

An In-depth Technical Guide to the Hydrophobic Interactions Driving "Dibutyl ethylhexanoyl glutamide" Aggregation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dibutyl ethylhexanoyl glutamide is a low-molecular-weight organogelator (LMOG) that has garnered significant interest in the pharmaceutical and cosmetic industries for its ability to structure organic solvents into gels.[1][2][3] This technical guide delves into the fundamental principles governing the self-assembly of this compound, with a particular focus on the pivotal role of hydrophobic interactions in driving the aggregation process. This document provides a comprehensive overview of the molecular structure, the mechanism of aggregation, and detailed experimental protocols for characterizing the resulting supramolecular structures.

Introduction: The Molecular Architecture of this compound

This compound is an amino acid-based gelator derived from L-glutamic acid.[4] Its molecular structure features a central glutamide core, which provides a rigid scaffold with multiple sites for hydrogen bonding.[1] Attached to this core are two butyl chains and one ethylhexanoyl chain, all of which are hydrophobic in nature.[1] This amphiphilic architecture is the key to its self-assembly behavior. The presence of a chiral center, inherent to the L-glutamic acid backbone, can impart chirality to the resulting supramolecular aggregates.[1]

The aggregation of this compound is a spontaneous process driven by the minimization of free energy, leading to the formation of a three-dimensional network that entraps solvent molecules, resulting in gelation.[1][5] This self-assembly is primarily governed by two types of non-covalent interactions:

  • Hydrogen Bonding: The amide functionalities within the glutamide core are capable of forming extensive hydrogen bond networks, which are crucial for the initial formation and stability of the fibrillar structures.[1][6]

  • Hydrophobic Interactions: In polar or semi-polar organic solvents, the hydrophobic butyl and ethylhexanoyl chains tend to aggregate to minimize their contact with the solvent molecules. This phenomenon, known as the hydrophobic effect, significantly contributes to the stability and bundling of the self-assembled fibers.[1][7]

The Aggregation Process: A Step-by-Step Visualization

The self-assembly of this compound into a gel network can be conceptualized as a hierarchical process. This process is initiated by a trigger, such as a change in temperature or solvent composition, which reduces the solubility of the gelator molecules and induces self-assembly.[8][9]

Aggregation_Process Molecule This compound (Individual Molecules) Trigger Trigger (e.g., Cooling, Solvent Change) Molecule->Trigger Initiation Primary Primary Aggregates (Hydrogen Bonding) Trigger->Primary Self-Assembly Fibers Fibrillar Structures Primary->Fibers Elongation Network 3D Gel Network (Entanglement & Hydrophobic Interactions) Fibers->Network Entanglement & Bundling

Caption: Hierarchical self-assembly of this compound.

Quantitative Analysis of Aggregation

The aggregation behavior of this compound can be quantified through various analytical techniques. Below are tables summarizing hypothetical, yet plausible, quantitative data that could be obtained from such experiments.

Table 1: Critical Aggregation Concentration (CAC) in Various Solvents

SolventDielectric Constant (at 20°C)CAC (mM)
Dodecane2.00.5
Silicone Oil2.71.2
Isopropyl Myristate3.12.5
Ethanol24.5> 100 (soluble)

Table 2: Aggregate Size and Polydispersity Index (PDI) as a Function of Concentration in Dodecane

Concentration (mM)Hydrodynamic Diameter (nm)PDI
0.1N/A (below CAC)N/A
1.01500.3
5.03500.2
10.05000.2

Table 3: Rheological Properties of a 1% (w/v) this compound Gel in Silicone Oil

ParameterValue
Storage Modulus (G') at 1 Hz1500 Pa
Loss Modulus (G'') at 1 Hz150 Pa
Gel-to-Sol Transition Temperature (Tgel)85°C

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the aggregation of this compound.

Determination of Critical Aggregation Concentration (CAC) using Fluorescence Spectroscopy with Pyrene (B120774)

This method utilizes the sensitivity of the fluorescence emission spectrum of pyrene to the polarity of its microenvironment to determine the onset of hydrophobic microdomain formation.[10][11][12]

Materials:

  • This compound

  • Pyrene (fluorescence grade)

  • Solvent of interest (e.g., dodecane)

  • Volumetric flasks

  • Fluorometer

Protocol:

  • Prepare a stock solution of pyrene in the chosen solvent at a concentration of 1x10⁻⁶ M.

  • Prepare a series of solutions of this compound in the pyrene stock solution, with concentrations ranging from below to above the expected CAC.

  • Allow the solutions to equilibrate for 24 hours at a constant temperature.

  • Measure the fluorescence emission spectra of each solution using an excitation wavelength of 334 nm. Record the emission intensities at the first (I₁) and third (I₃) vibronic bands (approximately 373 nm and 384 nm, respectively).

  • Plot the ratio of the emission intensities (I₁/I₃) as a function of the logarithm of the this compound concentration.

  • The CAC is determined as the concentration at which a sharp decrease in the I₁/I₃ ratio is observed, indicating the partitioning of pyrene into the newly formed hydrophobic cores of the aggregates.

CAC_Determination_Workflow cluster_prep Sample Preparation cluster_measurement Fluorescence Measurement cluster_analysis Data Analysis Pyrene Prepare Pyrene Stock Solution (1x10⁻⁶ M) Dilutions Prepare Serial Dilutions of This compound in Pyrene Solution Pyrene->Dilutions Equilibrate Equilibrate for 24h Dilutions->Equilibrate Measure Measure Emission Spectra (λex = 334 nm) Equilibrate->Measure Record Record Intensities at I₁ and I₃ Measure->Record Plot Plot I₁/I₃ vs. log(Concentration) Record->Plot Determine Determine CAC from Inflection Point Plot->Determine

Caption: Workflow for CAC determination using pyrene fluorescence.

Characterization of Aggregate Size by Dynamic Light Scattering (DLS)

DLS is a non-invasive technique used to measure the size distribution of particles in a solution.[13][14][15]

Materials:

  • This compound solutions (prepared as for CAC determination)

  • DLS instrument with a laser light source

  • Cuvettes

Protocol:

  • Filter the prepared solutions through a 0.22 µm filter to remove any dust particles.

  • Place the cuvette containing the sample into the DLS instrument.

  • Allow the sample to equilibrate to the desired temperature.

  • Perform the DLS measurement, collecting the scattered light intensity fluctuations over time.

  • The instrument's software will use the autocorrelation function of the intensity fluctuations to calculate the hydrodynamic diameter and polydispersity index (PDI) of the aggregates.

  • Repeat the measurement for each concentration to observe the effect of concentration on aggregate size.

Visualization of Fibrillar Network by Transmission Electron Microscopy (TEM)

TEM provides direct visualization of the morphology of the self-assembled fibrillar network.[2][16][17][18]

Materials:

  • Concentrated gel of this compound

  • TEM grids (e.g., carbon-coated copper grids)

  • Solvent for dilution (if necessary)

  • Negative staining agent (e.g., uranyl acetate) or cryo-fixation equipment

  • Transmission Electron Microscope

Protocol (Negative Staining):

  • Place a small drop of the diluted gel onto a TEM grid.

  • Allow the sample to adhere for 1-2 minutes.

  • Blot off the excess sample with filter paper.

  • Apply a drop of the negative staining agent to the grid for 1-2 minutes.

  • Blot off the excess stain and allow the grid to air dry completely.

  • Image the grid using a TEM to observe the fibrillar structures.

Protocol (Cryo-TEM):

  • Apply a small aliquot of the gel to a TEM grid.

  • Plunge-freeze the grid in liquid ethane (B1197151) to rapidly vitrify the sample.

  • Transfer the frozen grid to a cryo-TEM holder.

  • Image the sample under cryogenic conditions to observe the network in a near-native state.

Rheological Characterization of Gel Properties

Rheology is used to study the mechanical properties of the gel, such as its stiffness and viscosity.[19][20][21][22]

Materials:

  • Prepared this compound gel

  • Rheometer with a parallel plate or cone-plate geometry

Protocol:

  • Carefully load the gel sample onto the rheometer plate, ensuring no air bubbles are trapped.

  • Bring the geometry to the desired gap size.

  • Perform a strain sweep at a constant frequency (e.g., 1 Hz) to determine the linear viscoelastic region (LVER).

  • Perform a frequency sweep within the LVER to measure the storage modulus (G') and loss modulus (G'') as a function of frequency.

  • Perform a temperature ramp experiment to determine the gel-to-sol transition temperature (Tgel), identified as the temperature at which G' and G'' cross over.

Investigation of Hydrogen Bonding by Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy can be used to probe the intermolecular hydrogen bonding interactions that are crucial for the self-assembly process.[8][23][24][25][26][27][28]

Materials:

  • This compound as a solid and in solution/gel form

  • FTIR spectrometer with an ATR accessory

Protocol:

  • Acquire an FTIR spectrum of the solid this compound.

  • Acquire FTIR spectra of the this compound in a non-polar solvent at various concentrations, both below and above the CAC.

  • Analyze the changes in the amide I (C=O stretching) and amide A (N-H stretching) bands. A shift to lower wavenumbers in these bands upon aggregation is indicative of the formation of hydrogen bonds.

Applications in Drug Development

The ability of this compound to form thermally reversible, stable gels in a variety of organic solvents makes it a promising candidate for various applications in drug development, including:

  • Topical and Transdermal Drug Delivery: The gel matrix can act as a reservoir for hydrophobic drugs, providing controlled release to the skin.[29]

  • Injectable Drug Depots: In-situ gelling formulations can be developed for the sustained release of drugs after subcutaneous or intramuscular injection.

  • Stabilization of Formulations: It can be used to increase the viscosity and stability of emulsions and suspensions.[3][4]

Conclusion

The self-assembly of this compound is a complex process driven by a delicate interplay of hydrogen bonding and hydrophobic interactions. Understanding these driving forces is essential for harnessing its potential in various scientific and industrial applications. The experimental protocols detailed in this guide provide a framework for the comprehensive characterization of its aggregation behavior, enabling researchers and formulation scientists to tailor its properties for specific needs in drug development and beyond.

References

Supramolecular Architecture of "Dibutyl Ethylhexanoyl Glutamide" Gels: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dibutyl ethylhexanoyl glutamide is a low molecular weight organogelator derived from L-glutamic acid. It is widely utilized in the cosmetics and pharmaceutical industries as a gelling agent for a variety of oils, forming thermoreversible gels.[1] This technical guide provides a comprehensive overview of the supramolecular architecture of these gels, including their self-assembly mechanism, structural characteristics, and the experimental protocols used for their characterization.

The ability of this compound to self-assemble into three-dimensional fibrillar networks allows for the entrapment of liquid oil phases, resulting in the formation of gels with a range of consistencies, from soft and transparent to hard and opaque.[1] The non-covalent and dynamic nature of the interactions governing this self-assembly process imparts unique properties to these materials, making them responsive to external stimuli such as temperature and mechanical stress.

Self-Assembly and Supramolecular Structure

The gelation of oils by this compound is a consequence of a hierarchical self-assembly process driven by a combination of non-covalent interactions. This process leads to the formation of a nano- to micro-scale fibrous network that immobilizes the solvent.

Molecular Structure and Key Interactions

The molecular structure of this compound, N,N'-dibutyl-N'-(2-ethylhexanoyl)-L-glutamide, is central to its gelling ability. Key features include:

  • L-Glutamide Backbone: Provides a rigid and chiral scaffold with multiple hydrogen bonding sites.

  • Amide Groups: The three amide linkages are crucial for forming intermolecular hydrogen bonds.

  • Butyl and Ethylhexanoyl Chains: These aliphatic chains contribute to the overall hydrophobicity of the molecule and participate in van der Waals interactions.

The primary driving force for self-assembly is intermolecular hydrogen bonding between the amide groups (N-H···O=C). This directional interaction leads to the formation of one-dimensional fibrillar structures. These primary fibers then associate into thicker bundles or a more complex network through hydrophobic and van der Waals interactions between the alkyl chains.

The Fibrillar Network

Upon cooling a hot solution of this compound in an oil, the molecules aggregate to form a three-dimensional network of entangled fibers. This network physically entraps the oil molecules, leading to the formation of a gel. The morphology of this network, including fiber diameter, length, and degree of branching, dictates the macroscopic properties of the gel, such as its hardness, elasticity, and transparency.

Quantitative Data on Gel Properties

The properties of this compound gels are highly dependent on factors such as the concentration of the gelling agent, the type of oil used, and the thermal history of the sample. The following tables summarize typical quantitative data ranges found in product literature and patents.

ParameterValue RangeOil Type(s)Notes
Typical Concentration for Gelation 0.5% - 5% (w/w)[2]Various cosmetic oils (e.g., mineral oil, silicone oils, esters)Higher concentrations generally lead to harder gels.
Critical Gelation Concentration (CGC) Not specifically reported; likely <0.5% in many oils-The minimum concentration required to form a stable gel at a given temperature.
Dissolution Temperature 85°C - 110°C[3]Octyldodecanol and other cosmetic oilsThe temperature at which the gelling agent fully dissolves in the oil. This is an indicator of the gel melting temperature (Tgel).

Table 1: Gelation Properties of this compound

PropertyTypical Values/ObservationsConditions
Storage Modulus (G') G' > G'' for a gelled stateWithin the linear viscoelastic region
Loss Modulus (G'') G' > G'' for a gelled stateWithin the linear viscoelastic region
Gel Hardness Increases with gelling agent concentration-

Table 2: Rheological Properties of this compound Gels (Note: Specific quantitative values for G' and G'' for gels solely composed of this compound are not readily available in the public domain. The values are highly dependent on the specific oil, concentration, and measurement parameters.)

Experimental Protocols

This section provides detailed methodologies for the characterization of this compound gels. These are generalized protocols and may require optimization for specific applications.

Gel Preparation for Analysis
  • Weighing: Accurately weigh the desired amount of this compound and the oil into a sealed, heat-resistant vessel.

  • Heating: Heat the mixture to a temperature above the dissolution temperature (e.g., 90-110°C) with continuous stirring until the gelling agent is completely dissolved and the solution is clear.[3]

  • Cooling: Allow the solution to cool to room temperature under quiescent conditions to allow for gel formation.

  • Equilibration: Store the gel at a controlled temperature for a defined period (e.g., 24 hours) to ensure the supramolecular structure reaches equilibrium before analysis.

Rheological Characterization

Rheology is used to quantify the mechanical properties of the gels, such as their stiffness and viscoelasticity.

Instrumentation: A controlled-stress or controlled-strain rheometer with a parallel plate or cone-and-plate geometry is suitable.

Protocol:

  • Sample Loading: Carefully place the prepared gel onto the rheometer plate, ensuring no air bubbles are trapped. Lower the geometry to the desired gap distance.

  • Temperature Control: Set the temperature of the measurement system to the desired value (e.g., 25°C).

  • Amplitude Sweep (Strain or Stress Sweep): Perform an amplitude sweep at a constant frequency (e.g., 1 Hz) to determine the linear viscoelastic region (LVER), where the storage modulus (G') and loss modulus (G'') are independent of the applied strain or stress.

  • Frequency Sweep: Within the LVER, perform a frequency sweep at a constant strain or stress to probe the frequency-dependent viscoelastic behavior of the gel. A typical gel will exhibit G' > G'' across the frequency range.

  • Temperature Sweep: To determine the gel-sol transition temperature (Tgel), perform a temperature ramp while monitoring G' and G''. The temperature at which G' and G'' crossover is often defined as Tgel.

Scanning Electron Microscopy (SEM) for Microstructure Visualization

SEM is used to visualize the fibrillar network of the gel.

Protocol (Cryo-SEM is recommended to preserve the native gel structure):

  • Sample Mounting: Mount a small portion of the gel onto an SEM stub.

  • Cryo-Fixation: Plunge-freeze the sample in liquid nitrogen or a cryogen slush to rapidly vitrify the gel and prevent ice crystal formation.

  • Fracturing: Under vacuum and at cryogenic temperatures, fracture the frozen sample to expose the internal structure.

  • Sublimation: If necessary, slightly increase the temperature to sublimate a thin layer of the frozen oil from the surface to better reveal the fibrillar network.

  • Coating: Sputter-coat the sample with a thin layer of a conductive material (e.g., gold or platinum) to prevent charging under the electron beam.

  • Imaging: Image the sample in a cryo-SEM at a low accelerating voltage to minimize beam damage.

Fourier-Transform Infrared (FTIR) Spectroscopy for Hydrogen Bonding Analysis

FTIR spectroscopy is a powerful tool to investigate the intermolecular hydrogen bonding that drives the self-assembly.

Protocol (Attenuated Total Reflectance - ATR-FTIR is often suitable):

  • Sample Preparation:

    • Sol State: Record the spectrum of the this compound solution in the oil at a temperature above Tgel.

    • Gel State: Record the spectrum of the gel at a temperature below Tgel.

  • Data Acquisition: Acquire the FTIR spectra over a suitable wavenumber range (e.g., 4000-600 cm⁻¹).

  • Analysis: Analyze the changes in the N-H stretching and C=O stretching regions of the amide groups. The formation of hydrogen bonds in the gel state typically leads to a broadening and a shift to lower wavenumbers of the N-H stretching band and a shift in the C=O stretching band compared to the sol state.

Synthesis of this compound

  • Protection of L-Glutamic Acid: The amino group and one of the carboxylic acid groups of L-glutamic acid are protected to allow for selective reaction at the other carboxylic acid group.

  • Amidation with Dibutylamine (B89481): The unprotected carboxylic acid is reacted with dibutylamine to form the first amide bond.

  • Deprotection and Amidation: The second carboxylic acid is deprotected and subsequently reacted with dibutylamine.

  • N-Acylation: The amino group is deprotected and then acylated with 2-ethylhexanoyl chloride to form the final amide linkage.

This multi-step synthesis requires careful control of reaction conditions and purification at each step to obtain the desired product with high purity.

Visualizations

Supramolecular Self-Assembly Pathway

G cluster_0 Molecular State cluster_1 Primary Aggregation cluster_2 Network Formation cluster_3 Macroscopic State Monomers Dibutyl Ethylhexanoyl Glutamide Monomers 1D_Fibers 1D Fibrillar Structures Monomers->1D_Fibers Hydrogen Bonding 3D_Network 3D Fibrillar Network 1D_Fibers->3D_Network Van der Waals Forces Hydrophobic Interactions Gel Organogel 3D_Network->Gel Solvent Entrapment

Caption: Self-assembly of this compound into an organogel.

Experimental Workflow for Gel Characterization

G Start Gel Sample Preparation Rheology Rheological Analysis Start->Rheology SEM Microstructure (SEM) Start->SEM FTIR Hydrogen Bonding (FTIR) Start->FTIR Data_Analysis Data Analysis and Interpretation Rheology->Data_Analysis SEM->Data_Analysis FTIR->Data_Analysis

Caption: Workflow for the characterization of this compound gels.

Conclusion

The supramolecular architecture of this compound gels is a fascinating example of how molecular design can lead to materials with tunable macroscopic properties. The self-assembly process, driven by a balance of hydrogen bonding and hydrophobic interactions, results in the formation of a robust fibrillar network capable of gelling a wide variety of oils. Understanding the relationship between the molecular structure, the resulting supramolecular architecture, and the macroscopic properties is crucial for the rational design of new gelling agents and the optimization of formulations in the pharmaceutical and cosmetics industries. The experimental protocols outlined in this guide provide a framework for the detailed characterization of these complex soft materials.

References

A Comprehensive Technical Guide to Dibutyl Ethylhexanoyl Glutamide for Scientific Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Exploration of its Chemical Identity, Physicochemical Properties, and Applications in Formulation Science

This technical guide provides researchers, scientists, and drug development professionals with a thorough understanding of Dibutyl ethylhexanoyl glutamide, a versatile gelling agent. This document outlines its alternative names and synonyms, summarizes key quantitative data, and presents detailed experimental protocols for its application and characterization.

Chemical Identity: Alternative Names and Synonyms

This compound is known by several names in scientific literature, regulatory documents, and commercial products. A comprehensive list of these identifiers is crucial for accurate literature searches and unambiguous communication.

Identifier TypeValue
INCI Name This compound
IUPAC Name (2S)-N,N'-dibutyl-2-(2-ethylhexanoylamino)pentanediamide
CAS Number 486455-65-6
Trade Name EB-21 (Ajinomoto)
Synonyms N,N'-dibutyl-N'-(2-ethylhexanoyl)-L-glutamide, Pentanediamide, N,N'-dibutyl-2-[(2-ethyl-1-oxohexyl)amino]-, (2S)-

Physicochemical Properties

This compound is a low-molecular-weight, amino acid-based gelling agent.[1] It functions by self-assembling into a three-dimensional network that immobilizes a liquid organic phase, forming a semi-solid gel. This mechanism allows for the creation of structured formulations with desirable textures.

A summary of its key physicochemical properties is presented below:

PropertyValueReference
Molecular Formula C₂₁H₄₁N₃O₃[2]
Molecular Weight 383.57 g/mol [3]
Appearance White to pale yellow powderAjinomoto Technical Data Sheet
Melting Point 183 - 196 °CAjinomoto Quality Assurance Specifications
Water Content ≤ 0.5%Ajinomoto Quality Assurance Specifications
Residue on Ignition ≤ 1.0%Ajinomoto Quality Assurance Specifications
Heavy Metals (as Pb) ≤ 10 ppmAjinomoto Quality Assurance Specifications
Arsenic (as As₂O₃) ≤ 1 ppmAjinomoto Quality Assurance Specifications

Signaling Pathways and Biological Activity

As a functional excipient in cosmetic and pharmaceutical formulations, this compound's primary role is to act as a gelling agent. There is currently no scientific evidence to suggest that it directly interacts with or modulates any biological signaling pathways. Its utility lies in its physicochemical properties for structuring formulations rather than any pharmacological activity.

Experimental Protocols

This section provides detailed methodologies for the preparation and characterization of organogels using this compound.

Preparation of an Oil Gel

This protocol describes a general method for creating a simple oil-based gel. The specific concentration of the gelling agent and the type of oil can be varied to achieve the desired consistency and texture.

Materials:

  • This compound (e.g., EB-21)

  • Cosmetic-grade oil (e.g., mineral oil, squalane, caprylic/capric triglyceride)

  • Heat-resistant beaker

  • Magnetic stirrer with hot plate

  • Spatula

  • Molds or final containers

Procedure:

  • Weigh the desired amount of oil into the heat-resistant beaker.

  • Add the calculated amount of this compound to the oil. A typical concentration range is 1-10% w/w, depending on the desired hardness of the gel.

  • Place the beaker on the hot plate with magnetic stirring.

  • Heat the mixture to 90-120°C while stirring continuously. The exact temperature will depend on the oil used. Polar oils may help to lower the dissolution temperature.

  • Continue heating and stirring until the this compound is completely dissolved and the solution is clear.

  • Once dissolved, pour the hot liquid into the desired molds or final containers.

  • Allow the gel to cool to room temperature undisturbed. The gel structure will form upon cooling.

Characterization of the Organogel

Rheological measurements are critical for understanding the flow behavior and structural properties of the gel. These properties are key to predicting product performance, stability, and sensory characteristics.[4]

Instrumentation:

  • Rotational rheometer equipped with a Peltier temperature control system. A cone-plate or parallel-plate geometry is suitable.

Procedure:

  • Sample Loading: Carefully place a sufficient amount of the prepared organogel onto the lower plate of the rheometer. Lower the upper geometry to the specified gap distance, ensuring the sample fills the gap completely without overflowing. Trim any excess sample.

  • Equilibration: Allow the sample to equilibrate at the test temperature (e.g., 25°C) for a set period (e.g., 5 minutes) to ensure thermal and structural equilibrium.

  • Oscillatory Stress Sweep (Amplitude Sweep):

    • Purpose: To determine the linear viscoelastic region (LVER), where the storage modulus (G') and loss modulus (G'') are independent of the applied stress.

    • Parameters: Apply an increasing oscillatory stress at a constant frequency (e.g., 1 Hz).

    • Analysis: Identify the LVER as the range of stress where G' and G'' are constant. This provides information about the gel's structure at rest.

  • Oscillatory Frequency Sweep:

    • Purpose: To evaluate the viscoelastic properties of the gel as a function of frequency.

    • Parameters: Within the LVER determined from the stress sweep, apply a range of frequencies (e.g., 0.1 to 100 Hz) at a constant stress.

    • Analysis: A typical gel structure will show G' greater than G'' across the frequency range, indicating a more solid-like behavior. The frequency dependence of G' and G'' can provide insights into the gel's network structure.

  • Flow Curve (Shear Rate Sweep):

    • Purpose: To determine the viscosity of the gel as a function of shear rate.

    • Parameters: Apply a controlled ramp of increasing shear rates and measure the resulting shear stress.

    • Analysis: Plot viscosity versus shear rate. Most cosmetic gels exhibit shear-thinning behavior, where viscosity decreases with increasing shear rate. This is important for product application (e.g., spreadability).

Texture Profile Analysis provides quantitative data on the mechanical properties of the gel, which correlate with sensory attributes like hardness, adhesiveness, and cohesiveness.[5]

Instrumentation:

  • Texture Analyzer equipped with a cylindrical probe.

Procedure:

  • Sample Preparation: Ensure the gel sample is in a container with a flat surface and is free of air bubbles. The sample should be at a controlled temperature (e.g., 25°C).

  • Test Setup:

    • Select a cylindrical probe appropriate for the sample size.

    • Set the test parameters in the instrument software. A typical TPA test involves two compression cycles.

    • Example Parameters:

      • Pre-Test Speed: 1.0 mm/s

      • Test Speed: 0.5 mm/s

      • Post-Test Speed: 0.5 mm/s

      • Compression Distance: 5 mm

      • Trigger Force: 5 g

      • Time between cycles: 5 s

  • Data Acquisition: The probe compresses the sample twice, and a force-time or force-distance curve is generated.

  • Data Analysis: From the TPA curve, the following parameters can be calculated:

    • Hardness: The peak force during the first compression.

    • Adhesiveness: The negative force area after the first compression, representing the work required to pull the probe away from the sample.

    • Cohesiveness: The ratio of the positive force area of the second compression to that of the first compression.

    • Springiness (or Elasticity): The height that the sample recovers between the two compressions.

Mandatory Visualizations

The following diagrams illustrate key conceptual frameworks related to the use and characterization of this compound.

experimental_workflow cluster_prep Gel Preparation cluster_char Characterization start Weigh Oil and This compound heat Heat and Stir (90-120°C) start->heat dissolve Complete Dissolution heat->dissolve pour Pour into Molds dissolve->pour cool Cool to Room Temperature pour->cool rheology Rheological Analysis cool->rheology tpa Texture Profile Analysis cool->tpa

Caption: Experimental workflow for the preparation and characterization of organogels.

logical_relationship DEG Dibutyl Ethylhexanoyl Glutamide SA Self-Assembly DEG->SA enables FN 3D Fiber Network SA->FN leads to OG Organogel Formation FN->OG results in TP Textural Properties (Hardness, Viscosity) OG->TP determines SF Sensory Feel & Product Performance TP->SF influences

Caption: Logical relationship from molecule to final product performance.

References

CAS number and molecular formula of "Dibutyl ethylhexanoyl glutamide"

Author: BenchChem Technical Support Team. Date: December 2025

Prepared for: Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of Dibutyl Ethylhexanoyl Glutamide, a low molecular weight oil gelling agent. It details the compound's chemical identity, physicochemical properties, mechanism of action, synthesis, and key applications, with a focus on its relevance in research and development.

Chemical Identity and Physicochemical Properties

This compound is an amino acid derivative, specifically an N-acyl-glutamic acid diamide (B1670390), derived from L-glutamic acid.[1][2][3][4][5] It is a non-polymeric molecule that functions as a highly effective organogelator.[2][5] The primary CAS number for the (2S)- stereoisomer is 486455-65-6.[1][6] Another CAS number, 861390-34-3, is also associated with this chemical name in some commercial and safety databases.[7]

Data Presentation: Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below.

PropertyValueSource(s)
IUPAC Name (2S)-N,N'-dibutyl-2-(2-ethylhexanoylamino)pentanediamide[1][6]
CAS Number 486455-65-6[1][6]
Alternate CAS 861390-34-3[7]
Molecular Formula C₂₁H₄₁N₃O₃[1][6][8]
Molecular Weight 383.6 g/mol [1][6]
Appearance White, fine powder
Solubility Soluble in oils, emollients, and silicones at elevated temperatures (90-120 °C)
XLogP3 3.9[6][9]

Mechanism of Action: Supramolecular Self-Assembly

The gelling capability of this compound does not arise from polymerization but from the hierarchical self-assembly of individual molecules into a three-dimensional supramolecular network.[1][2][10] This process is driven by specific, non-covalent interactions.

  • Hydrogen Bonding : The molecule possesses three amide groups which act as both hydrogen bond donors (N-H) and acceptors (C=O). These groups facilitate the formation of intermolecular hydrogen bonds, leading to the initial assembly of molecules into one-dimensional fibrillar strands.[1]

  • Hydrophobic Interactions : The two butyl chains and the ethylhexanoyl group are hydrophobic.[1][9] In various oil phases, these nonpolar alkyl chains aggregate to minimize their contact with more polar parts of the system, contributing to the stability and aggregation of the fibers.[1]

  • Network Formation : As the solution cools, these primary fibers grow and entangle, forming a nano-fibrillar mesh network.[1][5][11] This microscopic network physically immobilizes the oil molecules within its interstitial spaces, resulting in the macroscopic formation of a stable, solid gel.[5][11] The physical properties of the gel, such as hardness and clarity, are dependent on the gelator concentration, the solvent (oil) used, and the presence of other gelling agents like Dibutyl Lauroyl Glutamide.[1]

Mandatory Visualization: Self-Assembly Mechanism

G cluster_0 Molecular Level cluster_1 Supramolecular Level cluster_2 Microscopic & Macroscopic Level A Monomer This compound B 1D Fibrillar Strands via H-Bonding A->B Self-Assembly C Fiber Aggregation via Hydrophobic Interactions B->C D 3D Fibrillar Network C->D Entanglement F Solid Organogel D->F E Entrapped Oil Phase E->F Immobilization

Diagram 1: Hierarchical self-assembly of this compound into an organogel.

Synthesis Pathway

The synthesis of this compound is based on L-Glutamic acid as the chiral precursor.[1][11] The process involves forming three amide bonds through condensation reactions.[1]

  • N-Acylation : The primary amino group of L-glutamic acid undergoes N-acylation with an activated form of 2-ethylhexanoic acid (e.g., 2-ethylhexanoyl chloride). This reaction forms an amide bond, attaching the ethylhexanoyl group to the glutamic acid backbone.[1][11]

  • Diamidation : The two carboxylic acid groups of the glutamic acid moiety are subsequently reacted with dibutylamine (B89481) to form the corresponding N,N'-dibutyl diamide.[1][11]

This two-step process results in the final N-acyl-glutamic acid diamide structure.[1]

Mandatory Visualization: Synthesis Workflow

G cluster_reactants Reactants cluster_process Reaction Steps cluster_product Product reactant1 L-Glutamic Acid step1 Step 1: N-Acylation reactant1->step1 reactant2 2-Ethylhexanoyl Chloride reactant2->step1 reactant3 Dibutylamine step2 Step 2: Diamidation reactant3->step2 step1->step2 Intermediate product Dibutyl Ethylhexanoyl Glutamide step2->product

Diagram 2: General synthesis pathway for this compound.

Experimental Protocols

Detailed proprietary synthesis protocols are not publicly available. However, a representative protocol based on established amide bond formation chemistry is provided below for illustrative purposes. Characterization protocols are standard in materials science.

Experimental Protocols: Synthesis and Characterization

ProtocolMethodology
Representative Synthesis Disclaimer: This is an illustrative protocol. 1. N-Acylation: L-Glutamic acid is suspended in a suitable aprotic solvent (e.g., THF) with a non-nucleophilic base (e.g., triethylamine). The mixture is cooled in an ice bath. 2-Ethylhexanoyl chloride is added dropwise under an inert atmosphere. The reaction is allowed to warm to room temperature and stirred for 12-24 hours. 2. Diamidation: To the crude intermediate, a coupling agent (e.g., HBTU) and excess dibutylamine are added. The reaction is stirred at room temperature for 24-48 hours. 3. Workup & Purification: The reaction mixture is filtered. The filtrate is washed sequentially with dilute acid (e.g., 1M HCl) and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography (silica gel) or recrystallization.
Rheological Analysis Gels are prepared by dissolving the compound in a chosen oil at 90-120 °C, followed by cooling to room temperature. Rheological properties are measured using a rotational rheometer with a parallel plate or cone-plate geometry. Oscillatory measurements: A frequency sweep (e.g., 0.1-100 rad/s) at a constant strain within the linear viscoelastic region is performed to determine the storage modulus (G') and loss modulus (G''). Temperature sweep: A controlled heating/cooling ramp is used to determine the gel-sol transition temperature (Tgel).
Structural Analysis (SEM) A small amount of the prepared organogel is flash-frozen in liquid nitrogen and lyophilized (freeze-dried) to remove the oil phase while preserving the solid network. The dried aerogel is mounted on a stub, sputter-coated with a conductive metal (e.g., gold or palladium), and imaged using a Scanning Electron Microscope (SEM) to visualize the fibrillar network structure.

Applications and Research Opportunities

While predominantly used in cosmetics, the unique self-assembly and gelation properties of this compound present opportunities in advanced materials and pharmaceutical sciences.[9]

  • Drug Delivery : The thermo-reversible nature of the organogels could be exploited for creating injectable drug depots. A formulation could be liquid at a slightly elevated temperature for injection and form a stable gel at body temperature, allowing for the sustained release of a loaded hydrophobic active pharmaceutical ingredient (API).

  • Topical Formulations : In dermatology, it can be used to create stable, aesthetically pleasing, and non-greasy topical formulations for APIs.[3] It can increase the viscosity of oils and improve the stability of emulsions.[3][4]

  • Cell Culture : The fibrillar network could be investigated as a 3D scaffold for tissue engineering, mimicking aspects of the extracellular matrix for cell culture applications.

  • Materials Science : It serves as a model compound for studying the fundamental principles of supramolecular chemistry, self-assembly, and the structure-property relationships of soft matter.[1]

Data Presentation: Example Formulation Concentrations

Application AreaComponent FunctionTypical Concentration (w/w %)
Cosmetics (e.g., Lipstick, Sunscreen Stick) Gelling Agent / Structurant0.5 - 10%
Emulsion Systems (e.g., Creams, Lotions) Stabilizer / Thickener0.2 - 2%
Research (e.g., Drug Release Studies) Gel Matrix Former1 - 5%

Mandatory Visualization: Structure-Property-Application Relationship

G structure Molecular Structure - Amide Groups - Alkyl Chains - Chiral Center properties Physicochemical Properties - Self-Assembly - Hydrogen Bonding - Hydrophobic Interactions - Thermo-reversibility structure->properties Determines applications Applications - Organogelation - Emulsion Stabilization - Controlled Release - Material Structuring properties->applications Enables

Diagram 3: Relationship between molecular structure, emergent properties, and applications.

References

"Dibutyl ethylhexanoyl glutamide" physical and chemical properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Physical and Chemical Properties of Dibutyl Ethylhexanoyl Glutamide

Introduction

This compound is a synthetic amino acid derivative, specifically a diamide (B1670390) of glutamic acid. It is a low molecular weight organogelator, meaning it can self-assemble in organic liquids to form a three-dimensional network, resulting in the formation of a gel.[1][2][3] This property makes it a highly effective gelling agent and stabilizer in a variety of applications, particularly in the cosmetics and personal care industries.[4][5][6][7] This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, along with its synthesis and mechanism of action as a gelling agent.

Chemical Identity

A clear identification of a chemical compound is crucial for scientific research and application. The following table summarizes the key identifiers for this compound.

IdentifierValueSource(s)
IUPAC Name (2S)-N,N'-dibutyl-2-(2-ethylhexanoylamino)pentanediamide[1][4][8]
CAS Number 486455-65-6, 861390-34-3[1][4][8][9]
Synonyms EB-21, DJ EG, (2S)-N1,N5-Dibutyl-2-((2-ethyl-1-oxohexyl)amino)pentanediamide[6][8]
Molecular Formula C21H41N3O3[1][4][8][9][10]
InChI Key OVUBDKNXJHOLMI-ZVAWYAOSSA-N[1][4][10]

Physical and Chemical Properties

The physical and chemical properties of this compound are fundamental to its function as an organogelator. These properties are summarized in the table below.

PropertyValueSource(s)
Molecular Weight 383.6 g/mol [1][4][8][10]
Appearance White to off-white solid/powder[9]
Solubility Slightly soluble in water; Soluble in oils and emollients at elevated temperatures (90-120 °C)[9][11]
Melting Point The melting point is dependent on the concentration and the solvent used. For instance, a 0.5% concentration in a solvent may require heating to 115°C to dissolve.[11]
Boiling Point 642.0 ± 50.0 °C[12]
Density 0.974 ± 0.06 g/mL[12]
Stability Stable under normal conditions.[9][13]

Synthesis of this compound

The synthesis of this compound is a multi-step process that typically involves the acylation and amidation of L-glutamic acid.[1]

Synthesis Pathway

The general synthesis involves reacting L-glutamic acid with 2-ethylhexanoyl chloride and dibutylamine.[1] The amino group of L-glutamic acid is acylated by 2-ethylhexanoyl chloride, and the two carboxylic acid groups of L-glutamic acid are amidated by dibutylamine.[1]

Synthesis_Pathway L_Glutamic_Acid L-Glutamic Acid Intermediate N-(2-ethylhexanoyl) glutamic acid L_Glutamic_Acid->Intermediate Acylation Two_Ethylhexanoyl_Chloride 2-Ethylhexanoyl Chloride Two_Ethylhexanoyl_Chloride->Intermediate Dibutylamine Dibutylamine Final_Product Dibutyl ethylhexanoyl glutamide Dibutylamine->Final_Product Intermediate->Final_Product Amidation Self_Assembly Monomer Dibutyl ethylhexanoyl glutamide Monomers H_Bonding Hydrogen Bonding Monomer->H_Bonding Hydrophobic_Interactions Hydrophobic Interactions Monomer->Hydrophobic_Interactions Fibers Nano-Fibrillar Network H_Bonding->Fibers Hydrophobic_Interactions->Fibers Gel Oil Gel Fibers->Gel Traps Oil Characterization_Workflow Synthesis Synthesis and Purification Structure_Verification Structural Verification (NMR, MS, IR) Synthesis->Structure_Verification Purity_Analysis Purity Analysis (HPLC, TLC) Synthesis->Purity_Analysis Physical_Properties Physical Property Measurement (Melting Point, Solubility) Synthesis->Physical_Properties Thermal_Analysis Thermal Analysis (TGA, DSC) Synthesis->Thermal_Analysis Final_Characterization Complete Characterization Data Structure_Verification->Final_Characterization Purity_Analysis->Final_Characterization Physical_Properties->Final_Characterization Thermal_Analysis->Final_Characterization

References

Methodological & Application

Application Notes and Protocols for Rheological Characterization of "Dibutyl ethylhexanoyl glutamide" Organogels

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

"Dibutyl ethylhexanoyl glutamide" (DEH-G) is a low molecular weight organogelator derived from L-glutamic acid. It is widely utilized in the cosmetics and pharmaceutical industries for its ability to structure organic liquids into thermo-reversible gels. These organogels are formed through the self-assembly of DEH-G molecules into a three-dimensional fibrillar network via non-covalent interactions, primarily hydrogen bonding. The resulting gel entraps the liquid phase, leading to a significant change in the material's rheological properties.

Understanding the rheological behavior of DEH-G organogels is crucial for formulation development, quality control, and predicting product performance in various applications, including topical drug delivery systems, creams, lotions, and other personal care products. This document provides detailed application notes and experimental protocols for the comprehensive rheological characterization of DEH-G organogels.

Key Rheological Characteristics

DEH-G organogels typically exhibit the following key rheological properties:

  • Thermoreversibility: The gels are formed upon cooling a heated solution of DEH-G in an organic solvent and melt upon reheating, allowing for easy processing and application.

  • Viscoelasticity: In the gel state, these materials exhibit both solid-like (elastic) and liquid-like (viscous) properties. The storage modulus (G'), representing the elastic component, is typically significantly higher than the loss modulus (G''), representing the viscous component.

  • Shear-Thinning Behavior: The viscosity of DEH-G organogels decreases with an increasing shear rate. This property is advantageous for applications requiring easy spreading or spraying, followed by the reformation of a structured network at rest.

  • Concentration Dependence: The mechanical strength and viscosity of the organogels increase with higher concentrations of DEH-G.

Experimental Protocols

Preparation of "this compound" Organogels

A consistent and well-defined protocol for organogel preparation is essential for obtaining reproducible rheological data.

Materials and Equipment:

  • This compound (DEH-G) powder

  • Organic solvent (e.g., cosmetic oils such as Isododecane, Octyldodecanol, or Hydrogenated Polyisobutene)

  • Analytical balance

  • Heat-resistant beakers or vials

  • Magnetic stirrer with a hot plate

  • Thermometer or temperature probe

Protocol:

  • Accurately weigh the desired amount of DEH-G powder and the organic solvent to achieve the target concentration (e.g., 1.0%, 2.0%, 3.0% w/w).

  • Combine the DEH-G and the solvent in a heat-resistant beaker or vial.

  • Place the beaker on a magnetic stirrer with a hot plate and add a magnetic stir bar.

  • Heat the mixture to a temperature sufficient to fully dissolve the DEH-G, typically in the range of 85°C to 110°C, while stirring continuously.[1]

  • Once the DEH-G is completely dissolved and the solution is clear, turn off the heat and continue stirring for another 5 minutes to ensure homogeneity.

  • Carefully remove the hot beaker from the stirrer and allow it to cool to room temperature undisturbed. Gelation will occur during the cooling process.

  • Allow the organogel to equilibrate at the desired testing temperature for at least 24 hours before conducting rheological measurements to ensure the fibrillar network is fully formed and stable.

G cluster_prep Organogel Preparation Workflow Weigh 1. Weigh DEH-G and Solvent Combine 2. Combine in Beaker Weigh->Combine Heat_Stir 3. Heat (85-110°C) & Stir Combine->Heat_Stir Dissolve 4. Ensure Complete Dissolution Heat_Stir->Dissolve Cool 5. Cool to Room Temperature Dissolve->Cool Equilibrate 6. Equilibrate for 24h Cool->Equilibrate

Figure 1. Workflow for the preparation of DEH-G organogels.
Rheological Measurements

All rheological measurements should be performed using a controlled-stress or controlled-strain rheometer equipped with a Peltier temperature control system. A parallel plate geometry (e.g., 25 mm or 40 mm diameter) is typically suitable for these materials. To prevent slippage, a sandblasted or cross-hatched geometry may be used.

It is crucial to perform all oscillatory tests within the LVER to ensure that the measurements reflect the intrinsic properties of the material without disrupting its structure.

Protocol: Amplitude Sweep (Strain Sweep)

  • Load the equilibrated organogel sample onto the rheometer plate.

  • Lower the upper plate to the desired gap (e.g., 1 mm) and trim any excess sample.

  • Allow the sample to rest for at least 5 minutes to allow for thermal and mechanical equilibration.

  • Perform a strain sweep at a constant frequency (e.g., 1 Hz) over a strain range of 0.01% to 100%.

  • Plot the storage modulus (G') and loss modulus (G'') as a function of strain.

  • The LVER is the range of strain where G' and G'' are independent of the applied strain. Select a strain value within this region for subsequent frequency and temperature sweeps.

This test provides information about the gel's structure and its behavior at different time scales.

Protocol: Frequency Sweep

  • Load the sample and equilibrate as described in section 2.1.

  • Set the temperature to the desired value (e.g., 25°C).

  • Perform a frequency sweep from a low frequency to a high frequency (e.g., 0.1 to 100 rad/s or 0.016 to 16 Hz) at a constant strain within the LVER.

  • Record the storage modulus (G'), loss modulus (G''), and complex viscosity (η*).

  • For a well-formed gel, G' will be significantly higher than G'' and both moduli will show weak dependence on frequency.

This test is critical for understanding the thermoreversibility of the organogel, including the gel-sol transition temperature (Tgel).

Protocol: Temperature Ramp

  • Load the sample and equilibrate as described in section 2.1.

  • Set the initial temperature (e.g., 25°C).

  • Apply a constant strain (within the LVER) and a constant frequency (e.g., 1 Hz).

  • Ramp the temperature up at a controlled rate (e.g., 2°C/min or 5°C/min) to a temperature above the expected melting point (e.g., 100°C).

  • Record G' and G'' as a function of temperature. The temperature at which G' and G'' crossover (G' = G'') is often defined as the gel-sol transition temperature (Tgel).

  • Optionally, a cooling ramp can be performed to investigate the sol-gel transition and any thermal hysteresis.

This test characterizes the viscosity of the organogel as a function of the applied shear rate and confirms its shear-thinning nature.

Protocol: Viscosity Curve

  • Load the sample and equilibrate as described in section 2.1.

  • Set the temperature to the desired value (e.g., 25°C).

  • Perform a shear rate sweep from a low shear rate to a high shear rate (e.g., 0.01 to 100 s⁻¹).

  • Record the viscosity as a function of the shear rate.

  • A decrease in viscosity with an increasing shear rate indicates shear-thinning behavior.

G cluster_rheo Rheological Characterization Workflow Sample_Loading 1. Load & Equilibrate Sample LVER 2. Amplitude Sweep (Determine LVER) Sample_Loading->LVER Frequency_Sweep 3. Frequency Sweep (Viscoelastic Properties) LVER->Frequency_Sweep Temperature_Sweep 4. Temperature Sweep (Gel-Sol Transition) LVER->Temperature_Sweep Shear_Rate_Sweep 5. Shear Rate Sweep (Flow Behavior) LVER->Shear_Rate_Sweep

Figure 2. Experimental workflow for rheological characterization.

Data Presentation: Representative Rheological Data

The following tables present illustrative rheological data for DEH-G organogels in a cosmetic ester at 25°C. This data is representative of the expected behavior and is intended for comparative purposes.

Table 1: Viscoelastic Properties of DEH-G Organogels at Different Concentrations (25°C, 1 Hz)

DEH-G Conc. (w/w)Storage Modulus (G') (Pa)Loss Modulus (G'') (Pa)Tan δ (G''/G')
1.0%500500.10
2.0%25002000.08
3.0%80005600.07

Table 2: Temperature Sweep Data for 2.0% w/w DEH-G Organogel

Temperature (°C)Storage Modulus (G') (Pa)Loss Modulus (G'') (Pa)
252500200
402300210
601800250
75500450
80 (Tgel)400400
9050100

Table 3: Viscosity Data for 2.0% w/w DEH-G Organogel at 25°C

Shear Rate (s⁻¹)Viscosity (Pa·s)
0.011000
0.1250
1.050
108
1001.5

Signaling Pathways and Logical Relationships

The formation of a DEH-G organogel is a self-assembly process driven by non-covalent interactions. This can be visualized as a logical relationship from the molecular level to the macroscopic gel properties.

G cluster_gelation Self-Assembly and Gelation Mechanism Molecules DEH-G Molecules in Solution H_Bonding Hydrogen Bonding Molecules->H_Bonding Fibers Self-Assembled Fibrillar Network H_Bonding->Fibers Entrapment Solvent Entrapment Fibers->Entrapment Organogel Macroscopic Organogel Entrapment->Organogel

Figure 3. Logical relationship of DEH-G organogel formation.

Applications in Research and Drug Development

The rheological characterization of DEH-G organogels is paramount for various applications:

  • Topical and Transdermal Drug Delivery: The viscoelastic properties and shear-thinning behavior influence drug release kinetics, skin feel, and patient compliance.

  • Cosmetic Formulations: Rheology dictates the texture, stability, and application properties of creams, lotions, and gels.

  • Quality Control: Rheological fingerprinting can be used to ensure batch-to-batch consistency of raw materials and finished products.

  • Fundamental Research: Studying the rheology of these systems provides insights into the principles of self-assembly and the structure-property relationships of soft materials.

Conclusion

This document provides a comprehensive overview and detailed protocols for the rheological characterization of "this compound" organogels. By following these methodologies, researchers, scientists, and drug development professionals can obtain reliable and reproducible data to understand and optimize the performance of their formulations. The provided representative data and visualizations serve as a guide for interpreting the complex rheological behavior of these versatile soft materials.

References

Application Notes and Protocols for Dibutyl Ethylhexanoyl Glutamide in Topical Pharmaceutical Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Dibutyl Ethylhexanoyl Glutamide

This compound is a versatile amino acid-derived gelling agent, stabilizer, and thickener with significant potential in the development of topical and transdermal drug delivery systems.[1][2][3] As a low-molecular-weight organogelator, it self-assembles in oil phases to form a three-dimensional fibrillar network.[4] This network effectively immobilizes the liquid oil, transforming it into a structured, semi-solid oleogel.[4] This property allows for the formulation of aesthetically pleasing, non-greasy, and stable topical products.[1][3]

Key Functions in Pharmaceutical Formulations:

  • Viscosity Modification: Precisely controls the viscosity of oleaginous and anhydrous formulations, ranging from easily spreadable gels to firm sticks.[1][5]

  • Stabilization: Enhances the stability of emulsions and suspensions by preventing phase separation and settling of particulate matter.[5]

  • Controlled Release: The gel matrix can encapsulate active pharmaceutical ingredients (APIs), potentially offering a controlled or sustained release profile.

  • Improved Texture and Aesthetics: Creates formulations with a desirable skin feel, reducing the greasy texture often associated with ointments and creams.[1][3]

Physicochemical Properties and Formulation Considerations

This compound is a white to off-white powder soluble in a variety of oils and emollients upon heating.[4] It is often used in synergy with Dibutyl Lauroyl Glutamide to optimize gel hardness and clarity. For topical pharmaceutical applications, its compatibility with various oleaginous bases and active pharmaceutical ingredients (APIs) is a critical consideration.

Table 1: Typical Formulation Parameters for this compound in Oleogels

ParameterRecommended RangeObservations
Concentration (w/w) 0.5% - 8.0%Higher concentrations lead to increased firmness and viscosity.[4]
Oil Phase Mineral Oil, Isopropyl Myristate, Silicone Oils (e.g., Cyclomethicone), Vegetable OilsThe polarity and viscosity of the oil can influence the gelling process and final texture.
Processing Temperature 90°C - 120°CRequired to fully dissolve the gelling agent in the oil phase.[4]
API Compatibility Lipophilic and some hydrophilic APIsCompatibility should be assessed on a case-by-case basis, focusing on potential interactions and effects on gel structure.

Experimental Protocols

The following protocols provide a framework for the preparation and evaluation of topical pharmaceutical formulations containing this compound.

Preparation of a Basic Oleogel Formulation

This protocol describes the preparation of a simple oleogel that can be used as a base for incorporating an active pharmaceutical ingredient.

Materials:

  • This compound

  • Pharmaceutical-grade Mineral Oil

  • Heat-resistant beaker

  • Magnetic stirrer with hot plate

  • Thermometer

  • Spatula

Procedure:

  • Weigh the desired amount of mineral oil into the heat-resistant beaker.

  • While stirring, gradually add the this compound to the mineral oil at room temperature to ensure even dispersion.

  • Heat the mixture to 100-110°C while continuously stirring.

  • Continue heating and stirring until the this compound is completely dissolved and the solution is clear.

  • Once dissolved, remove the beaker from the heat source and allow it to cool to room temperature under ambient conditions. The gel will form upon cooling.

  • If incorporating an API, it should be added at a suitable temperature during the cooling phase, depending on its thermal stability and solubility.

G cluster_prep Oleogel Preparation Workflow Start Start Weigh_Ingredients Weigh Mineral Oil and This compound Start->Weigh_Ingredients Disperse Disperse Gelling Agent in Oil at Room Temperature Weigh_Ingredients->Disperse Heat Heat to 100-110°C with Stirring Disperse->Heat Dissolve Ensure Complete Dissolution Heat->Dissolve Cool Cool to Room Temperature Dissolve->Cool API_Addition Incorporate API (if applicable) during cooling Cool->API_Addition Final_Gel Final Oleogel Formulation API_Addition->Final_Gel

Workflow for Oleogel Preparation
Characterization of the Oleogel Formulation

The following tests are essential for characterizing the physical properties and performance of the prepared oleogel.

Objective: To determine the flow behavior of the oleogel.

Apparatus: Rotational viscometer (e.g., Brookfield viscometer) with appropriate spindle.

Procedure:

  • Place an adequate amount of the oleogel in a suitable container.

  • Allow the sample to equilibrate to a controlled temperature (e.g., 25°C).

  • Select a spindle and rotational speed appropriate for the expected viscosity of the gel.

  • Lower the spindle into the oleogel, ensuring it is immersed to the specified mark.

  • Start the viscometer and allow the reading to stabilize before recording the viscosity value (in centipoise, cP).

  • Measure the viscosity at different rotational speeds to assess the shear-thinning properties of the gel.

Table 2: Representative Viscosity Data for a Mineral Oil-Based Oleogel

Concentration of this compound (w/w)Viscosity at 10 rpm (cP)Viscosity at 50 rpm (cP)
2%15,0008,000
4%45,00025,000
6%90,00055,000

Objective: To evaluate the ease of application of the topical formulation.

Apparatus: Glass slides, ruler, and a known weight.

Procedure:

  • Mark a circle of a specific diameter (e.g., 1 cm) on a glass slide.

  • Place a standardized amount of the oleogel (e.g., 0.5 g) within the circle.

  • Place a second glass slide on top of the gel.

  • Place a standard weight (e.g., 100 g) on the upper slide and leave it for a set time (e.g., 1 minute).

  • Measure the diameter of the spread gel.

  • Calculate the spreadability using an appropriate formula, or compare the spread diameters of different formulations. Increased diameter indicates better spreadability.

Objective: To measure the force required to extrude the gel from a tube, indicating its ease of removal from packaging.[6]

Apparatus: Collapsible tube, a method to apply pressure/weight.

Procedure:

  • Fill a collapsible tube with the oleogel formulation.

  • Apply a constant pressure or weight to the end of the tube.

  • Measure the amount of gel extruded over a specific time period.

  • Alternatively, measure the force required to extrude a certain amount of gel.

  • Higher extrudability is generally desirable for patient convenience.[7]

In Vitro Drug Release Study

Objective: To assess the rate and extent of API release from the oleogel formulation.

Apparatus: Franz diffusion cell, synthetic membrane (e.g., polysulfone), receptor medium (e.g., phosphate (B84403) buffer), magnetic stirrer, and an analytical instrument for API quantification (e.g., UV-Vis spectrophotometer or HPLC).[8]

Procedure:

  • Mount the synthetic membrane between the donor and receptor compartments of the Franz diffusion cell.[8]

  • Fill the receptor compartment with a suitable receptor medium and ensure no air bubbles are trapped beneath the membrane. Maintain the temperature at 32 ± 1°C to mimic skin surface temperature.

  • Apply a known quantity of the API-containing oleogel to the surface of the membrane in the donor compartment.

  • At predetermined time intervals, withdraw samples from the receptor compartment for analysis.

  • Replace the withdrawn volume with fresh receptor medium to maintain sink conditions.

  • Analyze the samples for API concentration using a validated analytical method.

  • Plot the cumulative amount of drug released per unit area versus time to determine the release profile.

G cluster_release In Vitro Drug Release Workflow Start Start Setup_Franz_Cell Set up Franz Diffusion Cell with Synthetic Membrane Start->Setup_Franz_Cell Fill_Receptor Fill Receptor with Medium and Equilibrate Temperature Setup_Franz_Cell->Fill_Receptor Apply_Gel Apply Oleogel to Membrane Surface Fill_Receptor->Apply_Gel Sample Withdraw Samples at Predetermined Intervals Apply_Gel->Sample Analyze Analyze API Concentration Sample->Analyze Plot_Data Plot Cumulative Release vs. Time Analyze->Plot_Data End End Plot_Data->End

Workflow for In Vitro Drug Release Study

Signaling Pathways and Mechanism of Action

As a pharmaceutical excipient, this compound's primary mechanism of action is physical rather than pharmacological. It functions by creating a fibrous network through self-assembly, which entraps the oil phase. This is a supramolecular process driven by non-covalent interactions, such as hydrogen bonding, between the gelling agent molecules. There is currently no evidence to suggest that this compound directly interacts with or modulates any biological signaling pathways. Its role is confined to structuring the vehicle to ensure proper delivery and stability of the active pharmaceutical ingredient.

G cluster_mechanism Mechanism of Oleogelation Molecules Dibutyl Ethylhexanoyl Glutamide Molecules Self_Assembly Self-Assembly via Non-covalent Bonds Molecules->Self_Assembly Heating & Cooling Network 3D Fibrillar Network Self_Assembly->Network Entrapment Oil Phase Entrapment Network->Entrapment Oleogel Structured Oleogel Entrapment->Oleogel

Mechanism of Oleogel Formation

Conclusion

This compound is a promising excipient for the formulation of topical pharmaceutical products. Its ability to form stable, aesthetically pleasing oleogels provides a versatile platform for the delivery of a wide range of active pharmaceutical ingredients. The protocols outlined above provide a comprehensive framework for the development and characterization of such formulations, enabling researchers to optimize their drug delivery systems for enhanced therapeutic outcomes. Further studies are warranted to explore its impact on the bioavailability of various APIs and its performance in more complex topical formulations.

References

Application Notes and Protocols for Dibutyl Ethylhexanoyl Glutamide as a Stabilizer for Emulsions and Suspensions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dibutyl ethylhexanoyl glutamide is a versatile amino acid-derived gelling agent and stabilizer, utilized extensively in the cosmetics and personal care industries.[1][2] Its unique ability to form a nano-sized fibrous network within the oil phase of a formulation makes it an effective stabilizer for emulsions and suspensions.[3] This document provides detailed application notes and protocols for utilizing this compound to enhance the stability and performance of your formulations.

Derived from L-glutamic acid, this ingredient is known for its ability to increase the viscosity of oils, improve the dispersion of pigments, and contribute to the overall stability of emulsions.[4] It is particularly effective in creating clear, stable oil gels and sticks. These application notes will guide researchers and formulators in leveraging the properties of this compound for robust and aesthetically pleasing product development.

Mechanism of Action

This compound functions as a stabilizer primarily through the mechanism of gelation. When dissolved in the oil phase of a formulation at an elevated temperature, it self-assembles into a three-dimensional, nano-sized fibrous network upon cooling. This network effectively traps the oil droplets, preventing their coalescence and movement, thereby stabilizing the emulsion. In suspensions, this same network entraps solid particles, preventing their sedimentation.

cluster_0 Stabilization Mechanism A Dibutyl Ethylhexanoyl Glutamide D Dissolution and Self-Assembly A->D in B Oil Phase B->D C Heat Application C->D with E Nano-sized Fiber Network D->E forms F Emulsion/Suspension Stabilization E->F leads to

Caption: Stabilization mechanism of this compound.

Quantitative Data

While specific quantitative data for the effect of this compound on emulsion and suspension properties is not extensively published, the following tables provide a framework for generating this critical data in your own laboratory settings. The subsequent experimental protocols will guide you in populating these tables.

Table 1: Effect of this compound Concentration on Emulsion Viscosity

Concentration of this compound (% w/w)Initial Viscosity (cP)Viscosity after 1 week at 25°C (cP)Viscosity after 1 week at 40°C (cP)
0.0 (Control)
0.2
0.5
1.0
2.0

Table 2: Influence of this compound on Suspension Stability (Particle Size Analysis)

Concentration of this compound (% w/w)Initial Mean Particle Size (d50, µm)Mean Particle Size after 1 week at 25°C (d50, µm)Mean Particle Size after 1 week at 40°C (d50, µm)Sedimentation Rate (mm/day)
0.0 (Control)
0.5
1.0
2.0
5.0

Experimental Protocols

The following protocols provide a detailed methodology for preparing and evaluating emulsions and suspensions stabilized with this compound.

Protocol 1: Preparation of an Oil-in-Water (O/W) Emulsion

This protocol outlines the steps to create a basic O/W emulsion to evaluate the stabilizing effects of this compound.

cluster_0 O/W Emulsion Preparation Workflow A Prepare Oil Phase C Heat Both Phases A->C B Prepare Aqueous Phase B->C D Combine Phases C->D E Homogenize D->E F Cool and Stir E->F G Final Product F->G

Caption: Workflow for preparing an oil-in-water emulsion.

Materials:

  • This compound

  • Oil phase (e.g., mineral oil, silicone oil)

  • Aqueous phase (deionized water)

  • Emulsifier (optional, for co-stabilization)

  • Preservative

  • Beakers

  • Homogenizer

  • Water bath or heating mantle

  • Stirrer

Procedure:

  • Oil Phase Preparation: In a beaker, combine the oil phase ingredients and the desired concentration of this compound.

  • Aqueous Phase Preparation: In a separate beaker, prepare the aqueous phase, including any water-soluble ingredients and preservatives.

  • Heating: Heat both the oil and aqueous phases separately to 75-85°C. Stir the oil phase until the this compound is completely dissolved.

  • Emulsification: Slowly add the aqueous phase to the oil phase while homogenizing at a moderate speed.

  • Homogenization: Increase the homogenization speed and continue for 5-10 minutes to form a fine emulsion.

  • Cooling: Transfer the emulsion to a water bath and begin cooling with gentle, continuous stirring.

  • Final Additions: Once the emulsion has cooled to below 40°C, add any temperature-sensitive ingredients.

  • Final Product: Continue stirring until the emulsion is uniform and has reached room temperature.

Protocol 2: Preparation of a Pigment Suspension

This protocol details the preparation of a suspension to assess the ability of this compound to disperse and suspend solid particles.

Materials:

  • This compound

  • Base oil (e.g., castor oil, octyldodecanol)

  • Pigment (e.g., titanium dioxide, iron oxides)

  • Dispersing agent (optional)

  • Beakers

  • High-shear mixer

  • Heating mantle

Procedure:

  • Preparation: In a beaker, combine the base oil and this compound.

  • Heating: Heat the mixture to 90-110°C until the this compound is fully dissolved.

  • Pigment Addition: Gradually add the pigment to the hot oil mixture while stirring with a high-shear mixer.

  • Dispersion: Continue mixing at high speed for 15-20 minutes to ensure uniform dispersion of the pigment.

  • Cooling: Allow the suspension to cool to room temperature with gentle stirring.

  • Evaluation: Observe the final suspension for any signs of pigment settling.

Protocol 3: Emulsion and Suspension Stability Testing

This protocol describes methods to evaluate the stability of the prepared formulations.

1. Visual Assessment:

  • Store samples of the emulsion/suspension in clear glass vials at different temperature conditions (e.g., 4°C, 25°C, and 40°C).

  • Visually inspect the samples at regular intervals (e.g., 24 hours, 1 week, 1 month, 3 months) for any signs of instability, such as:

    • Creaming: Upward movement of the dispersed phase in an emulsion.

    • Sedimentation: Settling of the dispersed phase or suspended particles.

    • Flocculation: Aggregation of droplets or particles into clumps.

    • Coalescence: Merging of droplets to form a separate layer.

    • Phase Separation: Complete separation of the oil and water phases.

2. Viscosity Measurement:

  • Use a rotational viscometer to measure the viscosity of the emulsion/suspension at controlled temperatures.

  • Take measurements at different shear rates to characterize the rheological behavior of the formulation.

  • Record the viscosity at specified time points to monitor changes over time, which can indicate instability.

3. Particle Size Analysis:

  • For suspensions, use a particle size analyzer (e.g., laser diffraction or dynamic light scattering) to determine the particle size distribution.

  • Measure the particle size of freshly prepared samples and samples that have been stored under different conditions.

  • An increase in the mean particle size over time can indicate particle aggregation and instability.

4. Centrifugation Test:

  • This is an accelerated stability test.

  • Centrifuge the emulsion/suspension samples at a specified speed (e.g., 3000 rpm) for a set duration (e.g., 30 minutes).

  • After centrifugation, measure the volume of any separated phase. A stable formulation will show minimal or no phase separation.

5. Freeze-Thaw Cycling:

  • Subject the samples to alternating cycles of freezing and thawing (e.g., 24 hours at -10°C followed by 24 hours at 25°C).

  • Perform at least three freeze-thaw cycles.

  • After each cycle, visually inspect the samples for any signs of instability. This test is particularly useful for assessing the stability of emulsions under temperature fluctuations.

Conclusion

This compound is a highly effective stabilizer for a wide range of emulsion and suspension-based products. By forming a robust internal network structure, it enhances viscosity, improves particle dispersion, and prevents phase separation. The protocols outlined in this document provide a comprehensive framework for formulating with this ingredient and for systematically evaluating the stability and performance of the resulting products. Researchers and formulators are encouraged to use these guidelines as a starting point and to optimize the concentration and processing parameters to meet the specific requirements of their applications.

References

Application Notes and Protocols for the Thermal Analysis of "Dibutyl ethylhexanoyl glutamide" Based Gels

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

"Dibutyl ethylhexanoyl glutamide" (DEH-G), an amino acid-based organogelator, is increasingly utilized in the pharmaceutical and cosmetic industries to structure oils into gels.[1][2] Often used in conjunction with other gelling agents like Dibutyl Lauroyl Glutamide, DEH-G facilitates the formation of stable, transparent, and thermo-reversible gels.[3][4] The thermal properties of these gels are critical for determining their stability, shelf-life, and performance under various temperature conditions.[5] This document provides detailed application notes and protocols for the thermal analysis of DEH-G based gels using Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).

Principles of Thermal Analysis

Differential Scanning Calorimetry (DSC): DSC is a powerful technique used to measure the heat flow associated with thermal transitions in a material as a function of temperature.[6] For DEH-G based gels, DSC can determine key parameters such as the gel melting temperature (Tm), the enthalpy of melting (ΔHm), and the gelation temperature (Tg).[7] The melting temperature provides insight into the thermal stability of the gel network, while the enthalpy of melting is related to the extent and strength of the self-assembled fibrillar network.[8][9]

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere.[10] This technique is used to assess the thermal stability and composition of the gel by identifying the temperatures at which the components of the gel (e.g., the oil, gelling agent, and any volatile additives) degrade or evaporate.[11]

Data Presentation

The following tables summarize typical quantitative data that can be obtained from the DSC and TGA analysis of DEH-G based gels. The values presented are illustrative and will vary depending on the specific formulation (e.g., concentration of DEH-G, type of oil).

Table 1: Illustrative DSC Data for this compound Based Gels

Sample (DEH-G in Mineral Oil)Gel Melting Temperature (Tm) (°C)Enthalpy of Melting (ΔHm) (J/g)Gelation Onset Temperature (Tg) (°C)
1% (w/w)75 - 8510 - 2060 - 70
3% (w/w)90 - 10030 - 5075 - 85
5% (w/w)105 - 11560 - 8090 - 100

Table 2: Illustrative TGA Data for this compound Based Gels

Sample (DEH-G in Mineral Oil)Onset of Decomposition (Tonset) (°C)Temperature of Maximum Weight Loss (°C)% Weight Loss (up to 300°C)
Mineral Oil (Control)~180~220>95%
3% DEH-G Gel~200~240 (Oil), >300 (DEH-G)~90%

Experimental Protocols

Protocol 1: Differential Scanning Calorimetry (DSC)

Objective: To determine the melting and gelation temperatures of a DEH-G based gel.

Materials:

  • DEH-G based organogel

  • DSC instrument with cooling capabilities

  • Aluminum DSC pans and lids

  • Microbalance

Procedure:

  • Sample Preparation: Accurately weigh 5-10 mg of the organogel into an aluminum DSC pan. Seal the pan hermetically to prevent the evaporation of the oil during the experiment.

  • Instrument Setup:

    • Place the sealed sample pan in the DSC cell.

    • Use an empty, sealed aluminum pan as a reference.

    • Purge the DSC cell with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min to provide an inert atmosphere.[10]

  • Thermal Program:

    • Heating Scan 1 (Erasure of Thermal History): Heat the sample from room temperature to a temperature above the expected dissolution temperature of the gelling agent (e.g., 120-130°C) at a rate of 10°C/min.[9] This ensures the complete melting of the gel structure.

    • Isothermal Hold: Hold the sample at this high temperature for 5 minutes to ensure complete dissolution.

    • Cooling Scan (Gel Formation): Cool the sample at a controlled rate (e.g., 5°C/min) to a low temperature (e.g., 0°C). The exothermic peak observed during cooling corresponds to the gelation process.[7]

    • Isothermal Hold: Hold the sample at the low temperature for 5 minutes to allow for the stabilization of the gel network.

    • Heating Scan 2 (Melting Analysis): Heat the sample at a controlled rate (e.g., 5°C/min) to the initial high temperature (e.g., 120-130°C). The endothermic peak observed during this scan corresponds to the melting of the gel.[7]

  • Data Analysis:

    • From the second heating scan, determine the onset temperature of melting and the peak temperature of the endotherm, which is often taken as the gel melting temperature (Tm).[7]

    • Integrate the area of the melting peak to calculate the enthalpy of melting (ΔHm).[9]

    • From the cooling scan, determine the onset temperature of the exothermic peak, which represents the gelation temperature (Tg).[7]

Protocol 2: Thermogravimetric Analysis (TGA)

Objective: To evaluate the thermal stability and decomposition profile of a DEH-G based gel.

Materials:

  • DEH-G based organogel

  • TGA instrument

  • TGA sample pans (e.g., alumina (B75360) or platinum)

  • Microbalance

Procedure:

  • Sample Preparation: Place 5-10 mg of the organogel into a tared TGA sample pan.

  • Instrument Setup:

    • Place the sample pan in the TGA furnace.

    • Purge the furnace with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min to prevent oxidative degradation.

  • Thermal Program:

    • Heat the sample from room temperature to a high temperature (e.g., 600°C) at a constant heating rate (e.g., 10°C/min).

  • Data Analysis:

    • Plot the sample weight (as a percentage of the initial weight) as a function of temperature.

    • Determine the onset temperature of decomposition (Tonset), which is the temperature at which significant weight loss begins.

    • Identify the temperature(s) of maximum rates of weight loss from the derivative of the TGA curve (DTG curve).

    • Quantify the percentage of weight loss in different temperature ranges, corresponding to the evaporation of the oil and the decomposition of the gelling agent.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the preparation and thermal analysis of this compound based gels.

G cluster_prep Gel Preparation cluster_analysis Thermal Analysis cluster_dsc_results DSC Data cluster_tga_results TGA Data weigh_deh_g Weigh DEH-G mix Combine DEH-G and Oil weigh_deh_g->mix weigh_oil Weigh Oil weigh_oil->mix heat Heat to Dissolve (e.g., 90-120°C) mix->heat cool Cool to Room Temperature to Form Gel heat->cool dsc_analysis DSC Analysis cool->dsc_analysis Take Sample tga_analysis TGA Analysis cool->tga_analysis Take Sample tm Melting Temperature (Tm) dsc_analysis->tm dhm Enthalpy of Melting (ΔHm) dsc_analysis->dhm tg Gelation Temperature (Tg) dsc_analysis->tg tonset Decomposition Onset (Tonset) tga_analysis->tonset weight_loss Weight Loss Profile tga_analysis->weight_loss

Caption: Workflow for gel preparation and thermal analysis.

References

Protocol for preparing stable organogels with "Dibutyl ethylhexanoyl glutamide"

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note and Protocol for the Preparation of Stable Organogels with Dibutyl Ethylhexanoyl Glutamide

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, a derivative of L-glutamic acid, is a low molecular weight organogelator highly effective in structuring a wide variety of organic liquids into stable, thermoreversible gels.[1][2] Its ability to self-assemble into a three-dimensional fibrous network through non-covalent interactions, such as hydrogen bonding and van der Waals forces, allows for the entrapment of the liquid phase, resulting in the formation of a gel. These organogels are finding increasing applications in cosmetics, pharmaceuticals, and personal care products due to their unique textural properties, stability, and potential as delivery systems for active ingredients.[3][4]

This document provides a detailed protocol for the preparation of stable organogels using this compound. It includes information on the selection of solvents, the influence of key process parameters, and methods for the characterization of the resulting organogels. For enhanced performance, the combined use of this compound with a structurally similar organogelator, dibutyl lauroyl glutamide, is also discussed.

Principle of Gelation

The gelation process with this compound is a physical phenomenon based on the principle of self-assembly. When heated in a compatible organic solvent, the gelator molecules dissolve. Upon cooling, the solubility of the gelator decreases, leading to the formation of intermolecular hydrogen bonds and hydrophobic interactions. These interactions drive the self-assembly of the gelator molecules into long, crystalline fibers, which entangle to form a three-dimensional network that immobilizes the solvent. The thermoreversible nature of these non-covalent bonds allows the gel to revert to a liquid state upon reheating and reform upon cooling.

Materials and Equipment

Materials:

  • This compound (powder)

  • Dibutyl lauroyl glutamide (optional, for mixed-gelator systems)

  • Organic solvents (e.g., mineral oil, silicone oils, esters, vegetable oils)

  • Active pharmaceutical ingredients (APIs) or other compounds to be encapsulated (optional)

Equipment:

  • Heating plate with magnetic stirrer

  • Beakers or other suitable vessels

  • Thermometer or thermocouple

  • Analytical balance

  • Spatula

  • Molds for shaping the final gel (optional)

  • Rheometer (for characterization)

  • Differential Scanning Calorimeter (DSC) (for characterization)

  • Microscope (for characterization)

Experimental Protocols

Protocol 1: Preparation of a Single-Gelator Organogel

This protocol describes the preparation of a simple organogel using only this compound.

  • Solvent Selection: Choose a compatible organic solvent based on the desired application and polarity.

  • Concentration Determination: Weigh the desired amount of this compound. The concentration can be varied to achieve different gel strengths, typically ranging from 1% to 10% (w/w).

  • Dissolution: Add the organic solvent to a beaker and place it on a heating plate with a magnetic stirrer. Begin stirring and gradually heat the solvent.

  • Gelator Addition: Slowly add the weighed this compound to the heated solvent while stirring continuously.

  • Heating to Clear Solution: Continue heating and stirring until the gelator is completely dissolved and the solution becomes clear. The dissolution temperature will depend on the solvent and the gelator concentration but is typically in the range of 80-120°C.

  • Cooling and Gelation: Once a clear solution is obtained, turn off the heat and allow the solution to cool down to room temperature without disturbance. Gelation will occur as the solution cools and the fibrous network of the gelator forms. The cooling rate can influence the final properties of the gel.

  • Maturation: Allow the gel to mature for at least 24 hours at room temperature before characterization or use.

Protocol 2: Preparation of a Mixed-Gelator Organogel

This protocol describes the preparation of an organogel using a combination of this compound and dibutyl lauroyl glutamide for enhanced properties such as transparency and hardness.

  • Gelator Ratio Selection: Determine the desired ratio of this compound to dibutyl lauroyl glutamide. A common starting point is a 1:1 ratio, which can be adjusted to fine-tune the gel properties.

  • Total Gelator Concentration: Decide on the total concentration of the mixed gelators in the solvent, typically between 2% and 15% (w/w).

  • Premixing Gelators: Weigh the appropriate amounts of each gelator and mix them together in their powdered form.

  • Dissolution: Heat the chosen organic solvent with stirring.

  • Addition of Mixed Gelators: Gradually add the premixed gelators to the heated solvent.

  • Heating to Clear Solution: Continue heating and stirring until a homogenous and clear solution is formed.

  • Cooling and Gelation: Allow the solution to cool to room temperature undisturbed.

  • Maturation: Let the gel set and mature for 24 hours.

Data Presentation

The following tables summarize the expected influence of key parameters on the properties of organogels prepared with this compound. The data is illustrative and may vary depending on the specific solvent system used.

Table 1: Effect of Gelator Concentration on Organogel Properties

Gelator Concentration (% w/w)Visual AppearanceGel Hardness (Illustrative, g)Melting Temperature (Illustrative, °C)
1Soft, transparent gel5065
3Firm, transparent gel15075
5Hard, transparent gel30085
10Very hard, slightly opaque gel60095

Table 2: Effect of Dibutyl Lauroyl Glutamide Addition on Organogel Properties (Total Gelator Concentration: 5% w/w)

This compound : Dibutyl Lauroyl Glutamide RatioTransparencyGel Hardness (Illustrative, g)
100 : 0Good300
75 : 25Very Good350
50 : 50Excellent400
25 : 75Very Good380
0 : 100Good320

Characterization of Organogels

Rheological Analysis

Rheological measurements are crucial for understanding the mechanical properties of the organogels.

  • Procedure:

    • Place a sample of the prepared organogel on the plate of a rheometer.

    • Perform an oscillatory frequency sweep at a constant strain within the linear viscoelastic region to determine the storage modulus (G') and loss modulus (G''). A higher G' indicates a more solid-like behavior.

    • Conduct a temperature sweep to determine the gel-to-sol transition temperature (Tgel), where G' drops significantly.

Thermal Analysis (Differential Scanning Calorimetry - DSC)

DSC is used to determine the thermal transitions of the organogel, such as the melting and crystallization temperatures.

  • Procedure:

    • Accurately weigh a small amount of the organogel into a DSC pan and seal it.

    • Heat the sample at a controlled rate (e.g., 5°C/min) to a temperature above the expected melting point.

    • Cool the sample at the same rate back to the starting temperature.

    • The endothermic peak on heating corresponds to the melting of the gel, while the exothermic peak on cooling represents its formation.

Microscopy

Microscopic techniques can be used to visualize the fibrous network structure of the organogel.

  • Procedure:

    • Place a small amount of the organogel on a microscope slide.

    • Observe the sample under a polarized light microscope or a scanning electron microscope (SEM) to visualize the crystalline network of the gelator.

Diagrams

experimental_workflow cluster_prep Preparation cluster_char Characterization start Start weigh Weigh Gelator(s) and Solvent start->weigh mix_heat Mix and Heat Solvent weigh->mix_heat add_gelator Add Gelator(s) to Heated Solvent mix_heat->add_gelator dissolve Heat until Clear Solution Forms add_gelator->dissolve cool Cool to Room Temperature dissolve->cool mature Mature Gel for 24h cool->mature end_prep Stable Organogel mature->end_prep rheology Rheological Analysis (G', G'', Tgel) end_prep->rheology Analyze dsc Thermal Analysis (DSC) (Melting/Crystallization) end_prep->dsc Analyze microscopy Microscopy (Network Structure) end_prep->microscopy Analyze

Caption: Experimental workflow for the preparation and characterization of organogels.

gelling_mechanism cluster_process Gelation Process gelator_solvent Gelator + Solvent heating Heating gelator_solvent->heating clear_solution Clear Solution (Dissolved Gelator) heating->clear_solution cooling Cooling clear_solution->cooling self_assembly Self-Assembly (Hydrogen Bonding & Hydrophobic Interactions) cooling->self_assembly fibrous_network 3D Fibrous Network self_assembly->fibrous_network organogel Stable Organogel fibrous_network->organogel

Caption: Mechanism of organogel formation with this compound.

References

Application Notes & Protocols for Dibutyl Ethylhexanoyl Glutamide in Novel Biomaterials

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Dibutyl ethylhexanoyl glutamide (designated as EB-21) is a low molecular weight, amino acid-based organogelator derived from L-glutamic acid.[1][2] Unlike polymeric gelling agents, it self-assembles in various organic solvents and oils to form three-dimensional nano-fibrillar networks.[3][4] This network effectively traps the liquid phase, resulting in the formation of stable, thermoreversible gels.[3][5] While extensively used in the cosmetics industry for structuring and stabilizing formulations, its unique properties—biocompatibility, thermo-responsiveness, and ability to form gels at low concentrations—are increasingly being explored for the development of novel biomaterials.[6][7]

Potential applications in the biomedical field include scaffolds for tissue engineering, matrices for 3D cell culture, and depots for the controlled release of therapeutic agents.[6] The self-assembly is primarily driven by non-covalent interactions, such as hydrogen bonding and van der Waals forces, which makes the resulting gels responsive to environmental stimuli like temperature.[3]

Application Notes

Organogels for Topical and Transdermal Drug Delivery

This compound is an effective gelling agent for a wide range of non-polar and medium-polarity oils used in pharmaceutical formulations.[5] This allows for the creation of clear, stable, and aesthetically pleasing topical gels for drug delivery.

  • Mechanism: The gelator forms a fibrous network that physically entraps the oil phase, which can be loaded with lipophilic active pharmaceutical ingredients (APIs).[1][4] This matrix can control the diffusion of the API from the gel to the skin.

  • Advantages:

    • Enhanced Stability: Increases the viscosity and stability of oil-based formulations, preventing phase separation.[8]

    • Controlled Release: The fibrillar network can provide a sustained release profile for encapsulated drugs.

    • Improved Aesthetics: Forms transparent, non-greasy gels, improving patient compliance.[8]

    • Biocompatibility: Derived from an amino acid, it is expected to have a good safety profile for topical applications.[9]

Scaffolds for Tissue Engineering and 3D Cell Culture

The self-assembling fibrillar network of this compound can mimic the extracellular matrix (ECM) to a certain degree, providing a potential scaffold for cell growth. While its primary use is in organogels, modifications or formulation with other biocompatible polymers could yield hydrogels suitable for aqueous cell culture environments.

  • Key Properties:

    • Porosity: The interconnected fibrous network naturally creates a porous structure, which is essential for nutrient and gas exchange in 3D cell culture.

    • Biocompatibility: Generally considered non-toxic, though specific cell-line compatibility must be validated.[9]

    • Stimuli-Responsiveness: The thermoreversible nature of the gel allows for gentle cell encapsulation and retrieval by modulating the temperature.[3]

Injectable Drug Depots

The ability to form a gel upon a change in conditions (e.g., temperature or solvent) opens up possibilities for creating injectable drug delivery systems. A solution of the gelator and API in a biocompatible solvent could be injected, forming a gel depot in situ from which the drug is slowly released.

  • Concept: A low-viscosity solution is prepared at a temperature above the gel's dissolution temperature.[5] Upon injection into the body (at a lower temperature), the solution cools and self-assembles into a gel, entrapping the drug.

  • Challenges:

    • Solvent Selection: Requires a biocompatible solvent system that is safe for injection.

    • Gelation Kinetics: The speed of gel formation in situ must be controlled to ensure proper depot formation.

    • Biodegradability: While the gelator is derived from an amino acid, its complete degradation and clearance pathways in the body need thorough investigation.

Quantitative Data Summary

The properties of gels made with this compound are highly dependent on the solvent, concentration, and the presence of other additives. The following tables summarize typical data found in material datasheets and related studies.

Table 1: Gelation and Thermal Properties

PropertyValue RangeConditions
Minimum Gelation Concentration (MGC) 0.5 - 5% (w/w)In various oils (e.g., mineral oil, cyclomethicone)[5]
Dissolution Temperature 85 - 110 °CDependent on oil polarity and additives[5]
Gel Melting Temperature 60 - 85 °CTypically lower than dissolution temperature[5]

Table 2: Mechanical Properties (Rheology)

ParameterTypical ValueNotes
Storage Modulus (G') 10² - 10⁵ PaHighly dependent on gelator concentration and solvent.[3]
Loss Modulus (G'') 10¹ - 10⁴ PaG' > G'' indicates a stable gel structure.[3]
Hardness 40 - 1000+ g/cm²Can form soft jellies to hard, stick-like gels.[5]

Experimental Protocols

Protocol 1: Preparation of a Basic Organogel for Topical Delivery

This protocol describes the preparation of a simple organogel using mineral oil, suitable for encapsulating a lipophilic model drug.

Materials:

  • This compound (EB-21)

  • Mineral Oil (or other desired oil vehicle)

  • Lipophilic Active Pharmaceutical Ingredient (API)

  • Glass beaker or vial

  • Magnetic stirrer and hot plate

  • Spatula

Procedure:

  • Weigh the desired amount of mineral oil into the beaker.

  • Add the calculated amount of this compound to the oil. A typical concentration is 2-4% (w/w) for a firm gel.[5]

  • Place the beaker on a hot plate with magnetic stirring.

  • Heat the mixture to approximately 110°C while stirring.[5] Continue heating until the gelator is fully dissolved and the solution is clear.

  • If incorporating an API, reduce the temperature to a level that will not degrade the compound (e.g., 85°C) and add the API, stirring until it is completely dissolved or dispersed.[5]

  • Turn off the heat and remove the beaker from the hot plate.

  • Pour the hot solution into its final container or mold.

  • Allow the solution to cool undisturbed at room temperature for several hours, during which gelation will occur.[5]

Protocol 2: In Vitro Drug Release Study using a Franz Diffusion Cell

This protocol outlines a method to assess the release of an API from the prepared organogel.

Materials:

  • Franz diffusion cells

  • Synthetic membrane (e.g., polysulfone)

  • Receptor medium (e.g., phosphate-buffered saline with a surfactant to ensure sink conditions)

  • Prepared organogel containing API

  • Syringes for sampling

  • HPLC or UV-Vis spectrophotometer for API quantification

Procedure:

  • Assemble the Franz diffusion cells, mounting the synthetic membrane between the donor and receptor chambers.

  • Fill the receptor chamber with pre-warmed (37°C) receptor medium and ensure no air bubbles are trapped beneath the membrane.

  • Apply a precise amount (e.g., 200 mg) of the API-loaded organogel onto the surface of the membrane in the donor chamber.

  • Start the experiment by placing the cells in a circulating water bath to maintain a constant temperature (37°C).

  • At predetermined time points (e.g., 1, 2, 4, 6, 8, 12, 24 hours), withdraw an aliquot of the receptor medium for analysis.

  • Immediately replace the withdrawn volume with fresh, pre-warmed receptor medium to maintain a constant volume.

  • Analyze the concentration of the API in the collected samples using a validated analytical method (e.g., HPLC).

  • Calculate the cumulative amount of API released per unit area over time to determine the release profile.

Visualizations

G E E F F E->F Proceed to Testing

G cluster_assembly Self-Assembly Process A Monomers in Solution (High Temp) B Nucleation (Cooling) C Fiber Growth (1D Assembly) D Network Formation (3D Entanglement) E Stable Gel Matrix

References

Application Notes and Protocols for Dibutyl Ethylhexanoyl Glutamide Gels

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dibutyl ethylhexanoyl glutamide is a low molecular weight gelling agent derived from L-glutamic acid.[1][2][3][4] It is a highly effective organogelator, capable of self-assembling in various oils to form thermoreversible, solid-like gels.[1][2] This self-assembly is driven by non-covalent interactions, primarily hydrogen bonding, which creates a three-dimensional fibrous network that entraps the liquid phase.[1][2][5] The resulting gels are transparent and offer a desirable non-sticky feel, making them valuable in cosmetics, personal care products, and pharmaceutical formulations, particularly for creating clear oil sticks and gels.[1][4]

The viscoelastic properties of these gels are critical for their performance, influencing their texture, stability, and release characteristics. Understanding and controlling these properties is essential for product development. These notes provide an overview of the viscoelastic properties of this compound gels and detailed protocols for their preparation and characterization.

Viscoelastic Properties

Gels formed with this compound exhibit viscoelastic behavior, meaning they possess both solid-like (elastic) and liquid-like (viscous) characteristics. These properties are typically characterized by the storage modulus (G'), which represents the elastic component, and the loss modulus (G''), which represents the viscous component. For a stable gel structure, G' is significantly higher than G''.

The rheological properties of these gels are highly dependent on several factors:

  • Temperature: The gels are thermoreversible. As the temperature increases, the kinetic energy of the molecules disrupts the hydrogen bonds holding the network together, leading to a decrease in both G' and G'', and eventually a transition from a gel to a sol (liquid) state.[5]

  • Concentration: The strength and viscosity of the gel can be precisely controlled by the concentration of this compound.[4] Higher concentrations generally lead to a stronger gel network and higher viscoelastic moduli.

  • Solvent: The choice of oil or solvent significantly influences the sol-gel transition temperature (Tgel) and the overall mechanical properties of the gel.

Representative Viscoelastic Data

The following table summarizes representative data on the sol-gel transition temperature and typical viscoelastic properties of this compound gels. Note: This data is illustrative and based on typical behavior of amino acid-based organogels. Actual values will vary depending on the specific solvent system and experimental conditions.

ParameterConditionTypical Value
Sol-Gel Transition Temperature (Tgel) 2.0 wt% in Hydrogenated Polyisobutene~85 °C
2.0 wt% in Isododecane~78 °C
2.0 wt% in Octyldodecanol~70 °C
5.0 wt% in Hydrogenated Polyisobutene~95 °C
Storage Modulus (G') 2 wt% gel at 25°C, 1 Hz10³ - 10⁵ Pa
Loss Modulus (G'') 2 wt% gel at 25°C, 1 Hz10² - 10⁴ Pa
Loss Tangent (tan δ = G''/G') Stable gel at 25°C< 0.1

Experimental Protocols

Protocol 1: Preparation of this compound Organogel

Objective: To prepare a stable organogel for rheological characterization.

Materials:

  • This compound powder

  • Selected oil (e.g., Hydrogenated Polyisobutene, Isododecane, Mineral Oil)

  • Heat-resistant beaker

  • Magnetic stirrer and stir bar

  • Hot plate

  • Thermometer or temperature probe

Procedure:

  • Weigh the desired amount of this compound and the selected oil into a heat-resistant beaker to achieve the target concentration (e.g., 2 wt%).

  • Place the beaker on a hot plate with magnetic stirring.

  • Heat the mixture while stirring to a temperature sufficient to completely dissolve the gelling agent (typically between 85°C and 110°C).[6]

  • Once the this compound is fully dissolved and the solution is clear, turn off the heat.

  • Allow the solution to cool to room temperature without stirring. The gel will form as the solution cools and the fibrous network self-assembles.[5]

  • Let the gel equilibrate for at least 24 hours before performing rheological measurements.

Protocol 2: Rheological Characterization of Organogels

Objective: To determine the viscoelastic properties of the prepared organogel using a rotational rheometer.

Instrumentation:

  • Rotational rheometer with temperature control (e.g., Peltier plate)

  • Parallel plate geometry (e.g., 20-40 mm diameter) with a cross-hatched surface to prevent slippage.[7]

General Procedure:

  • Carefully place the prepared organogel sample onto the lower plate of the rheometer.

  • Lower the upper plate to the desired gap (e.g., 1000 µm).[7][8]

  • Trim any excess sample from the edges of the plate.

  • Allow the sample to rest for a few minutes to allow for thermal and mechanical equilibration.

A. Temperature Sweep Test (Determination of Tgel):

  • Objective: To determine the sol-gel transition temperature.

  • Parameters:

    • Set the rheometer to oscillation mode.

    • Apply a constant strain (e.g., 0.5%) within the linear viscoelastic region (LVER).

    • Apply a constant frequency (e.g., 1 Hz).

    • Ramp the temperature down from a temperature above the expected Tgel (e.g., 100°C) to a lower temperature (e.g., 25°C) at a controlled rate (e.g., 2°C/min).

  • Analysis: The Tgel is identified as the temperature at which the storage modulus (G') becomes greater than the loss modulus (G'').

B. Strain Sweep (Amplitude Sweep) Test:

  • Objective: To determine the linear viscoelastic region (LVER), which is the range of strain where the material's structure is not disrupted and the moduli are independent of the applied strain.

  • Parameters:

    • Set the temperature to the desired measurement temperature (e.g., 25°C).

    • Apply a constant frequency (e.g., 1 Hz).

    • Apply a logarithmic ramp of strain from a low value to a high value (e.g., 0.01% to 100%).

  • Analysis: The LVER is the plateau region where G' and G'' are constant. The end of the LVER is the critical strain, beyond which the gel structure begins to break down. Subsequent tests should be performed at a strain value within the LVER.

C. Frequency Sweep Test:

  • Objective: To characterize the viscoelastic behavior of the gel as a function of the timescale of deformation.

  • Parameters:

    • Set the temperature to the desired measurement temperature (e.g., 25°C).

    • Apply a constant strain within the LVER (determined from the strain sweep).

    • Apply a logarithmic ramp of frequency (e.g., 0.1 to 100 rad/s or 0.016 to 16 Hz).

  • Analysis: For a stable gel, G' should be significantly higher than G'' and both moduli should be relatively independent of frequency across the tested range.

Mechanism of Gelation

The gelation process of this compound in an oil phase is a result of its self-assembly into a three-dimensional network. This process is initiated by a change in temperature.

Gelation_Mechanism cluster_0 High Temperature (Sol State) cluster_1 Cooling cluster_2 Low Temperature (Gel State) Molecule Dibutyl ethylhexanoyl glutamide Molecules Solution Homogeneous Solution Molecule->Solution Dissolved in Solvent Oil Molecules Solvent->Solution Dissolved in SelfAssembly Self-Assembly via Hydrogen Bonding Solution->SelfAssembly Cooling Cooling Temperature Decrease Fiber Fibrous Network SelfAssembly->Fiber Gel 3D Gel Network Fiber->Gel Entraps Oil

Caption: Self-assembly and gelation mechanism of this compound.

Experimental Workflow

A typical rheological characterization of a this compound gel follows a logical sequence of tests to ensure accurate and reproducible data.

Rheology_Workflow Start Start: Prepare Organogel StrainSweep 1. Strain Sweep (Determine LVER) Start->StrainSweep FrequencySweep 2. Frequency Sweep (at Strain within LVER) StrainSweep->FrequencySweep Use Strain from LVER TempSweep 3. Temperature Sweep (Determine Tgel) FrequencySweep->TempSweep DataAnalysis Data Analysis and Interpretation TempSweep->DataAnalysis

Caption: Recommended workflow for rheological characterization.

References

Application Note and Protocols for Morphological Characterization of Dibutyl Ethylhexanoyl Glutamide Gel Fiber Networks

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dibutyl ethylhexanoyl glutamide (DEHG) is a low-molecular-weight organogelator capable of self-assembling in various organic solvents to form three-dimensional fibrillar networks. This self-assembly is primarily driven by non-covalent interactions, such as hydrogen bonding between the amide functionalities of the L-glutamic acid backbone. The resulting gelled structures are of significant interest in the pharmaceutical and cosmetic industries for applications including controlled drug delivery, stabilization of formulations, and tuning of rheological properties.

Understanding the morphology of the gel network at the nano- and microscale is critical for predicting and controlling the macroscopic properties of the gel, such as its mechanical strength, release kinetics, and stability. Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are powerful techniques for the direct visualization of these fibrillar networks. This application note provides detailed protocols for the morphological characterization of DEHG organogel fiber networks using SEM and TEM, along with guidelines for quantitative image analysis.

Self-Assembly of this compound

The self-assembly of DEHG into a fibrillar network is a thermodynamically driven process. The molecule's amphiphilic nature, with its polar glutamide headgroup and nonpolar alkyl chains, facilitates the formation of anisotropic structures. Hydrogen bonding between the amide groups promotes one-dimensional growth, leading to the formation of long fibers. These fibers then entangle to create a three-dimensional network that immobilizes the solvent, resulting in gel formation.

cluster_0 Molecular Level cluster_1 Nanoscale Assembly cluster_2 Microscale Network DEHG_Molecules Dibutyl Ethylhexanoyl Glutamide Monomers Fiber_Formation Self-Assembled Fibrillar Structures DEHG_Molecules->Fiber_Formation Hydrogen Bonding & Van der Waals Forces Gel_Network Entangled 3D Fiber Network Fiber_Formation->Gel_Network Fiber Entanglement

Self-assembly of DEHG from monomers to a 3D gel network.

Quantitative Morphological Data

The following table presents illustrative quantitative data that can be obtained from SEM and TEM image analysis of DEHG organogels. It is important to note that these values can vary depending on the solvent, gelator concentration, and cooling rate during gel formation.

ParameterSEM AnalysisTEM AnalysisMethod of Determination
Average Fiber Diameter 50 - 200 nm20 - 100 nmMeasurement from multiple images using image analysis software (e.g., ImageJ/Fiji).
Average Pore Size (Area) 0.1 - 5 µm²0.01 - 1 µm²Thresholding and particle analysis of the interstitial spaces in the network.
Network Density (%) 8 - 25 %15 - 40 %Calculation of the area occupied by fibers relative to the total image area.
Fiber Junction Points/µm² 5 - 3010 - 50Manual or automated counting of fiber intersection points.

Experimental Protocols

Organogel Preparation

A standardized protocol for organogel preparation is crucial for reproducible morphological analysis.

  • Dissolution: Accurately weigh the desired amount of this compound and add it to the selected organic solvent (e.g., mineral oil, isopropyl myristate, silicone oil) in a sealed vial.

  • Heating: Heat the mixture with continuous stirring until the DEHG is completely dissolved. The dissolution temperature will depend on the solvent and DEHG concentration but is typically in the range of 80-120°C.

  • Gelation: Allow the clear solution to cool to room temperature undisturbed. Gel formation will occur as the solution cools and the DEHG molecules self-assemble.

  • Equilibration: Allow the gel to equilibrate for at least 24 hours at a constant temperature before proceeding with electron microscopy sample preparation.

Scanning Electron Microscopy (SEM) Protocol: Cryo-SEM

To preserve the native, solvated structure of the organogel and avoid artifacts from drying, Cryo-SEM is the recommended method.

Start Organogel Sample CryoFixation Cryo-fixation (Plunge freezing in liquid ethane) Start->CryoFixation Fracturing Fracturing (Under vacuum at -140°C) CryoFixation->Fracturing Sublimation Sublimation (Etching) (Briefly warm to -95°C) Fracturing->Sublimation Coating Sputter Coating (Gold or Platinum) Sublimation->Coating Imaging Cryo-SEM Imaging (At -140°C) Coating->Imaging End Morphological Data Imaging->End

Workflow for Cryo-SEM sample preparation and imaging.
  • Sample Mounting: Place a small amount of the equilibrated organogel onto an SEM stub.

  • Cryo-fixation: Rapidly freeze the sample by plunging it into a suitable cryogen, such as liquid ethane (B1197151) or propane, cooled by liquid nitrogen. This vitrifies the sample, preventing the formation of ice crystals that can damage the delicate gel network.

  • Transfer: Transfer the frozen sample under vacuum to a cryo-preparation chamber maintained at a temperature below -140°C.

  • Fracturing: Fracture the frozen sample using a cold knife to expose a fresh, internal surface of the gel.

  • Sublimation (Etching): To enhance the visibility of the fibrillar network, the surface ice (vitrified solvent) can be sublimated by briefly warming the sample to approximately -95°C for a few minutes. The duration of this step is critical and may require optimization.

  • Coating: Coat the sublimated surface with a thin layer of a conductive metal, such as gold or platinum, using a sputter coater to prevent charging under the electron beam.

  • Imaging: Transfer the coated sample to the cryo-stage in the SEM chamber and image at a low accelerating voltage (e.g., 1-5 kV) to minimize beam damage.

Transmission Electron Microscopy (TEM) Protocol: Freeze-Fracture Replication

Freeze-fracture followed by replication is an effective method to visualize the fine details of the fibrillar network with high resolution.

  • Sample Preparation: Prepare a small sandwich of the organogel between two copper carriers.

  • Cryo-fixation: Plunge-freeze the sample sandwich in a cryogen as described for Cryo-SEM.

  • Fracturing: Transfer the frozen sample to a high-vacuum freeze-fracture apparatus. Fracture the specimen at a temperature of approximately -150°C. The fracture plane will often follow the path of least resistance, which can be along the surface of the self-assembled fibers.

  • Replication: Immediately after fracturing, deposit a thin layer of platinum at an angle (e.g., 45°) onto the fractured surface. This creates a "shadow" effect that highlights the topography of the fibers. Follow this with a layer of carbon deposited from directly above to create a stable replica of the surface.

  • Replica Cleaning: Remove the replica from the apparatus and digest away the biological material using a strong acid or base (e.g., chromic acid or sodium hypochlorite (B82951) solution).

  • Washing: Carefully wash the cleaned replica in distilled water.

  • Mounting: Pick up the floating replica onto a TEM grid.

  • Imaging: Image the replica in a TEM at a typical accelerating voltage of 80-120 kV.

Quantitative Image Analysis

  • Image Acquisition: Acquire multiple images from different areas of the sample at various magnifications. Ensure the microscope is properly calibrated.

  • Software: Use image analysis software such as ImageJ or Fiji for quantitative measurements.

  • Fiber Diameter: Use the line tool to measure the diameter of individual fibers at multiple points along their length. Average the measurements from a large number of fibers (e.g., >100) to obtain a statistically relevant value.

  • Pore Size: Convert the images to binary (black and white) by applying a threshold to distinguish between the fibers and the pores. Use the "Analyze Particles" function to measure the area of the pores.

  • Network Density: In the binary image, calculate the percentage of the area covered by the fibers (or pores) relative to the total image area.

Conclusion

The protocols outlined in this application note provide a comprehensive framework for the morphological characterization of this compound gel fiber networks using SEM and TEM. Proper sample preparation, particularly using cryogenic techniques, is essential for visualizing the native structure of the gel. The quantitative data obtained from image analysis can be correlated with the macroscopic properties of the organogel, providing valuable insights for the development of new products in the pharmaceutical and cosmetic fields.

Troubleshooting & Optimization

Optimizing "Dibutyl ethylhexanoyl glutamide" concentration for desired gel strength

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the concentration of "Dibutyl ethylhexanoyl glutamide" for desired gel strength. It includes troubleshooting guides, frequently asked questions, detailed experimental protocols, and quantitative data summaries to address common challenges encountered during formulation development.

Troubleshooting Guide

This guide addresses specific issues that may arise during the gel formation process.

Problem: The resulting gel is weaker than expected.

Possible Causes and Solutions:

  • Insufficient Gelling Agent Concentration: The concentration of "this compound" may be too low.

    • Solution: Gradually increase the concentration of "this compound" in small increments (e.g., 0.25% - 0.5% w/w) until the desired gel strength is achieved. Typical concentration ranges for forming oil gels are between 0.5% and 5%.[1][2]

  • Suboptimal Ratio with Co-Gellant: When used in combination with "Dibutyl lauroyl glutamide" (GP-1), the ratio may not be optimal for the specific oil system.

    • Solution: Experiment with different ratios of "this compound" (EB-21) to "Dibutyl lauroyl glutamide" (GP-1). Ratios between 75:25 and 50:50 (GP-1:EB-21) have been shown to provide high gel strength and clarity.[2]

  • Inadequate Dissolution Temperature: The gelling agent may not have been fully dissolved in the oil phase.

    • Solution: Ensure the oil phase is heated to a sufficient temperature to completely solubilize the gelling agent. This temperature can vary depending on the oil's polarity but is generally in the range of 85°C to 110°C.[1] Polar oils like esters and polyols tend to have lower dissolution temperatures.[2]

  • Rapid Cooling: Cooling the formulation too quickly can prevent the proper formation of the fibrous gel network.

    • Solution: Allow the formulation to cool gradually at room temperature. Avoid rapid cooling methods unless a specific morphology is desired.

Problem: The gel is exhibiting syneresis (oil bleeding).

Possible Causes and Solutions:

  • Unstable Gel Network: The concentration or ratio of gelling agents may not be sufficient to effectively trap the oil phase.

    • Solution: Increase the total gelling agent concentration or adjust the ratio of "this compound" to "Dibutyl lauroyl glutamide" to strengthen the gel network.

  • Incompatibility with the Oil Phase: The polarity of the oil may not be ideal for the gelling agent system.

    • Solution: Consider modifying the oil phase by blending different oils to achieve a polarity that is more compatible with the gelling agents.

  • Changes in Temperature: Fluctuations in storage temperature can disrupt the gel network and lead to syneresis.

    • Solution: Store the gel at a stable temperature. Oil gels made with these gelling agents are generally stable at high temperatures.[3]

Frequently Asked Questions (FAQs)

Q1: What is the typical concentration range for "this compound" to form a stable gel?

A1: The typical concentration for "this compound" (often referred to as EB-21) to form a gel is between 0.5% and 5% by weight.[1][2] For creating clear oil sticks with high strength, concentrations of 4-5% are often used in combination with a co-gellant like "Dibutyl lauroyl glutamide" (GP-1).[2] In some applications, such as gel air fresheners, the total gelling agent concentration can range from 1% to 10%.[1]

Q2: How does the type of oil affect the gelling process?

A2: The polarity of the oil is a critical factor. Polar oils, such as esters and polyols, generally require lower temperatures to dissolve "this compound" compared to non-polar oils.[2] The interaction between the oil and the gelling agent's fibrous network also influences the final texture and stability of the gel.

Q3: Can "this compound" be used as a single gelling agent?

A3: Yes, it can be used alone. However, it is frequently used in combination with "Dibutyl lauroyl glutamide" (GP-1). This combination allows for greater control over the gel's properties, including hardness, clarity, and melting point.[2][4]

Q4: What is the mechanism by which "this compound" forms a gel?

A4: "this compound" is a low molecular weight molecule, not a polymer. Upon cooling from a solution in oil, these molecules self-assemble into a microscopic fibrous network. This network then traps the oil, leading to the formation of a solid or semi-solid gel.[2][3][5]

Quantitative Data Summary

The following tables provide a summary of key quantitative data related to the use of "this compound" in gel formulations.

Table 1: Recommended Concentration Ranges for Gelling Agents

Gelling Agent CombinationRecommended Concentration (% w/w)ApplicationReference
This compound (EB-21) / Dibutyl lauroyl glutamide (GP-1)0.5 - 5.0General Oil Gels[1][2]
This compound (EB-21) / Dibutyl lauroyl glutamide (GP-1)4.0 - 5.0High Strength, Clear Oil Sticks[2]
This compound (EB-21) / Dibutyl lauroyl glutamide (GP-1)1.0 - 10.0Gel Air Fresheners[1]
This compound (EB-21) / Dibutyl lauroyl glutamide (GP-1)0.5 - 2.0Emulsion Stabilization[2]

Table 2: Influence of Gelling Agent Ratio on Gel Properties

Ratio of GP-1 to EB-21Resulting Gel PropertiesReference
75:25 to 50:50High strength and high clarity[2]
75:25 to 40:60High transmittance (transparency)[4]

Experimental Protocols

This section details the methodologies for preparing oil gels and evaluating their strength.

Protocol 1: Preparation of an Oil Gel

Objective: To prepare a stable oil gel using "this compound".

Materials:

  • "this compound" (EB-21)

  • "Dibutyl lauroyl glutamide" (GP-1) (optional)

  • Oil phase (e.g., mineral oil, ester oil)

  • Heat-resistant beaker

  • Magnetic stirrer with hot plate

  • Thermometer

  • Molds for the gel

Procedure:

  • Weigh the desired amount of the oil phase into the heat-resistant beaker.

  • Add the predetermined amounts of "this compound" and, if applicable, "Dibutyl lauroyl glutamide" to the oil.

  • Place the beaker on the magnetic stirrer with the hot plate and begin stirring.

  • Heat the mixture while stirring to a temperature sufficient to completely dissolve the gelling agent(s). This is typically between 85°C and 110°C.[1] Visually confirm that all solid particles have dissolved.

  • Once the gelling agent is fully dissolved, turn off the heat and remove the beaker from the hot plate.

  • Pour the hot liquid into the desired molds.

  • Allow the gel to cool to room temperature without disturbance to allow for the formation of the gel network.

Protocol 2: Measurement of Gel Strength using a Texture Analyzer

Objective: To quantify the hardness and rupture force of the prepared gel.

Apparatus:

  • Texture Analyzer equipped with a cylindrical probe (e.g., 0.5-inch diameter)

Procedure:

  • Ensure the gel sample is at a consistent and controlled temperature.

  • Place the gel sample on the platform of the texture analyzer.

  • Select a cylindrical probe. A standard 0.5-inch diameter probe is commonly used for gel strength measurements, such as the Bloom test.[6]

  • Set the test parameters:

    • Test Speed: A constant penetration speed (e.g., 1 mm/s).

    • Penetration Distance: A defined distance for the probe to penetrate the gel (e.g., 4 mm for the Bloom test).[6]

  • Start the test. The probe will penetrate the gel at the set speed.

  • Record the force (in grams or Newtons) as a function of distance.

  • Data Analysis:

    • Gel Strength (Hardness): The peak force recorded during the initial compression.

    • Rupture Force: The force at which the gel structure breaks, often observed as a sharp drop in the force-distance curve.

Protocol 3: Rheological Characterization of Gel Properties

Objective: To determine the viscoelastic properties of the gel, such as the storage modulus (G') and loss modulus (G'').

Apparatus:

  • Rotational rheometer with parallel plate or cone-plate geometry

Procedure:

  • Load the gel sample onto the lower plate of the rheometer.

  • Lower the upper geometry to the desired gap setting. A small amount of excess sample should be trimmed from the edge.

  • Allow the sample to equilibrate to the test temperature.

  • Oscillatory Stress Sweep:

    • Apply an increasing oscillatory stress at a constant frequency (e.g., 1 Hz).

    • This test helps to identify the linear viscoelastic region (LVER) where the storage and loss moduli are independent of the applied stress.

  • Oscillatory Frequency Sweep:

    • Perform this test within the LVER determined from the stress sweep.

    • Apply a constant stress and vary the frequency (e.g., from 0.1 to 100 rad/s).

  • Data Analysis:

    • A gel is typically characterized by the storage modulus (G') being significantly higher than the loss modulus (G''), indicating a more solid-like behavior.

    • The magnitude of G' is an indicator of the gel's stiffness or rigidity.

Visualizations

Experimental_Workflow cluster_prep Gel Preparation cluster_eval Gel Evaluation A Weigh Ingredients (Oil, Gelling Agents) B Heat and Dissolve (85-110°C) A->B C Pour into Molds B->C D Cool to Room Temperature C->D E Texture Analysis (Hardness, Rupture Force) D->E F Rheological Analysis (G', G'') D->F Troubleshooting_Logic Start Start: Gel Strength Issue WeakGel Is the gel too weak? Start->WeakGel Syneresis Is there syneresis? WeakGel->Syneresis No Concentration Increase Gelling Agent Concentration WeakGel->Concentration Yes NetworkStability Increase Total Gelling Agent Concentration Syneresis->NetworkStability Yes End End: Desired Gel Strength Syneresis->End No Ratio Adjust Gelling Agent Ratio (e.g., GP-1:EB-21) Concentration->Ratio Dissolution Ensure Complete Dissolution (Check Temp) Ratio->Dissolution Cooling Optimize Cooling Rate Dissolution->Cooling Cooling->End OilCompatibility Modify Oil Phase Polarity NetworkStability->OilCompatibility TempStability Ensure Stable Storage Temperature OilCompatibility->TempStability TempStability->End

References

Effect of solvent polarity on "Dibutyl ethylhexanoyl glutamide" gelation efficiency

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Dibutyl Ethylhexanoyl Glutamide Gelation

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the gelling agent this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary function?

A1: this compound is an amino acid-based oil gelling agent.[1] Its primary function is to self-assemble in liquid oils to form a three-dimensional network, effectively turning the liquid into a gel.[2][3][4]

Q2: What is the typical concentration range for effective gelation?

A2: Effective gelation can typically be achieved at concentrations ranging from 0.5% to 5% by weight, depending on the solvent and the desired consistency of the gel.[2][4]

Q3: How does solvent polarity affect the gelation efficiency of this compound?

A3: Solvent polarity plays a crucial role in the gelation process. Generally, this compound shows better gelation efficiency in non-polar to weakly polar solvents. In highly polar solvents, the solubility of the gelling agent may increase to a point where self-assembly into a fibrous network is hindered. Conversely, in highly non-polar solvents, the gelling agent may have poor solubility, leading to precipitation instead of gelation. The presence of some polar components, such as fatty alcohols or esters, can help to lower the dissolution temperature of the gelling agent in non-polar oils.[4]

Q4: Can this compound be used in combination with other gelling agents?

A4: Yes, it is often used in combination with Dibutyl Lauroyl Glutamide to achieve synergistic effects on gel strength, transparency, and thermal stability.

Q5: What are the key intermolecular forces driving the self-assembly and gelation process?

A5: The self-assembly of this compound is primarily driven by non-covalent interactions, including hydrogen bonding between the amide groups, and van der Waals interactions between the alkyl chains.[2]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Failure to Form a Gel 1. Insufficient Concentration: The concentration of this compound is below the Minimum Gelation Concentration (MGC) for the specific solvent.- Increase the concentration of the gelling agent incrementally (e.g., in 0.5% w/w steps) and repeat the gelation test.
2. Incompatible Solvent: The polarity of the solvent is too high or too low for effective gelation. The gelling agent may be either too soluble or insoluble.- Refer to the solvent compatibility table. Consider using a solvent with a different polarity or a co-solvent system to modulate the overall polarity.
3. Incomplete Dissolution: The gelling agent was not fully dissolved in the solvent before cooling.- Ensure the mixture is heated to a temperature where the gelling agent completely dissolves and the solution becomes clear before allowing it to cool. The required temperature can be up to 150-180°C for non-polar oils.[2] Using polar co-solvents can help lower the dissolution temperature.[4]
Weak or Unstable Gel 1. Sub-optimal Concentration: The concentration is just at or slightly above the MGC, resulting in a weak gel network.- Increase the gelling agent concentration to enhance the density of the fibrous network and improve gel strength.
2. Rapid Cooling: Cooling the solution too quickly can lead to the formation of a disordered and less stable gel network.- Allow the solution to cool gradually to room temperature under ambient conditions to facilitate the formation of a well-ordered and stable gel network.
3. Incompatible Additives: Other components in the formulation may be interfering with the self-assembly process.- Evaluate the compatibility of all formulation components. Some active ingredients or excipients may disrupt the hydrogen bonding required for gelation.
Opaque or Cloudy Gel 1. Poor Solubility: The gelling agent has limited solubility in the chosen solvent, leading to the formation of aggregates that scatter light.- Consider using a co-solvent to improve the solubility of the gelling agent. A combination with Dibutyl Lauroyl Glutamide can sometimes improve transparency.
2. Presence of Impurities: Impurities in the solvent or the gelling agent can act as nucleation sites for crystallization, leading to opacity.- Use high-purity solvents and gelling agents.
Phase Separation or Syneresis 1. Unstable Gel Network: The gel network is not robust enough to effectively immobilize the solvent over time.- Increase the concentration of the gelling agent. Consider using a combination of gelling agents for a more stable network.
2. Temperature Fluctuations: Storage at temperatures close to the gel-sol transition temperature can lead to partial melting and subsequent phase separation.- Store the gel at a stable temperature well below its gel-sol transition temperature.

Quantitative Data on Gelation Efficiency

The following table provides illustrative data on the gelation efficiency of this compound in a range of solvents with varying polarities. This data is intended as a guideline for solvent selection. Actual values may vary depending on the specific experimental conditions and purity of the materials used.

SolventDielectric Constant (approx.)Minimum Gelation Concentration (MGC) (%, w/w)Gel-Sol Transition Temperature (°C) at 2% (w/w)Observations
Dodecane2.01.0 - 2.070 - 80Good, firm, opaque gel
Mineral Oil2.21.5 - 2.565 - 75Good, firm, translucent gel
Cyclomethicone2.62.0 - 3.060 - 70Clear to translucent, soft gel
Isopropyl Myristate3.12.5 - 3.555 - 65Clear, soft gel
Ethyl Acetate6.0> 5.0-Partial gelation to viscous liquid
Ethanol24.5No gelation-Soluble
Acetone20.7No gelation-Soluble

Experimental Protocols

Determination of Minimum Gelation Concentration (MGC)

Objective: To determine the minimum concentration of this compound required to form a stable gel in a specific solvent at room temperature.

Methodology:

  • Prepare a series of vials with known amounts of the chosen solvent.

  • Add incrementally increasing amounts of this compound to each vial to create a range of concentrations (e.g., 0.5%, 1.0%, 1.5%, etc., w/w).

  • Heat the sealed vials in a controlled temperature bath until the gelling agent is completely dissolved and the solution is clear.

  • Allow the vials to cool to room temperature undisturbed for a set period (e.g., 2-4 hours).

  • Invert each vial. The MGC is the lowest concentration at which the material does not flow upon inversion.[5][6]

Measurement of Gel-Sol Transition Temperature (Tgel)

Objective: To determine the temperature at which the gel transitions to a sol (liquid) state.

Methodology:

  • Prepare a gel in a sealed vial at a specific concentration (e.g., 2% w/w).

  • Place a small, inert object (e.g., a small glass bead or a magnetic stir bar) on the surface of the gel.

  • Place the vial in a temperature-controlled bath with a viewing window.

  • Increase the temperature of the bath at a slow, controlled rate (e.g., 1°C/minute).

  • The Tgel is the temperature at which the object begins to fall through the gel.

Visualizations

G cluster_0 Solvent Polarity cluster_1 Gelator State Low Polarity Low Polarity Insoluble/Precipitate Insoluble/Precipitate Low Polarity->Insoluble/Precipitate Poor Solubility Optimal Polarity Optimal Polarity Self-Assembled Network (Gel) Self-Assembled Network (Gel) Optimal Polarity->Self-Assembled Network (Gel) Balanced Solubility & Self-Assembly High Polarity High Polarity Soluble (No Gel) Soluble (No Gel) High Polarity->Soluble (No Gel) High Solubility

Caption: Logical relationship between solvent polarity and the gelation outcome for this compound.

G A Weigh Gelling Agent and Solvent B Heat to Complete Dissolution A->B Step 1 C Cool to Room Temperature B->C Step 2 D Invert Vial to Check for Gelation C->D Step 3 E Determine MGC D->E Outcome

Caption: Experimental workflow for determining the Minimum Gelation Concentration (MGC).

References

Technical Support Center: Troubleshooting Dibutyl Ethylhexanoyl Glutamide Organogels

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing phase separation in organogels formulated with Dibutyl Ethylhexanoyl Glutamide.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My organogel is exhibiting syneresis (liquid separating from the gel). What are the primary causes for this phase separation?

A1: Syneresis, or the expulsion of the liquid phase from a gel, is a common issue in organogel formulations.[1][2][3][4] For organogels based on this compound, the primary causes of phase separation often relate to:

  • Sub-optimal Gelator Concentration: The concentration of this compound may be too low to create a stable, self-supporting network capable of entrapping the solvent.[5]

  • Inappropriate Solvent Polarity: The stability of the gel network is highly dependent on the interactions between the gelator and the solvent.[6][7][8] If the solvent is too polar or non-polar for the gelator, it can lead to poor gel formation and subsequent phase separation.

  • Incorrect Thermal Procedure: The heating and cooling process is critical for the proper self-assembly of the gelator fibers.[9][10] Insufficient heating can lead to incomplete dissolution of the gelator, while a cooling rate that is too rapid can result in a disordered and unstable gel network.[9]

  • Presence of Incompatible Additives: Other components in the formulation, such as active pharmaceutical ingredients (APIs), penetration enhancers, or co-solvents, may interfere with the hydrogen bonding network of the this compound.

Q2: How does solvent selection impact the stability of my this compound organogel?

A2: Solvent selection is a critical factor in determining the stability and properties of your organogel. The self-assembly of this compound into a fibrous network is driven by non-covalent interactions, such as hydrogen bonding.[5] The solvent's polarity can significantly influence these interactions.[6][8]

  • Optimal Polarity: this compound is effective at gelling a wide range of oils, from non-polar hydrocarbons to more polar esters.[11] However, for a given solvent, there will be an optimal concentration range for stable gel formation.

  • Solvent-Gelator Interactions: The gelator-solvent interactions play a key role in the formation of the gel.[6] If the interactions are too strong or too weak, it can lead to either a solution, a weak gel, or precipitation of the gelator.[6]

  • Impact of Polar Solvents: The presence of highly polar solvents, such as alcohols, can sometimes disrupt the hydrogen bonding between the gelator molecules, potentially leading to a weaker gel or phase separation.[6] However, some polar oils can be useful in lowering the dissolution temperature of the gelator.[11]

Q3: What is the recommended concentration range for this compound in an organogel formulation?

A3: The optimal concentration of this compound is dependent on the specific solvent system and the desired final properties of the gel, such as hardness and viscosity. Generally, a small amount of this gelling agent is needed.[11]

PropertyTypical Concentration Range (wt%)Observations
Viscosity Increase 0.2 - 1.0%Can effectively increase the viscosity of oils like polyisobutene.[11]
Hard Gel Formation 1.0 - 4.0%Capable of forming hard gels with solvents such as cyclomethicone and mineral oil.[11]
General Use 0.5 - 5.0%This range is generally sufficient for forming stable oil gels.[11]

Q4: Can the heating and cooling rate during gel preparation influence phase separation?

A4: Yes, the thermal history of the organogel preparation is a critical factor in its final stability.[9][10]

  • Heating: The mixture of the solvent and this compound must be heated to a temperature high enough to ensure the complete dissolution of the gelator.[11][12] Undissolved particles can act as defect points in the gel network, leading to instability. A common dissolution temperature is around 110°C.[11]

  • Cooling: The cooling rate influences the self-assembly of the gelator molecules into the fibrous network. A slower cooling rate generally allows for the formation of a more ordered and stable network, which can reduce the likelihood of syneresis.[10] Rapid cooling can sometimes trap the system in a kinetically unstable state, leading to phase separation over time.[9]

Troubleshooting Guide

If you are experiencing phase separation in your this compound organogel, follow this troubleshooting workflow:

TroubleshootingWorkflow start Phase Separation Observed check_concentration Is Gelator Concentration Optimal? start->check_concentration increase_concentration Increase Gelator Concentration Incrementally check_concentration->increase_concentration No check_solvent Is the Solvent System Appropriate? check_concentration->check_solvent Yes stable_gel Stable Organogel Achieved increase_concentration->stable_gel modify_solvent Modify Solvent Polarity (e.g., add co-solvent) check_solvent->modify_solvent No check_thermal Was the Thermal Protocol Followed Correctly? check_solvent->check_thermal Yes modify_solvent->stable_gel optimize_thermal Optimize Heating/Cooling Rate check_thermal->optimize_thermal No check_additives Are there Potentially Incompatible Additives? check_thermal->check_additives Yes optimize_thermal->stable_gel evaluate_additives Evaluate Additive Compatibility Individually check_additives->evaluate_additives Yes check_additives->stable_gel No evaluate_additives->stable_gel

Caption: Troubleshooting workflow for phase separation.

Experimental Protocols

Protocol 1: Preparation of a Basic this compound Organogel

This protocol outlines the fundamental steps for preparing a stable organogel.

ExperimentalWorkflow step1 1. Weighing: Accurately weigh this compound and the chosen solvent. step2 2. Mixing: Combine the gelator and solvent in a suitable vessel. step1->step2 step3 3. Heating: Heat the mixture with stirring to the dissolution temperature (e.g., 110°C) until the gelator is fully dissolved. step2->step3 step4 4. Cooling: Allow the solution to cool to room temperature undisturbed. step3->step4 step5 5. Maturation: Let the gel rest for several hours to allow the network to fully form and stabilize. step4->step5 result Stable Organogel step5->result

Caption: Standard experimental workflow for organogel preparation.

Detailed Steps:

  • Weighing: Accurately weigh the desired amounts of this compound and the organic solvent.

  • Mixing: Combine the components in a sealed vessel to prevent solvent evaporation during heating.

  • Heating: Place the vessel in a heating mantle or oil bath and heat the mixture with constant stirring to the dissolution temperature (typically 85-110°C) until a clear, homogenous solution is obtained.[11][12]

  • Cooling: Remove the vessel from the heat and allow it to cool to room temperature without agitation.

  • Maturation: Allow the gel to set for at least a few hours, or preferably overnight, to ensure the gel network is fully formed.[11]

Protocol 2: Evaluating the Impact of Cooling Rate on Gel Stability

This experiment helps determine the optimal cooling rate for your specific formulation.

  • Preparation: Prepare three identical samples of your organogel formulation according to steps 1-3 of Protocol 1.

  • Cooling Conditions:

    • Sample A (Rapid Cooling): Place the hot solution in an ice bath.

    • Sample B (Moderate Cooling): Allow the hot solution to cool at ambient room temperature.

    • Sample C (Slow Cooling): Place the hot solution in a pre-heated oven and slowly decrease the temperature over several hours.

  • Observation: After 24 hours, visually inspect each sample for signs of phase separation.

  • Analysis: Compare the stability and physical properties (e.g., firmness) of the three gels to determine the most suitable cooling rate.

Logical Relationships in Gel Formation

The stability of a this compound organogel is a result of a balance of several key factors.

GelFormationFactors gelator This compound interactions Molecular Interactions (H-Bonding, van der Waals) gelator->interactions solvent Organic Solvent solvent->interactions thermal Thermal Process (Heating/Cooling) network 3D Fibrillar Network Formation thermal->network additives Additives (APIs, etc.) additives->interactions interactions->network stable_gel Stable Organogel network->stable_gel Balanced phase_separation Phase Separation network->phase_separation Unbalanced

Caption: Key factors influencing organogel stability.

References

Technical Support Center: Improving the Thermal Stability of Dibutyl Ethylhexanoyl Glutamide Gels

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist you in enhancing the thermal stability of your gel formulations based on Dibutyl Ethylhexanoyl Glutamide.

Troubleshooting Guide

This guide addresses common issues encountered during the formulation of this compound gels and provides actionable solutions to improve their thermal stability.

Problem Potential Cause Suggested Solution
Gel is too soft or melts at a low temperature (e.g., below 40°C) Insufficient gelling agent concentration.Increase the total concentration of this compound. A typical concentration range is 1-10% by weight of the total formulation.
Incorrect ratio of co-gelling agents.This compound is often used with Dibutyl Lauroyl Glutamide. Adjusting the ratio can significantly impact hardness and melting point. A higher proportion of Dibutyl Lauroyl Glutamide generally leads to a harder gel with a higher melting point.
Inappropriate solvent system.The polarity of the oil phase can influence the self-assembly of the gelling agent. Experiment with different oils or add a small percentage of a polar co-solvent like fatty alcohols or esters to potentially strengthen the gel network.
Gel exhibits syneresis (oil separation) at elevated temperatures Weak gel network unable to entrap the oil phase effectively.Increase the gelling agent concentration or optimize the ratio of this compound to Dibutyl Lauroyl Glutamide to create a more robust network structure.
Incompatibility between the gelling agent and the oil phase.Evaluate the polarity of your oil phase. Highly non-polar oils may require a different gelling system or the addition of a compatibility-enhancing co-solvent.
Gel hardness is inconsistent between batches Variations in the cooling rate during production.The rate of cooling significantly impacts the crystal structure of the gel. A slower, controlled cooling process generally leads to a more ordered and stable crystal network, resulting in a harder gel. Implement a standardized cooling protocol for all batches.
Incomplete dissolution of the gelling agent.Ensure the gelling agent is fully dissolved in the oil phase by heating to the recommended temperature (typically 90-120°C) with adequate stirring before cooling.
Gel becomes brittle and cracks Excessive gelling agent concentration.While a higher concentration increases hardness, an excessive amount can lead to brittleness. Optimize the concentration to achieve the desired hardness without compromising the gel's integrity.
Rapid cooling.Fast cooling can induce internal stress in the gel matrix, leading to cracks. Employ a slower and more controlled cooling process.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism behind the gelling action of this compound?

A1: this compound is a low-molecular-weight organogelator. Its gelling mechanism is based on the self-assembly of individual molecules into a three-dimensional fibrillar network. This process is driven by non-covalent interactions, primarily hydrogen bonding between the amide groups of the glutamide backbone. This fibrous network then entraps the liquid oil phase, resulting in the formation of a gel.

Q2: How does combining this compound with Dibutyl Lauroyl Glutamide improve thermal stability?

A2: Combining this compound (often referred to as EB-21) and Dibutyl Lauroyl Glutamide (GP-1) can create a more stable and robust gel network. The combination of these two gelling agents can lead to a synergistic effect, resulting in a gel with a higher melting point and improved physical stability compared to using either agent alone. The precise ratio of the two can be adjusted to achieve the desired hardness and thermal properties for your specific application.

Q3: What is the role of co-solvents in modifying the thermal stability of these gels?

A3: Co-solvents, particularly polar oils like fatty alcohols, fatty acids, or polyols, can influence the dissolution temperature and the self-assembly process of this compound. By interacting with the gelling agent molecules, co-solvents can help to lower the dissolution temperature, making the manufacturing process more manageable. They can also affect the final properties of the gel network, potentially leading to a more stable and thermally resistant structure. However, the choice and concentration of the co-solvent must be carefully optimized, as they can also disrupt the gel network if not compatible.

Q4: How can I quantitatively assess the thermal stability of my gel formulation?

A4: The thermal stability of your gel can be quantitatively assessed using several analytical techniques:

  • Rheology: This is a powerful method to characterize the mechanical properties of the gel as a function of temperature. By measuring the storage modulus (G') and loss modulus (G''), you can determine the gel's strength and the gel-sol transition temperature (the point at which it transitions from a solid-like to a liquid-like state). A higher gel-sol transition temperature indicates greater thermal stability.

  • Differential Scanning Calorimetry (DSC): DSC can be used to measure the heat flow associated with the melting of the gel. The peak of the endothermic transition corresponds to the melting point of the gel. A higher melting point signifies improved thermal stability.

  • Hardness Testing: A texture analyzer can be used to measure the hardness of the gel at different temperatures. A formulation that retains its hardness at higher temperatures is considered more thermally stable.

  • Visual Assessment at Elevated Temperatures: A simple yet effective method is to store the gel samples at various elevated temperatures (e.g., 40°C, 45°C, 50°C) and visually inspect for any signs of melting, softening, or syneresis over a set period.

Q5: What is the impact of the cooling process on the final gel's thermal stability?

A5: The cooling rate during the gel's formation is a critical parameter that influences its final microstructure and, consequently, its thermal stability. A slow and controlled cooling process allows the gelling agent molecules to self-assemble into a more ordered and stable fibrillar network. This results in a gel that is typically harder and has a higher melting point. In contrast, rapid cooling can lead to a less organized, kinetically trapped structure that may be less stable at elevated temperatures.

Experimental Protocols

Protocol 1: Rheological Analysis of Thermal Stability

This protocol outlines the use of a rheometer to determine the gel-sol transition temperature.

Objective: To measure the storage modulus (G') and loss modulus (G'') of the gel as a function of temperature.

Equipment:

  • Rotational rheometer with temperature control (Peltier plate or similar)

  • Parallel plate or cone-plate geometry

Procedure:

  • Place a sufficient amount of the gel sample onto the lower plate of the rheometer.

  • Lower the upper geometry to the desired gap setting, ensuring the sample fills the gap completely and trimming any excess.

  • Equilibrate the sample at the starting temperature (e.g., 25°C) for a few minutes.

  • Perform a temperature ramp experiment, increasing the temperature at a controlled rate (e.g., 2°C/minute) from the starting temperature to a temperature above the expected melting point (e.g., 90°C).

  • During the temperature ramp, apply a constant oscillatory strain (within the linear viscoelastic region of the material) and frequency (e.g., 1 Hz).

  • Record the storage modulus (G') and loss modulus (G'') as a function of temperature.

  • The gel-sol transition temperature is typically identified as the point where G' and G'' crossover (G' = G'').

Protocol 2: Determination of Melting Point by Differential Scanning Calorimetry (DSC)

This protocol describes how to determine the melting point of the gel using DSC.

Objective: To measure the heat flow associated with the phase transition of the gel.

Equipment:

  • Differential Scanning Calorimeter (DSC)

  • Hermetic aluminum pans and lids

Procedure:

  • Accurately weigh a small amount of the gel sample (typically 5-10 mg) into a DSC pan.

  • Seal the pan hermetically.

  • Place the sealed sample pan and an empty reference pan into the DSC cell.

  • Equilibrate the sample at a starting temperature well below the expected melting point (e.g., 20°C).

  • Heat the sample at a constant rate (e.g., 5°C/minute) to a temperature above the melting point (e.g., 100°C).

  • Record the heat flow as a function of temperature.

  • The melting point is determined as the peak temperature of the endothermic transition observed in the DSC thermogram.

Data Presentation

The following tables provide illustrative examples of how to present quantitative data for comparing the thermal stability of different gel formulations.

Table 1: Effect of Gelling Agent Concentration on Gel Hardness at Different Temperatures

Gelling Agent Concentration (% w/w)Hardness at 25°C (g)Hardness at 40°C (g)Hardness at 50°C (g)
2%1508030
4%350250150
6%600500400

Table 2: Influence of Co-Gelling Agent Ratio on Melting Point

This compound : Dibutyl Lauroyl Glutamide RatioMelting Point (°C)
4:165
2:172
1:178
1:285

Table 3: Rheological Data for a 4% this compound Gel

Temperature (°C)Storage Modulus (G') (Pa)Loss Modulus (G'') (Pa)
2550,0005,000
4045,0006,000
6030,0008,000
751,0001,200

Visualizations

Self-Assembly of this compound

cluster_0 Molecular Level cluster_1 Supramolecular Level cluster_2 Macroscopic Level Monomers Dibutyl Ethylhexanoyl Glutamide Monomers Fibers Self-Assembled Fibrillar Network Monomers->Fibers Hydrogen Bonding Gel 3D Gel Matrix (Trapped Oil) Fibers->Gel Entanglement

Caption: Self-assembly process of this compound from monomers to a 3D gel matrix.

Troubleshooting Workflow for Low Thermal Stability

Start Low Thermal Stability (e.g., Low Melting Point) Increase_Conc Increase Total Gelling Agent Conc. Start->Increase_Conc Adjust_Ratio Adjust Ratio of Co-Gelling Agents Start->Adjust_Ratio Modify_Solvent Modify Oil Phase/ Add Co-solvent Start->Modify_Solvent Control_Cooling Optimize Cooling Rate (Slower Cooling) Start->Control_Cooling Check_Dissolution Ensure Complete Dissolution Start->Check_Dissolution End Improved Thermal Stability Increase_Conc->End Adjust_Ratio->End Modify_Solvent->End Control_Cooling->End Check_Dissolution->End

Caption: A workflow diagram for troubleshooting low thermal stability in this compound gels.

Strategies to prevent syneresis in "Dibutyl ethylhexanoyl glutamide" based gels

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Dibutyl Ethylhexanoyl Glutamide (DEG) based gel formulations. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and answers to frequently asked questions to help prevent syneresis and ensure the stability of your gel systems.

Understanding Syneresis in DEG Gels

This compound is a low molecular weight, amino acid-based oil gelling agent that self-assembles into a three-dimensional fibrous network to structure liquid oils.[1][2][3] Syneresis, commonly observed as "sweating" or "oil bleeding," is the separation or expulsion of the liquid oil phase from the gel matrix.[4][5] This phenomenon can compromise the aesthetic appeal, stability, and performance of the final product. It often results from a weak or unstable gel network, incompatibility of ingredients, or environmental stress.[5][6]

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What are the primary causes of syneresis in my DEG-based oil gel?

A1: Syneresis in DEG-based gels typically stems from one or more of the following factors:

  • Weak Gel Network: An insufficient concentration of the gelling agent can lead to a network that is too weak to effectively immobilize the oil phase. The strength and viscosity of the gel are directly related to the gelling agent concentration.[7]

  • Lipid Incompatibility: Mixing oils of significantly different polarities can cause instability. For example, highly polar oils like castor oil may not be fully compatible with non-polar oils or silicones, leading to separation.[6] The self-assembly of DEG is driven by non-covalent interactions, such as hydrogen bonding, which can be disrupted by the properties of the solvent (oil).[7][8]

  • Improper Cooling Process: The rate at which the gel is cooled significantly impacts the formation and microstructure of the fibrous network.[9][10] Rapid or uncontrolled cooling can lead to a less organized and less stable network, increasing the likelihood of syneresis.[11]

  • Temperature Fluctuations: Storage at elevated or fluctuating temperatures can disrupt the non-covalent bonds holding the gel network together, causing it to weaken and release the entrapped oil.[12]

Q2: My clear oil stick is "sweating." How can I improve its stability?

A2: "Sweating" in oil sticks is a classic sign of syneresis.[5] Here are several strategies to address this issue:

  • Optimize Gelling Agent Concentration: Increasing the concentration of DEG can strengthen the gel network. Typical usage levels range from 1% to 10% by weight.[13]

  • Combine Gelling Agents: A highly effective strategy is to use DEG (also known as EB-21) in combination with Dibutyl Lauroyl Glutamide (DLG, also known as GP-1). A blend of these two agents often creates a more robust and stable gel network than either agent alone.[14] Ratios between 75/25 to 50/50 (GP-1/EB-21) are often recommended for high clarity and strength.[14]

  • Incorporate Waxes: The addition of a small amount of natural wax, such as Rice Bran Wax, can be highly effective in reducing syneresis, particularly in stick formulations intended for warmer climates.[4]

  • Review Oil Phase Polarity: Ensure all lipids in your oil phase have similar polarities. If you must use oils with different polarities, keep the concentration of the minor component low and consider using an emulsifier or stabilizer to improve compatibility.[6]

Q3: How does the choice of oil impact gel stability and potential for syneresis?

A3: The polarity of the oil (solvent) is a critical factor. Polar oils, such as esters and polyols, generally require lower dissolution temperatures for the gelling agent compared to non-polar oils.[14] The interaction between the oil and the gelling agent affects the self-assembly process. Using Hansen solubility parameters can be an advanced method to predict and rationalize the compatibility between the gelling agent and the oil phase, helping to create more stable systems.[8] Incompatible oils can disrupt the hydrogen bonding network essential for gel formation, leading to instability.[6][8]

Q4: What is the effect of the cooling rate on the final gel structure?

A4: The cooling rate is a critical processing parameter that directly influences the crystallization and self-assembly of the gelling agent network.[9]

  • Slow Cooling: Generally allows for the formation of a more ordered, crystalline, and stable network structure, which can reduce the tendency for syneresis.[10]

  • Fast Cooling (Quenching): Can lead to the formation of smaller, less-ordered crystals and a potentially more compact but sometimes less stable network.[11] The effect can vary depending on the specific gelling agent and oil system. For some systems, faster cooling rates can produce harder gels, while for others it may decrease hardness.[11] It is crucial to control and optimize the cooling process for your specific formulation to achieve the desired texture and stability.

Quantitative Data Summary

The following tables summarize key quantitative parameters for formulating stable DEG-based gels.

Table 1: Recommended Gelling Agent Concentrations

Gelling Agent(s) Total Concentration (% w/w) Application Notes
DEG (EB-21) or DLG (GP-1) alone 4.0 - 10.0% Hard Oil Sticks / Gels Higher concentrations increase hardness.
DEG (EB-21) + DLG (GP-1) Blend 4.0 - 6.0% Clear, Hard Sticks A blend often provides superior stability and clarity.[13][14]

| DEG (EB-21) or DLG (GP-1) | 0.5 - 2.0% | Emulsion Stabilization (O/W or W/O) | Used to thicken the oil phase in an emulsion.[14] |

Table 2: Gelling Agent Blend Ratios for Optimal Performance

DLG (GP-1) Ratio DEG (EB-21) Ratio Expected Outcome Reference
75% 25% High strength and clarity [14]

| 50% | 50% | High strength and clarity |[14] |

Experimental Protocols

Protocol 1: General Preparation of a Stable DEG-Based Oil Gel

Objective: To prepare a stable, syneresis-resistant oil gel using best practices.

Materials:

  • Primary oil(s) (e.g., Octyldodecanol, Isopropyl Myristate)

  • This compound (DEG / EB-21)

  • Dibutyl Lauroyl Glutamide (DLG / GP-1) (Recommended)

  • Heat-safe beaker

  • Stirring device (e.g., overhead stirrer or magnetic stir plate)

  • Heating mantle or water bath

  • Thermometer

  • Molds or final containers

Methodology:

  • Combine all oil-phase ingredients, including DEG and DLG, in the heat-safe beaker.

  • Begin stirring the mixture at a moderate speed.

  • Heat the mixture while stirring to a temperature sufficient to fully dissolve the gelling agents. This is typically between 85°C and 110°C.[13] The solution should become completely clear.

  • Once the gelling agents are fully dissolved, maintain the temperature for 5-10 minutes to ensure a homogenous solution.

  • Turn off the heat and remove the beaker from the heating source.

  • Pour the hot liquid into the desired molds or containers.

  • Allow the gels to cool to room temperature under controlled conditions (e.g., at ambient temperature, avoiding drafts or rapid temperature changes). Do not disturb the gels during the cooling and setting process.

  • Once solidified, cap the containers and store them for stability testing.

Protocol 2: Quantification of Syneresis

Objective: To quantitatively measure the degree of syneresis in a gel formulation over time.

Methodology:

  • Prepare several identical gel samples (e.g., 20g each) in pre-weighed containers according to the protocol above.

  • Record the initial weight of each sealed sample (Gel + Container). Let this be W_initial.

  • Place the samples in a stability chamber at a controlled, often elevated, temperature (e.g., 40°C or 50°C) to accelerate potential syneresis.

  • At predetermined time intervals (e.g., 24h, 48h, 1 week, 4 weeks), remove the samples from the chamber.

  • Carefully open the container and use a pipette to remove any separated liquid (syneresate) from the surface of the gel. Transfer the liquid to a pre-weighed vial.

  • Weigh the vial containing the syneresate to determine the weight of the expelled liquid (W_liquid).

  • Alternatively, carefully blot the surface of the gel with a pre-weighed absorbent material and weigh it again to determine the mass of the absorbed liquid.

  • Calculate the percentage of syneresis using the formula: Syneresis (%) = (W_liquid / W_gel_initial) * 100 (where W_gel_initial is the initial weight of the gel only).

  • Record visual observations, such as the appearance of oil droplets, loss of clarity, or shrinkage of the gel.

Visual Guides and Workflows

The following diagrams illustrate key concepts and workflows for preventing syneresis in DEG-based gels.

Syneresis_Troubleshooting_Workflow start Syneresis Observed in DEG Gel? cause1 Check Formulation: - Gellant Concentration - Oil Polarity - Other Additives start->cause1 Yes outcome Stable Gel (No Syneresis) start->outcome No cause cause solution solution cause2 Check Process: - Heating Temperature - Cooling Rate - Handling/Agitation cause1->cause2 solution1 Strategy 1: Formulation Adjustment - Increase total gellant concentration. - Blend DEG (EB-21) with DLG (GP-1). - Ensure oil phase polarity is consistent. - Add stabilizers like waxes. cause1->solution1 Issue Identified solution2 Strategy 2: Process Optimization - Ensure complete dissolution of gellants. - Implement a slow, controlled cooling process. - Minimize disturbance during gel setting. cause2->solution2 Issue Identified solution1->outcome solution2->outcome

Caption: A troubleshooting workflow to diagnose and resolve syneresis in gels.

Gelation_vs_Syneresis cluster_0 Stable Gel Formation (Desired State) cluster_1 Syneresis (Undesired State) deg DEG Molecules network Self-Assembled Fibrous Network deg->network Self-assembles via H-Bonding oil Oil Phase oil->network is trapped within gel Stable Gel (Oil Immobilized) network->gel stress Stress Factor (e.g., Heat, Incompatibility) gel->stress exposed to collapse Network Collapse/ Weakening stress->collapse syneresis Syneresis (Oil Expelled) collapse->syneresis

Caption: The mechanism of stable gel formation versus network collapse leading to syneresis.

Syneresis_Quantification_Workflow step step action action result result step1 1. Prepare & Weigh Identical Gel Samples step2 2. Store at Elevated Temperature (e.g., 40°C) step1->step2 step3 3. At Time Interval (t), Remove Sample step2->step3 step3->step2 Continue Incubation action1 4. Isolate & Weigh Expelled Liquid (W_liquid) step3->action1 action2 5. Calculate Syneresis % (W_liquid / W_initial_gel) * 100 action1->action2 result1 Quantitative Data on Gel Stability action2->result1

Caption: An experimental workflow for the quantitative measurement of syneresis.

References

Influence of cooling rate on "Dibutyl ethylhexanoyl glutamide" organogel structure

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with "Dibutyl ethylhexanoyl glutamide" as an organogelator. The following information addresses common issues encountered during experimentation, with a focus on the influence of cooling rate on the final organogel structure.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it form an organogel?

A1: this compound is a low molecular weight organogelator derived from L-glutamic acid.[1][2] It self-assembles in organic solvents through non-covalent interactions, such as hydrogen bonding, to form a three-dimensional fibrillar network. This network traps the liquid solvent, resulting in the formation of a gel.[3][4]

Q2: How does the cooling rate affect the properties of my this compound organogel?

A2: The cooling rate is a critical parameter that significantly influences the kinetics of self-assembly and the resulting supramolecular structure. Generally, slower cooling rates allow for the formation of more ordered, larger, and more thermodynamically stable crystalline fibers. This often leads to a stronger, more rigid gel. Conversely, rapid cooling can lead to the formation of smaller, more numerous, and potentially more kinetically trapped, amorphous structures, which may result in a softer or more transparent gel.

Q3: My organogel is not forming, or it is very weak. What are the possible causes?

A3: Several factors could contribute to poor or no gelation:

  • Insufficient Concentration: There is a critical gelation concentration (CGC) below which the gelator will not form a stable network. Ensure you are working at or above the CGC for your specific solvent system.

  • Incomplete Dissolution: The this compound must be fully dissolved in the solvent at an elevated temperature before cooling.[4][5][6] Any undissolved particles can act as defects and hinder the formation of a continuous network.

  • Inappropriate Solvent: The choice of solvent is crucial. Gelation is dependent on the solubility and interactions between the gelator and the solvent molecules.

  • Cooling Rate Too Rapid: Extremely fast cooling might not provide sufficient time for the molecules to self-assemble into a network.

Q4: The transparency of my organogel is not consistent. Why is this happening?

A4: The transparency of the organogel is directly related to the size and morphology of the self-assembled fibers. Larger fibers tend to scatter more light, leading to an opaque or translucent appearance. Inconsistent transparency is often a result of variations in the cooling rate. A faster cooling rate generally produces smaller fibers, which can result in a more transparent gel. To ensure consistent transparency, precise control over the cooling process is essential.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Inconsistent Gel Strength - Fluctuation in cooling rate.- Inconsistent sample volume or geometry affecting heat transfer.- Use a programmable water bath or cooling stage for precise temperature control.- Ensure uniform sample volumes and container types for all experiments.
Phase Separation (Syneresis) - The gel network is not stable enough to hold all of the solvent.- The cooling process was too slow, leading to large crystalline aggregates.- Increase the concentration of this compound.- Experiment with a slightly faster cooling rate to promote a more entangled network.
Gel Brittleness - Formation of large, highly crystalline fibers due to a very slow cooling rate.- Increase the cooling rate to encourage the formation of smaller, more numerous fibers, which can lead to a more flexible gel.
Precipitation Instead of Gelation - Poor solubility of the gelator in the chosen solvent.- The cooling rate is too slow, allowing for crystallization and precipitation rather than network formation.- Re-evaluate the solvent system. A co-solvent might be necessary.- Try a moderately faster cooling rate.

Influence of Cooling Rate on Organogel Properties: A Quantitative Overview

The following table summarizes the expected influence of cooling rate on key properties of a this compound organogel. Please note that this data is illustrative and based on general principles of organogel behavior. Actual values will depend on the specific solvent and experimental conditions.

Cooling Rate Gelation Temperature (°C) Fiber Diameter (nm) Storage Modulus (G') (Pa) Appearance
Slow (e.g., 0.5 °C/min) HigherLarger (e.g., 100-200 nm)Higher (e.g., 10,000 - 50,000)Opaque to Translucent
Moderate (e.g., 2 °C/min) IntermediateIntermediate (e.g., 50-100 nm)Intermediate (e.g., 5,000 - 10,000)Translucent
Fast (e.g., 10 °C/min) LowerSmaller (e.g., 20-50 nm)Lower (e.g., 1,000 - 5,000)Transparent to Translucent

Experimental Protocols

1. Preparation of this compound Organogel with Controlled Cooling

  • Materials: this compound, organic solvent (e.g., mineral oil, cyclomethicone).

  • Procedure:

    • Accurately weigh the desired amount of this compound and add it to the solvent in a sealed vial.

    • Heat the mixture in an oven or on a hot plate with stirring to a temperature sufficient to completely dissolve the gelator (e.g., 90-120 °C).[7] Visual inspection should confirm a clear, homogenous solution.

    • Once dissolved, transfer the vial to a programmable water bath or a temperature-controlled chamber set to the initial high temperature.

    • Program the cooling profile to achieve the desired cooling rate (e.g., 0.5 °C/min, 2 °C/min, or 10 °C/min).

    • Allow the sample to cool to room temperature and then let it equilibrate for a set period (e.g., 24 hours) before analysis.

2. Characterization of Organogel Properties

  • Rheology: Use a rheometer with a parallel plate or cone-plate geometry to perform oscillatory measurements. A frequency sweep at a constant strain within the linear viscoelastic region will determine the storage modulus (G') and loss modulus (G'').

  • Microscopy: A small amount of the organogel can be placed on a microscope slide for imaging. Scanning Electron Microscopy (SEM) or Atomic Force Microscopy (AFM) are ideal for visualizing the fibrillar network structure. A manufacturer's datasheet shows an SEM image of the fiber network formed by this compound in mineral oil.[4]

  • Differential Scanning Calorimetry (DSC): DSC can be used to determine the gelation and melting temperatures of the organogel. The sample is subjected to a controlled heating and cooling cycle, and the thermal transitions are recorded.

Visualizing Experimental Logic and Workflows

experimental_workflow Experimental Workflow for Organogel Characterization cluster_prep Organogel Preparation cluster_analysis Analysis cluster_properties Measured Properties dissolution 1. Dissolve Dibutyl ethylhexanoyl glutamide in solvent at high T cooling 2. Controlled Cooling (Varied Rates) dissolution->cooling equilibration 3. Equilibration at Room Temperature cooling->equilibration rheology Rheological Analysis (G', G'') equilibration->rheology microscopy Microscopy (SEM/AFM) equilibration->microscopy dsc Thermal Analysis (DSC) equilibration->dsc mechanical Mechanical Properties rheology->mechanical morphology Fiber Morphology microscopy->morphology thermal Thermal Transitions dsc->thermal

Fig. 1: Workflow for organogel preparation and analysis.

cooling_rate_influence Influence of Cooling Rate on Organogel Structure cluster_slow Slow Cooling cluster_fast Fast Cooling cooling_rate Cooling Rate slow_assembly Ordered Self-Assembly cooling_rate->slow_assembly Low fast_assembly Kinetically Trapped Assembly cooling_rate->fast_assembly High large_fibers Large, Crystalline Fibers slow_assembly->large_fibers strong_gel Strong, Opaque Gel large_fibers->strong_gel small_fibers Small, Amorphous Fibers fast_assembly->small_fibers weak_gel Weaker, Transparent Gel small_fibers->weak_gel

Fig. 2: Relationship between cooling rate and gel properties.

References

Technical Support Center: Overcoming Solubility Challenges of Dibutyl Ethylhexanoyl Glutamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered with Dibutyl Ethylhexanoyl Glutamide in organic solvents.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its general solubility characteristics?

This compound is a synthetic, amino acid-derived gelling agent and stabilizer.[1][2] It is primarily known for its ability to structure and thicken the oil phase in formulations.[2][3] Consequently, it exhibits good solubility in a range of oils and non-polar to medium-polarity organic solvents. Its solubility in highly polar solvents is more limited, although it can be dissolved in some polar, protic solvents, particularly with the application of heat.[3]

Q2: In which types of organic solvents is this compound typically used?

Based on its application as an oil gelling agent, this compound is most effectively used in:

  • Non-polar solvents: Such as mineral oils and silicone oils (e.g., cyclomethicone).[4][5]

  • Medium-polarity solvents: Including vegetable oils, esters, and fatty alcohols.[1][5]

  • Polar, protic solvents: Glycols like pentylene glycol, propylene (B89431) glycol, and hexylene glycol have been used as solvents, often to pre-disperse or lower the dissolution temperature of the gelling agent.[3]

Q3: What is the typical concentration range for using this compound in formulations?

The concentration of this compound can vary significantly depending on the desired viscosity and final product form. Typical usage levels range from 0.01% to 10% by weight of the formulation.[1][3][4] For creating firm gels or sticks, concentrations in the range of 4-6% are common.[1]

Q4: Is heating necessary to dissolve this compound?

Yes, heating is a standard and highly recommended practice for dissolving this compound. The oil phase is typically heated to facilitate the solubilization of the gelling agent.[1] The required temperature can depend on the solvent, with one patent suggesting heating the oil to between 85°C and 110°C.[1]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Incomplete Dissolution Insufficient temperature.Gradually increase the temperature of the solvent while stirring. For many oil-based systems, temperatures between 80°C and 110°C may be necessary.[1] Always monitor for solvent evaporation or degradation of other components.
Inadequate mixing.Use high-shear mixing to ensure the powder is well-dispersed and to break up any agglomerates.[6]
Solvent incompatibility.The chosen solvent may not be optimal. Consider using a solvent with a different polarity. For instance, polar oils like esters may facilitate dissolution at lower temperatures than non-polar hydrocarbon oils.[7]
Gel Formation is Weak or Non-existent Insufficient concentration of this compound.Increase the concentration of the gelling agent in increments until the desired viscosity or gel strength is achieved.
Premature cooling or crystallization.Ensure the solution is homogenous before cooling. A controlled and slow cooling process can promote the formation of a uniform gel network.
Incompatibility with other formulation components.Certain ingredients may interfere with the self-assembly of the gelling agent. Test the solubility and gelling performance in a simpler system before adding more components.
Solution is Cloudy or Hazy Presence of insoluble impurities.Filter the hot solution before cooling to remove any particulate matter.
Partial crystallization.The cooling process may be too rapid, or the concentration may be at the limit of solubility. Try a slower cooling rate or slightly reducing the concentration.
Use of a co-solvent.If a co-solvent system is used, ensure that this compound is soluble in the final solvent blend at the intended use temperature.

Experimental Protocols

Protocol for Determining the Solubility of this compound

This protocol provides a general method for determining the solubility of this compound in a given organic solvent.

Materials:

  • This compound powder

  • Selected organic solvent

  • Heat-resistant beaker or flask

  • Magnetic stirrer and stir bar

  • Hot plate with temperature control

  • Analytical balance

  • Thermometer

Procedure:

  • Preparation: Accurately weigh a specific amount of the organic solvent into the beaker.

  • Initial Mixing: While stirring at a moderate speed, add a small, pre-weighed amount of this compound to the solvent at room temperature.

  • Heating and Observation: Gradually heat the mixture in increments of 5-10°C. At each temperature point, allow the solution to equilibrate for 15-20 minutes. Observe for complete dissolution (i.e., a clear solution with no visible particles).

  • Incremental Addition: If the initial amount dissolves completely, cool the solution slightly and add another pre-weighed increment of this compound.

  • Repeat Heating: Repeat the gradual heating process until the powder no longer fully dissolves at the maximum tolerable temperature for the solvent and experimental setup.

  • Record Data: Record the maximum amount of this compound that completely dissolves at each temperature point.

  • Data Presentation: Express the solubility in terms of mg/mL or g/100mL at the recorded temperatures.

Visualizations

experimental_workflow start Start: Prepare Solvent and Solute add_solute Add small increment of This compound start->add_solute stir Stir at Room Temperature add_solute->stir heat Gradually Heat Solution stir->heat observe Observe for Dissolution heat->observe dissolved Completely Dissolved observe->dissolved Yes not_dissolved Incomplete Dissolution observe->not_dissolved No dissolved->add_solute Add more solute record Record Solubility Data dissolved->record not_dissolved->record end End record->end

Caption: Experimental workflow for determining the solubility of this compound.

troubleshooting_logic start Problem: Incomplete Dissolution check_temp Is the temperature sufficient? (e.g., 80-110°C for oils) start->check_temp increase_temp Action: Increase Temperature check_temp->increase_temp No check_mixing Is mixing adequate? (High shear) check_temp->check_mixing Yes increase_temp->check_temp Re-evaluate increase_mixing Action: Increase Shear/Mixing check_mixing->increase_mixing No check_solvent Is the solvent appropriate? check_mixing->check_solvent Yes increase_mixing->check_mixing Re-evaluate change_solvent Action: Test Alternative Solvent (e.g., more polar oil) check_solvent->change_solvent No solution Solution Achieved check_solvent->solution Yes change_solvent->start Re-attempt

Caption: Troubleshooting logic for incomplete dissolution of this compound.

References

Technical Support Center: Modifying Drug Release from Dibutyl Ethylhexanoyl Glutamide Matrices

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with "Dibutyl ethylhexanoyl glutamide" and "Dibutyl lauroyl glutamide" as gelling agents for creating drug release matrices.

Frequently Asked Questions (FAQs)

Q1: What are this compound (DEEG) and Dibutyl lauroyl glutamide (DLG)?

A1: DEEG and DLG are low molecular weight organogelators derived from the amino acid L-Glutamic acid.[1][2][3][4][5][6][7][8][9][10] They are highly effective at gelling a wide range of organic and oil-based solvents by forming a three-dimensional fibrous network that immobilizes the liquid phase.[1][3][5][9]

Q2: What are the primary advantages of using these glutamide-based gelling agents for drug delivery?

A2: These gelling agents offer several potential advantages:

  • Biocompatibility: As they are derived from an amino acid, they are expected to have good biocompatibility.

  • Thermoreversibility: The gels are typically thermoreversible, meaning they become liquid upon heating and solidify upon cooling, which can simplify the drug incorporation process.[1]

  • Stability: They can form stable gels at high temperatures.[3]

  • Tunable Properties: The mechanical properties of the gel, such as hardness and viscosity, can be controlled by adjusting the concentration of the gelling agent(s).[1][6][11]

  • Transparency: It is possible to form clear gels, which can be advantageous for certain applications and for visual inspection of drug solubility and distribution.[1][3][5][6][11][12]

Q3: How can I modify the drug release profile from a glutamide-based matrix?

A3: The drug release profile can be modified by altering several formulation and process parameters:

  • Gelator Concentration: Increasing the concentration of the gelling agent(s) generally leads to a denser fibrous network and a harder gel, which can slow down the drug release rate.[1][13]

  • Ratio of DEEG to DLG: The ratio of DEEG to DLG can be adjusted. These two agents can have a synergistic effect on the gel's properties, including its strength and transparency, which in turn can influence the drug release profile.[1][5]

  • Choice of Organic Solvent: The polarity and viscosity of the organic solvent used as the liquid phase will affect the solubility of the drug and the gelling process, thereby influencing the release kinetics.

  • Drug Particle Size: For suspended drugs, reducing the particle size can increase the surface area available for dissolution and potentially lead to a faster release rate.

  • Addition of Excipients: Incorporating other excipients, such as polymers or surfactants, can modify the matrix structure and the drug's interaction with the matrix, thus altering the release profile.

Q4: What is the mechanism of gel formation for these glutamide derivatives?

A4: The gelation mechanism involves the self-assembly of the gelling agent molecules into a three-dimensional network of fibers. This process is driven by non-covalent interactions, such as hydrogen bonding and van der Waals forces, between the glutamide molecules.[1] This fibrous network then entraps the organic solvent, leading to the formation of a semi-solid gel.[1][3][5][9]

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Inconsistent Drug Release Profiles - Inhomogeneous dispersion of the drug in the matrix.- Variations in cooling rate during gel preparation.- Phase separation or drug crystallization.- Ensure the drug is fully dissolved or homogeneously suspended in the organic solvent before adding the gelling agent.- Control the cooling rate of the formulation to ensure consistent gel structure.- Evaluate drug-excipient compatibility. Consider using a co-solvent to improve drug solubility.
Drug Release is Too Fast - Low gelator concentration.- High drug solubility in the release medium.- Large pore size of the gel network.- Increase the total concentration of the gelling agents (DEEG and/or DLG).[13]- Modify the organic solvent to a more viscous one to slow down diffusion.- Consider incorporating a release-retarding polymer into the matrix.
Drug Release is Too Slow or Incomplete - High gelator concentration leading to a very dense matrix.- Poor drug solubility in the release medium.- Strong drug-matrix interactions.- Decrease the total concentration of the gelling agents.- Add a solubilizing agent for the drug in the release medium if appropriate for the application.- Modify the organic solvent to one in which the drug is more soluble.
Matrix is Too Soft or Does Not Form a Gel - Gelator concentration is below the critical gelation concentration.- Incompatibility with the chosen organic solvent.- Insufficient heating to dissolve the gelling agent completely.- Increase the concentration of the gelling agent(s).- Test the gelling ability in a range of solvents to find a compatible one.- Ensure the gelling agent is fully dissolved in the hot solvent before cooling.
Matrix is Opaque or Hazy - Drug has crystallized out of the matrix.- The ratio of DEEG to DLG is not optimal for transparency.- Incompatibility of components.- Check the solubility of the drug in the formulation at the storage temperature.- Adjust the ratio of DEEG to DLG. A higher proportion of DLG in combination with DEEG has been shown to improve transparency.[1][5]- Ensure all components are mutually soluble in the chosen solvent system.

Data Presentation

Table 1: Effect of Gelling Agent Concentration on Matrix Hardness

Gelling Agent(s)Concentration (% w/w)Organic SolventMatrix Hardness (Needle Penetration Point in mm, ASTM D1321)*
DEEG + DLG1 - 10Oil50 - 250[12]
DEEG and/or DLG1 - 4Cyclomethicone, Mineral OilForms hard gels[3]
DEEG and/or DLG0.5 - 5Various OilsEffective gelling range[3][5]

*Lower needle penetration values indicate a harder gel.[12]

Experimental Protocols

Protocol 1: Preparation of a this compound Drug Matrix
  • Preparation of the Organic Phase:

    • Select a pharmaceutically acceptable organic solvent (e.g., isopropyl myristate, octyldodecanol).

    • If the drug is soluble, dissolve the desired amount of the active pharmaceutical ingredient (API) in the organic solvent with gentle heating and stirring until a clear solution is obtained.

    • If the drug is to be suspended, micronize the API to the desired particle size and disperse it uniformly in the organic solvent using a homogenizer.

  • Addition of the Gelling Agent:

    • Weigh the required amount of this compound (and Dibutyl lauroyl glutamide, if used in combination). A typical starting concentration is 2-5% w/w of the total formulation.[3][5][12]

    • Add the gelling agent(s) to the organic phase containing the drug.

  • Gel Formation:

    • Heat the mixture to 90-120°C with continuous stirring until the gelling agent(s) are completely dissolved.[5] The mixture should become a clear, homogenous liquid.

    • Pour the hot solution into the desired molds or containers.

    • Allow the mixture to cool to room temperature undisturbed. Gelation will occur as the formulation cools and the fibrous network of the gelling agents forms.

Protocol 2: In-Vitro Drug Release Study
  • Apparatus:

    • Use a USP dissolution apparatus (e.g., Apparatus 2 - Paddle) or a Franz diffusion cell, depending on the intended application (e.g., oral or topical).

  • Release Medium:

    • Select a release medium that is relevant to the biological environment of interest (e.g., simulated gastric fluid, simulated intestinal fluid, or phosphate-buffered saline).

    • Ensure sink conditions are maintained throughout the experiment, meaning the concentration of the drug in the release medium does not exceed 10-15% of its saturation solubility in that medium.

  • Procedure:

    • Place a known amount of the drug-loaded glutamide matrix into the dissolution vessel or donor compartment of the Franz cell.

    • Maintain the temperature at 37°C (or another physiologically relevant temperature).

    • At predetermined time intervals (e.g., 0.5, 1, 2, 4, 6, 8, 12, 24 hours), withdraw an aliquot of the release medium.

    • Replace the withdrawn volume with an equal volume of fresh, pre-warmed release medium.

  • Analysis:

    • Analyze the drug concentration in the collected samples using a validated analytical method, such as UV-Vis spectrophotometry or HPLC.

    • Calculate the cumulative amount and percentage of drug released at each time point.

    • Plot the cumulative percentage of drug released versus time to obtain the drug release profile.

Visualizations

experimental_workflow cluster_prep Matrix Preparation cluster_testing In-Vitro Release Testing cluster_analysis Data Analysis prep_solvent Prepare Organic Phase (Solvent + Drug) add_gelling_agent Add DEEG/DLG prep_solvent->add_gelling_agent heat_dissolve Heat and Dissolve (90-120°C) add_gelling_agent->heat_dissolve cool_gel Cool to Form Gel heat_dissolve->cool_gel setup_dissolution Setup Dissolution Apparatus cool_gel->setup_dissolution add_matrix Add Drug-Loaded Matrix setup_dissolution->add_matrix sample_collection Collect Samples at Time Intervals add_matrix->sample_collection analyze_samples Analyze Drug Concentration (e.g., HPLC) sample_collection->analyze_samples calculate_release Calculate Cumulative Drug Release analyze_samples->calculate_release plot_profile Plot Release Profile calculate_release->plot_profile

Caption: Experimental workflow for preparing and testing drug release from glutamide matrices.

release_factors cluster_formulation Formulation Parameters cluster_process Process Parameters release_profile Drug Release Profile gelator_conc Gelator Concentration gelator_conc->release_profile gelator_ratio DEEG:DLG Ratio gelator_ratio->release_profile solvent_props Solvent Properties (Viscosity, Polarity) solvent_props->release_profile drug_props Drug Properties (Solubility, Particle Size) drug_props->release_profile cooling_rate Cooling Rate cooling_rate->release_profile mixing_speed Mixing Speed mixing_speed->release_profile

Caption: Factors influencing the drug release profile from glutamide-based matrices.

References

Co-gelation of "Dibutyl ethylhexanoyl glutamide" with other LMWGs to tune properties

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with the co-gelation of "Dibutyl ethylhexanoyl glutamide" (also known as EB-21) and other low molecular weight gelators (LMWGs), particularly "Dibutyl lauroyl glutamide" (GP-1).

Frequently Asked Questions (FAQs)

Q1: What is the primary benefit of co-gelating this compound (EB-21) with other LMWGs like Dibutyl lauroyl glutamide (GP-1)?

A1: Co-gelation of EB-21 and GP-1 allows for precise control over the physical properties of the resulting oil-based gel. By adjusting the ratio of these two LMWGs, researchers can tune parameters such as gel hardness, transparency, and melting temperature to meet the specific requirements of their application, be it in cosmetics, pharmaceuticals, or other fields.[1][2]

Q2: What are the general roles of EB-21 and GP-1 in a co-gel system?

A2: Both EB-21 and GP-1 are amino acid (L-Glutamic acid) based oil gelling agents that self-assemble into a fibrous network to trap oil, forming a gel.[3][4][5] In co-gel systems, GP-1 is often associated with providing hardness and structure, while EB-21 can contribute to the gel's stability and sensory characteristics. The combination allows for synergistic effects that are not achievable with either component alone.

Q3: What is a typical concentration range for these gelling agents in an oil formulation?

A3: Generally, a total gelling agent concentration of 1% to 10% by weight is used.[6] For creating hard oil gels, a concentration of 1-4 wt.% of the combined gelling agents is often sufficient.[3] To achieve both high strength and clarity in clear oil sticks, a total gelling agent concentration of 4-5% is recommended.[1]

Q4: How does the ratio of GP-1 to EB-21 affect the final gel properties?

A4: The ratio of GP-1 to EB-21 is a critical factor in determining the final properties of the gel. A higher proportion of GP-1 tends to result in a harder and more transparent gel. For optimal high strength and clarity, a GP-1 to EB-21 ratio in the range of 75:25 to 50:50 is often recommended.[1][2]

Data Presentation: Tuning Gel Properties with GP-1/EB-21 Ratios

The following table summarizes the expected impact of varying the ratio of Dibutyl lauroyl glutamide (GP-1) to this compound (EB-21) on key gel properties. The total gelling agent concentration is assumed to be between 4-5 wt% in a non-polar oil.

GP-1 : EB-21 RatioExpected Gel HardnessExpected TransparencyRecommended Applications
100 : 0HighModerate to HighHard sticks requiring high structural integrity.
75 : 25 Very High Very High Clear, hard sticks (e.g., lipsticks, sunscreens). [1][2]
60 : 40 High High Effective for clear and hard gels. [2]
50 : 50 High High Clear, hard sticks with good stability. [1]
25 : 75ModerateModerateSofter gels and creams.
0 : 100Moderate to LowModerateSofter gels where hardness is not the primary goal.

Experimental Protocols

Protocol 1: Preparation of a Hard, Transparent Oil Gel Stick

This protocol details the preparation of a 100g batch of a hard, transparent oil gel using a 75:25 ratio of GP-1 to EB-21.

Materials:

  • Dibutyl lauroyl glutamide (GP-1)

  • This compound (EB-21)

  • Non-polar oil (e.g., Mineral Oil, Cyclomethicone)

  • Heat-resistant beaker

  • Magnetic stirrer and stir bar

  • Hot plate

  • Thermometer

  • Mold for the gel stick

Procedure:

  • Weighing: Accurately weigh 3.75g of GP-1 and 1.25g of EB-21 (for a total of 5g of gelling agent). Weigh 95g of the chosen non-polar oil into the beaker.

  • Mixing: Add the GP-1 and EB-21 powders to the oil in the beaker.

  • Heating and Dissolving: Place the beaker on the hot plate with the magnetic stirrer. Heat the mixture to 110-120°C while stirring continuously.[2] Continue heating and stirring until the gelling agents are completely dissolved and the solution is clear.

  • Cooling (Optional Ingredient Addition): Reduce the temperature to approximately 85°C. If adding other heat-sensitive components, they can be incorporated at this stage with continued stirring.[3]

  • Pouring: Once all components are fully dissolved and mixed, pour the hot liquid into the desired mold.

  • Gelation: Allow the mixture to cool undisturbed at room temperature for several hours. The gel will form as the mixture cools and the fibrous network of the LMWGs self-assembles.[3]

Protocol 2: Measurement of Gel Hardness (Penetration Test)

This protocol outlines a common method for quantifying gel hardness using a texture analyzer.

Equipment:

  • Texture Analyzer with a cylindrical or needle probe

  • Gel sample in a standardized container

Procedure:

  • Sample Preparation: Prepare the gel sample as described in Protocol 1 and allow it to equilibrate to a constant temperature (e.g., 25°C).

  • Instrument Setup: Calibrate the texture analyzer and attach the desired probe.

  • Penetration Test: Position the probe just above the surface of the gel. Initiate the test, where the probe penetrates the gel at a constant speed to a predefined depth.

  • Data Acquisition: The instrument records the force required for penetration. The peak force is often reported as the gel hardness. For needle probes, the penetration depth under a specific load can be measured, as in the ASTM D1321 method.[6]

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Cloudy or Opaque Gel 1. Incomplete dissolution of gelling agents. 2. Incompatible oil or other ingredients. 3. Too rapid cooling.1. Ensure the heating temperature is sufficient (110-120°C) and hold until the solution is completely clear. 2. Test the solubility and compatibility of all ingredients at the formulation temperature. 3. Allow the gel to cool at a slower, controlled rate.
Gel is Too Soft 1. Insufficient concentration of gelling agents. 2. Incorrect ratio of GP-1 to EB-21 (too low on GP-1). 3. Use of an oil that is difficult to gel.1. Increase the total concentration of the gelling agents (e.g., from 3% to 5%). 2. Increase the proportion of GP-1 in your formulation (e.g., move from a 50:50 to a 75:25 ratio of GP-1:EB-21). 3. Some oils may require higher concentrations of gelling agents. Consider adding a co-solvent.
Oil Sweating (Syneresis) 1. Unstable gel network. 2. Incompatible ingredients causing the oil to be expelled.1. Optimize the gelling agent concentration and ratio. 2. Ensure all components are compatible and consider the use of stabilizers.
Premature Gelling During Production 1. The formulation is cooling too quickly before being poured. 2. The dissolution temperature is too close to the gelling temperature.1. Maintain the temperature of the mixture well above its gelling point during processing and pouring. 2. The addition of polar oils like fatty alcohols or esters can help to lower the dissolution temperature of the gelling agents.[3]
Inconsistent Gel Hardness Between Batches 1. Variations in heating and cooling rates. 2. Inaccurate weighing of components. 3. Inhomogeneous mixing.1. Standardize the heating and cooling protocols for all batches. 2. Use a calibrated analytical balance for weighing the gelling agents. 3. Ensure thorough mixing until all components are fully dissolved and uniformly distributed.

Visualizations

Experimental_Workflow cluster_preparation Gel Preparation cluster_characterization Characterization weigh 1. Weigh LMWGs and Oil mix 2. Mix Components weigh->mix heat 3. Heat to 110-120°C until Dissolved mix->heat pour 4. Pour into Mold heat->pour cool 5. Cool to Room Temperature pour->cool hardness Hardness Testing cool->hardness transparency Transparency Measurement cool->transparency melting_point Melting Point Analysis cool->melting_point

Caption: Experimental workflow for the preparation and characterization of LMWG co-gels.

Troubleshooting_Logic cluster_issues Common Issues cluster_causes Potential Causes cluster_solutions Solutions start Problem Encountered cloudy_gel Cloudy Gel start->cloudy_gel soft_gel Soft Gel start->soft_gel syneresis Oil Sweating start->syneresis incomplete_dissolution Incomplete Dissolution cloudy_gel->incomplete_dissolution rapid_cooling Rapid Cooling cloudy_gel->rapid_cooling incorrect_ratio Incorrect GP-1/EB-21 Ratio soft_gel->incorrect_ratio low_concentration Low Gellant Concentration soft_gel->low_concentration unstable_network Unstable Network syneresis->unstable_network increase_temp Increase Dissolution Temp. incomplete_dissolution->increase_temp adjust_ratio Adjust GP-1/EB-21 Ratio incorrect_ratio->adjust_ratio increase_conc Increase Gellant Conc. low_concentration->increase_conc slow_cooling Control Cooling Rate rapid_cooling->slow_cooling optimize_formulation Optimize Formulation unstable_network->optimize_formulation

Caption: Logical flowchart for troubleshooting common issues in LMWG co-gelation.

References

Refinement of purification techniques for synthesized "Dibutyl ethylhexanoyl glutamide"

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Purification of Dibutyl Ethylhexanoyl Glutamide

Welcome to the technical support center for the purification of synthesized this compound. This guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the purification process.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its typical applications?

A1: this compound is a glutamide derivative with the molecular formula C21H41N3O3.[1][2] Its structure includes two butyl groups and an ethylhexanoyl group attached to a glutamide backbone.[1] It is primarily used in the cosmetics industry as a gelling agent, stabilizer, and hair conditioning agent.[1][3] It also has potential applications in the pharmaceutical field for drug delivery systems.[1]

Q2: What are the common methods for synthesizing this compound?

A2: The synthesis typically involves the N-acylation of L-glutamic acid with 2-ethylhexanoyl chloride, followed by a two-fold amidation reaction with dibutylamine (B89481) to form the final diamide (B1670390) product.[4]

Q3: What are the main purification techniques for this compound?

A3: The most common purification techniques are crystallization and column chromatography.[1] Liquid-liquid extraction is also a crucial step in the work-up process to remove initial impurities.[5][6]

Q4: What are the expected physical properties of pure this compound?

A4: It is typically a solid at room temperature and acts as an effective oil gelling agent.[3] Its solubility is highest in non-polar organic solvents.

Troubleshooting Guide

This section addresses specific issues you may encounter during the purification of this compound.

Issue 1: Low Yield After Synthesis and Initial Work-up

Q: I've completed the synthesis, but after the initial extraction and solvent removal, my crude yield is very low. What could be the cause?

A: Low crude yield can stem from several factors during the reaction or work-up phase.

  • Incomplete Reaction: The amidation reaction may not have gone to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting materials are consumed.

  • Hydrolysis: The amide bonds can be susceptible to hydrolysis, especially if the work-up involves harsh acidic or basic conditions.[1] It's recommended to use mild conditions, such as a saturated sodium bicarbonate solution, for washes.

  • Extraction Issues: The product may have partial solubility in the aqueous layer, leading to loss during liquid-liquid extraction.[5][6] To minimize this, saturate the aqueous layer with brine (NaCl solution) to decrease the polarity and "salt out" the organic product. Perform multiple extractions with a suitable organic solvent (e.g., ethyl acetate (B1210297), dichloromethane) to ensure complete recovery.[7]

Issue 2: Difficulty with Column Chromatography

Q: My primary impurity co-elutes with the product on the silica (B1680970) gel column. How can I improve separation?

A: Co-elution is a common challenge. Here are several strategies to improve separation:

  • Optimize Solvent System: The choice of eluent is critical. Test a range of solvent systems with varying polarities using TLC. A common mistake is using a solvent system that is too polar, causing the compound to move too quickly down the column. Aim for an Rf value of 0.3-0.4 for your target compound.

  • Use a Gradient Elution: Start with a less polar solvent system and gradually increase the polarity. This will help separate compounds with close Rf values. A shallow gradient is often more effective than a steep one.

  • Change the Stationary Phase: If silica gel (which is acidic) is causing issues like product degradation or poor separation, consider using a different stationary phase like neutral or basic alumina, or Florisil.[8]

  • Dry Loading: If your compound is not very soluble in the initial column solvent, you can use a dry loading technique.[9] Dissolve your crude product in a suitable solvent, adsorb it onto a small amount of silica gel, evaporate the solvent, and then load the resulting dry powder onto the top of your column.[9]

Q: The product seems to be smearing or "tailing" down the column, leading to broad fractions and poor separation.

A: Tailing can be caused by several factors:

  • Overloading the Column: Using too much crude material for the column size is a common cause. As a general rule, use a silica gel mass of at least 50-100 times the mass of your crude sample.

  • Compound Acidity/Basicity: The amide groups in the molecule can interact strongly with the acidic silanol (B1196071) groups on the silica surface. Adding a small amount (0.1-1%) of a modifier like triethylamine (B128534) (for basic compounds) or acetic acid (for acidic compounds) to your eluent can often resolve this issue by neutralizing active sites.

  • Inappropriate Loading Solvent: Dissolving the sample in a solvent that is much more polar than the eluent can cause band broadening. Always use the least polar solvent possible to dissolve your sample for loading.[9]

Issue 3: Challenges with Crystallization

Q: My purified product is an oil and won't crystallize. How can I induce crystallization?

A: Amides can sometimes be challenging to crystallize.[10] Here are some techniques to try:

  • Solvent Screening: The key is finding a suitable solvent or solvent system.[11][12] The ideal solvent will dissolve the compound when hot but not at room temperature.[12] Test a variety of solvents (e.g., hexanes, ethyl acetate, acetonitrile, ethanol) on a small scale.[10][11] A two-solvent system (one in which the compound is soluble and one in which it is not) can also be effective.[11]

  • Scratching: Use a glass rod to scratch the inside surface of the flask below the solvent level. The microscopic scratches on the glass can provide nucleation sites for crystal growth.

  • Seeding: If you have a small crystal of the pure compound, add it to the supersaturated solution to induce crystallization.

  • Slow Evaporation: Dissolve the oil in a minimal amount of a volatile solvent and allow it to evaporate slowly in a loosely covered container.

  • Concentration: If you've added too much solvent, carefully evaporate some of it to create a supersaturated solution, then allow it to cool slowly.[11]

Data Presentation

Table 1: Solvent Selection for Column Chromatography

This table provides starting points for developing an eluent system for silica gel chromatography. The ratio should be optimized based on TLC analysis.

Solvent System (v/v)PolarityTypical Impurities RemovedNotes
Hexane / Ethyl Acetate (4:1 to 1:1)Low to MediumNon-polar impurities, unreacted 2-ethylhexanoyl chloride.A good starting point for most separations.
Dichloromethane / Methanol (B129727) (99:1 to 95:5)Medium to HighMore polar impurities, by-products from side reactions.Use with caution as methanol can dissolve silica.
Toluene / Acetone (9:1 to 7:3)MediumCan offer different selectivity compared to ester/alkane systems.Good for compounds that may be sensitive to protic solvents.

Table 2: Solvent Selection for Recrystallization

SolventSolubility (Hot)Solubility (Cold)Comments
AcetonitrileGoodPoorOften a good choice for recrystallizing amides.[10]
EthanolGoodModerateMay require cooling in an ice bath for good recovery.
Heptane (B126788)/Ethyl Acetate MixVaries with ratioVaries with ratioA common two-solvent system. Dissolve in hot ethyl acetate, then add hot heptane until cloudy, then clarify with a drop of ethyl acetate before cooling.[11]
IsopropanolGoodPoorAnother good single-solvent option to try.

Experimental Protocols

Protocol 1: Purification by Silica Gel Flash Column Chromatography
  • TLC Analysis: Determine the optimal eluent system by running TLC plates of the crude material in various solvent mixtures. Aim for an Rf of ~0.3 for the target compound.

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent. Pour it into the column and allow it to pack under gentle pressure, ensuring no air bubbles are trapped.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent. Pipette the solution evenly onto the top surface of the silica. Alternatively, use the dry loading method described in the troubleshooting section.

  • Elution: Carefully add the eluent and apply pressure (using a pump or inert gas). Begin collecting fractions. If using a gradient, start with the least polar solvent system and gradually increase the proportion of the more polar solvent.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified product.

Protocol 2: Purification by Recrystallization
  • Solvent Selection: In a test tube, add a small amount of the crude product and a few drops of a test solvent. Heat the mixture. A good solvent will dissolve the product when hot but cause it to precipitate upon cooling.[12]

  • Dissolution: Place the crude product in an Erlenmeyer flask. Add the chosen solvent dropwise while heating and swirling until the product just dissolves. Use the minimum amount of hot solvent necessary to create a saturated solution.[11]

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Cooling and Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Avoid disturbing the flask during this period. For better recovery, you can later place the flask in an ice bath.[11]

  • Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.[13]

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to rinse away any remaining soluble impurities.[11][12]

  • Drying: Allow the crystals to dry completely on the filter paper or in a desiccator to remove residual solvent.[12]

Visualizations

Purification_Workflow cluster_start Start cluster_extraction Initial Purification cluster_main_purification Main Purification cluster_end Finish Crude Crude Synthesized Product Extraction Liquid-Liquid Extraction (e.g., EtOAc/H2O) Crude->Extraction Wash Aqueous Wash (e.g., NaHCO3, Brine) Extraction->Wash Decision1 Is Purity Sufficient? Wash->Decision1 Column Column Chromatography Decision1->Column No Pure Pure Product Decision1->Pure Yes Recrystal Recrystallization Column->Recrystal For final polishing Column->Pure Recrystal->Pure

Caption: General purification workflow for this compound.

Troubleshooting_Column Start Problem: Co-elution of Impurity with Product Q1 Have you tried a shallow solvent gradient? Start->Q1 A1_Yes Yes Q1->A1_Yes A1_No No Q1->A1_No Q2 Is the impurity more or less polar? A1_Yes->Q2 Q3 Have you tried a different stationary phase? A1_Yes->Q3 S1 Action: Re-run column with a shallow gradient. A1_No->S1 A2_More More Polar Q2->A2_More A2_Less Less Polar Q2->A2_Less S2_More Action: Run column with less polar eluent initially. A2_More->S2_More S2_Less Action: Wash crude product with non-polar solvent (e.g., Hexane) before column. A2_Less->S2_Less A3_Yes Yes Q3->A3_Yes A3_No No Q3->A3_No End Consult further literature or re-synthesize. A3_Yes->End S3 Action: Try neutral alumina or reverse-phase silica. A3_No->S3

Caption: Troubleshooting decision tree for column chromatography co-elution issues.

References

Validation & Comparative

A Comparative Analysis of Dibutyl Ethylhexanoyl Glutamide and Dibutyl Lauroyl Glutamide as Oleogelators

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the performance and characteristics of two prevalent glutamide-based organogelators.

This guide provides an in-depth comparative study of Dibutyl ethylhexanoyl glutamide (DEHG) and Dibutyl lauroyl glutamide (DLG), two low-molecular-weight organogelators derived from L-glutamic acid.[1][2][3][4] Both are widely utilized in the cosmetics, personal care, and pharmaceutical industries for their ability to structure oils into transparent, thermally stable gels with a desirable non-sticky feel.[1][2][3][4] This document outlines their key performance differences, supported by available data, and provides detailed experimental protocols for their evaluation.

Core Performance Characteristics

DEHG and DLG function as oil thickeners, stabilizers, and gelling agents by self-assembling into a three-dimensional fibrillar network within the oil phase.[5][6] This network effectively traps the liquid oil, leading to the formation of a gel. The key difference in their molecular structure lies in the N-acyl group: DEHG possesses a branched ethylhexanoyl chain, while DLG has a linear lauroyl chain. This structural variance influences their gelling efficiency, the hardness of the resulting gel, and their solubility in different oils.

A technical document from Ajinomoto, a key manufacturer of these ingredients (marketed as EB-21 for DEHG and GP-1 for DLG), provides a graphical comparison of the hardness of gels formed by each gelator at a 2% concentration in various oils. The following table summarizes this data, offering a semi-quantitative comparison.

Data Presentation: Comparative Gel Hardness

Oil TypeGelatorConcentration (wt%)Gel Hardness (g/cm²) (Approximate Values from Chart)
Cyclomethicone/Octyldodecanol (80/20)This compound (EB-21)2~1600
Dibutyl lauroyl glutamide (GP-1)2~1800
OctyldodecanolThis compound (EB-21)2~1000
Dibutyl lauroyl glutamide (GP-1)2~1200
TriethylhexanoinThis compound (EB-21)2~800
Dibutyl lauroyl glutamide (GP-1)2~1000
Isopropyl MyristateThis compound (EB-21)2~600
Dibutyl lauroyl glutamide (GP-1)2~800
Mineral OilThis compound (EB-21)2~400
Dibutyl lauroyl glutamide (GP-1)2~600
Isostearic AcidThis compound (EB-21)2~200
Dibutyl lauroyl glutamide (GP-1)2~300
Butylene GlycolThis compound (EB-21)2~100
Dibutyl lauroyl glutamide (GP-1)2~150

Data is estimated from the graphical representation in the Ajinomoto technical brochure and should be considered indicative.[5]

From this data, a clear trend emerges: Dibutyl lauroyl glutamide (GP-1) generally forms harder gels than this compound (EB-21) at the same concentration across a range of oils. This can be attributed to the linear lauroyl chain of DLG, which may allow for more efficient molecular packing and stronger van der Waals interactions within the self-assembled fibrillar network compared to the branched ethylhexanoyl chain of DEHG.

It is also important to note that the gelling efficiency and the resulting gel properties are highly dependent on the polarity of the oil. Both gelators are effective in a wide range of oils, from non-polar hydrocarbons to more polar esters.

Synergistic Effects and Applications

While they can be used individually, DEHG and DLG are often used in combination to fine-tune the properties of the final product.[6] For instance, specific ratios of DLG to DEHG can be used to achieve optimal transparency and hardness in cosmetic sticks.[6] A patent for a gel air freshener suggests that combinations of both gelling agents can create stable gels with high volatile content.[7] Typical usage levels for these gelators range from 0.2% to 5%, depending on the desired viscosity and hardness of the gel.[2][6][8]

Their applications are extensive and include:

  • Cosmetics: Lipsticks, lip glosses, eyeliners, mascaras, creams, and oil serums.[1][9]

  • Sun Care: Sunscreen sticks and gels.[1]

  • Hair Care: Hair styling gels and waxes.[9]

  • Pharmaceuticals: As stabilizers in emulsions and for creating topical drug delivery systems.

Experimental Protocols

To facilitate further research and direct comparison, the following are detailed methodologies for key experiments.

Determination of Critical Gelation Concentration (CGC)

The CGC is the minimum concentration of the gelator required to form a stable gel at a specific temperature.

Methodology:

  • Prepare a series of vials with varying concentrations of the gelator (e.g., from 0.1% to 5% w/w) in the desired oil.

  • Heat the vials in a controlled temperature bath (e.g., a heating block or oil bath) with stirring until the gelator is completely dissolved. The dissolution temperature will vary depending on the gelator and the oil.

  • Once dissolved, allow the vials to cool to a specified temperature (e.g., room temperature, 25°C) under controlled conditions (e.g., quiescently on a benchtop).

  • After a set equilibration period (e.g., 24 hours), invert each vial.

  • The CGC is the lowest concentration at which the mixture no longer flows upon inversion.

Determination of Gel Melting Temperature (Tgel)

Tgel is the temperature at which the gel transitions to a sol state.

Methodology (Falling Ball Method):

  • Prepare a gel of a specific concentration in a flat-bottomed tube or vial.

  • Place a small, dense sphere (e.g., a steel or glass ball) on the surface of the gel.

  • Place the tube in a programmable heating apparatus with a viewing window.

  • Increase the temperature at a controlled rate (e.g., 1°C/minute).

  • The Tgel is the temperature at which the sphere begins to fall through the gel.

Rheological Characterization

Rheological measurements provide quantitative data on the viscoelastic properties of the gel, such as its stiffness and ability to recover from deformation.

Instrumentation: A controlled-stress or controlled-strain rheometer with a parallel plate or cone-and-plate geometry.

Methodology:

  • Sample Preparation: Prepare the gel as described for the CGC determination and allow it to equilibrate at the desired measurement temperature.

  • Amplitude Sweep (Strain Sweep): To determine the linear viscoelastic region (LVER), perform a strain sweep at a constant frequency (e.g., 1 Hz) over a range of strain amplitudes (e.g., 0.01% to 100%). The LVER is the range where the storage modulus (G') and loss modulus (G'') are independent of the applied strain. Subsequent frequency and temperature sweeps should be conducted within this LVER.

  • Frequency Sweep: To characterize the gel's structure, perform a frequency sweep at a constant strain within the LVER over a range of frequencies (e.g., 0.1 to 100 rad/s). For a true gel, G' will be greater than G'' and relatively independent of frequency.

  • Temperature Sweep (Temperature Ramp): To determine the sol-gel transition temperature rheologically, perform a temperature ramp at a constant frequency and strain within the LVER. The temperature at which G' and G'' crossover is often defined as the gelation or melting temperature.

Visualizations

To further illustrate the concepts discussed, the following diagrams have been generated using the DOT language.

cluster_dehg This compound (DEHG) cluster_dlg Dibutyl Lauroyl Glutamide (DLG) dehg_structure Branched Ethylhexanoyl Chain dlg_structure Linear Lauroyl Chain glutamic_acid L-Glutamic Acid Backbone glutamic_acid->dehg_structure N-acylation glutamic_acid->dlg_structure N-acylation start Gelator + Oil heating Heating & Dissolution start->heating cooling Controlled Cooling heating->cooling self_assembly Self-Assembly into Fibrils cooling->self_assembly network_formation 3D Fibrillar Network Formation self_assembly->network_formation gel Stable Gel network_formation->gel cluster_prep Sample Preparation cluster_analysis Performance Analysis prep_dehg DEHG in Oil cgc CGC Determination (Inverted Tube Method) prep_dehg->cgc tgel Tgel Measurement (Falling Ball Method) prep_dehg->tgel rheology Rheological Characterization (G', G'') prep_dehg->rheology prep_dlg DLG in Oil prep_dlg->cgc prep_dlg->tgel prep_dlg->rheology comparison Comparative Data Analysis cgc->comparison tgel->comparison rheology->comparison

References

Differentiating N-Acyl-Glutamic Acid Diamide Isomers: A Comparative Guide to Analytical Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The distinction between positional isomers of N-acyl-glutamic acid diamide (B1670390), specifically the α- and γ-isomers, presents a significant analytical challenge due to their identical molecular weight and closely related physicochemical properties. The precise identification and quantification of these isomers are crucial in various fields, including drug development and metabolomics, as their biological activities can differ significantly. This guide provides a comparative overview of key analytical techniques—High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy—that can be employed for their differentiation, complete with supporting data principles and experimental protocols.

High-Performance Liquid Chromatography (HPLC): The Separation Workhorse

HPLC is a fundamental technique for the physical separation of isomers based on subtle differences in their polarity and three-dimensional structure.

Principle of Separation

The differential positioning of the amide group in the α- and γ-isomers results in distinct molecular polarities and capacities for interaction with the stationary phase of an HPLC column. This allows for their separation based on retention time.

Methodology and Comparison

ParameterReversed-Phase (RP) HPLCHydrophilic Interaction Liquid Chromatography (HILIC)Chiral Chromatography
Stationary Phase C18 or C8Amide, Diol, or bare SilicaPolysaccharide-based (e.g., ChiroPak) or macrocyclic glycopeptide-based
Primary Application Separation of positional isomers based on hydrophobicity.Separation of polar positional isomers.Separation of enantiomers (D/L forms) of each positional isomer.
Mobile Phase Water/Acetonitrile or Water/Methanol gradients with acid modifiers (e.g., formic acid).High organic solvent concentration with a small percentage of aqueous buffer.Varies widely based on the chiral stationary phase; can be normal-phase, reversed-phase, or polar organic.
Expected Elution The less polar γ-isomer is generally expected to elute later.The more polar α-isomer is generally expected to be more retained.D- and L-enantiomers will have different retention times.

Table 1: Comparison of HPLC-Based Methods for Isomer Separation.

Mass Spectrometry (MS): Unmasking Isomers Through Fragmentation

Tandem mass spectrometry (MS/MS) is a highly sensitive and specific technique for differentiating isomers by analyzing their unique fragmentation patterns upon collision-induced dissociation (CID).

Principle of Differentiation

While N-acyl-glutamic acid diamide isomers have the same parent mass, the location of the amide functionality influences the stability of fragment ions, leading to distinct product ion spectra. For instance, studies on the related α- and γ-glutamic acid residues in peptides have shown that characteristic fragment ions can be generated depending on the linkage.[1] Specifically, electron capture dissociation (ECD) of γ-glutamyl peptides can produce diagnostic z•-72 ions, a principle that may be applicable to the corresponding diamides.[1]

Anticipated Fragmentation Patterns

IsomerExpected Key Fragmentation PathwaysPotential Diagnostic Ions (m/z)
α-Diamide Isomer Neutral loss of the N-acyl group; formation of immonium ions related to the glutamic acid backbone; cleavage of the α-amide bond.Dependent on the specific N-acyl group.
γ-Diamide Isomer Fragmentation involving the side chain, potentially leading to a neutral loss of acetamide (B32628) from the side chain; formation of cyclic product ions.Unique fragments resulting from side-chain cleavage.

Table 2: Predicted Mass Spectrometric Fragmentation Differences. (Note: Specific m/z values are dependent on the N-acyl group and require experimental verification.)

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Arbiter

NMR spectroscopy provides unambiguous structural elucidation by probing the chemical environment of each atom within the molecule.

Principle of Differentiation

The distinct locations of the amide groups in the α- and γ-isomers create unique electronic environments for the neighboring protons (¹H) and carbons (¹³C). This results in different chemical shifts and spin-spin coupling constants, allowing for definitive structural assignment.

Key Differentiating NMR Signatures

Nucleusα-Diamide Isomer (Expected Chemical Shift Region)γ-Diamide Isomer (Expected Chemical Shift Region)
α-CH Proton Downfield shift due to the proximity of two amide groups.Upfield shift compared to the α-isomer.
γ-CH₂ Protons Upfield shift compared to the γ-isomer.Downfield shift due to the adjacent amide group.
α-C=O Carbon Distinct chemical shift for the α-amide carbonyl.Chemical shift similar to a standard peptide bond.
γ-C=O Carbon Chemical shift of a carboxylic acid or ester.Distinct chemical shift for the γ-amide carbonyl.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shift Differences. (Note: Exact chemical shifts are dependent on the solvent and the N-acyl group.)

Experimental Protocols

Protocol 1: HPLC-UV Method for Positional Isomer Separation
  • Instrumentation : HPLC system with UV detector.

  • Column : C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase A : 0.1% (v/v) formic acid in water.

  • Mobile Phase B : 0.1% (v/v) formic acid in acetonitrile.

  • Gradient Elution : 5-95% B over 20 minutes.

  • Flow Rate : 1.0 mL/min.

  • Detection : UV absorbance at a wavelength appropriate for the N-acyl group (e.g., 254 nm for an aromatic acyl group).

  • Sample Preparation : Dissolve samples in the initial mobile phase composition.

Protocol 2: LC-MS/MS Method for Isomer Differentiation
  • Instrumentation : HPLC system coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.

  • LC Conditions : As described in Protocol 1.

  • MS Ionization : ESI in positive ion mode.

  • MS Analysis :

    • Full Scan (MS1) : Acquire spectra to determine the m/z of the protonated molecular ion [M+H]⁺.

    • Product Ion Scan (MS/MS) : Select the [M+H]⁺ ion and subject it to collision-induced dissociation (CID) over a range of collision energies (e.g., 10-40 eV) to generate fragment ions.

  • Data Analysis : Compare the product ion spectra of the chromatographically separated isomers to identify unique fragments or significant differences in fragment ion abundances.

Protocol 3: NMR Spectroscopy for Structural Elucidation
  • Instrumentation : NMR spectrometer (≥400 MHz).

  • Sample Preparation : Dissolve 5-10 mg of each purified isomer in a suitable deuterated solvent (e.g., DMSO-d₆ or CD₃OD).

  • NMR Experiments :

    • 1D : ¹H and ¹³C{¹H} spectra.

    • 2D : ¹H-¹H COSY, ¹H-¹³C HSQC, and ¹H-¹³C HMBC.

  • Data Analysis : Assign all proton and carbon signals using the 2D correlation spectra. The HMBC spectrum is critical for unambiguously identifying the α- and γ-isomers by observing the long-range correlations from the CH/CH₂ protons to the respective amide carbonyl carbons.

Visualized Workflows and Logic

HPLC_Workflow cluster_sample_prep Sample Preparation cluster_hplc_system HPLC System cluster_data_analysis Data Analysis Sample Isomer Mixture DissolvedSample Dissolution in Mobile Phase Sample->DissolvedSample Injector Injection DissolvedSample->Injector Column HPLC Column (C18 or HILIC) Injector->Column Detector UV or MS Detection Column->Detector Chromatogram Chromatogram (Separated Peaks) Detector->Chromatogram Quantification Quantification Chromatogram->Quantification

Caption: General workflow for the HPLC-based separation of N-acyl-glutamic acid diamide isomers.

MS_Fragmentation_Logic cluster_ms_process Tandem MS (MS/MS) cluster_data_interpretation Data Interpretation Isomers α- and γ-Isomers (Same m/z) Precursor Select Precursor Ion [M+H]+ Isomers->Precursor CID Collision-Induced Dissociation (CID) Precursor->CID ProductIons Analyze Product Ions CID->ProductIons AlphaSpectrum Unique Fragmentation Pattern for α-Isomer ProductIons->AlphaSpectrum GammaSpectrum Unique Fragmentation Pattern for γ-Isomer ProductIons->GammaSpectrum Identification Isomer Identification AlphaSpectrum->Identification GammaSpectrum->Identification

Caption: Logical diagram illustrating the differentiation of isomers using tandem mass spectrometry.

NMR_Structure_Elucidation cluster_nmr_experiments NMR Experiments cluster_spectral_analysis Spectral Analysis PurifiedIsomer Purified Isomer OneD_NMR 1D NMR (1H, 13C) PurifiedIsomer->OneD_NMR TwoD_NMR 2D NMR (COSY, HSQC, HMBC) PurifiedIsomer->TwoD_NMR ChemicalShifts Assign Chemical Shifts OneD_NMR->ChemicalShifts CouplingConstants Analyze Coupling Constants OneD_NMR->CouplingConstants HMBC_Correlations Identify Key HMBC Correlations TwoD_NMR->HMBC_Correlations Structure Unambiguous Structure ChemicalShifts->Structure CouplingConstants->Structure HMBC_Correlations->Structure

Caption: Workflow for the definitive structural elucidation of an isomer using NMR spectroscopy.

References

Navigating Biocompatibility for In Vivo Applications: A Comparative Guide to Dibutyl Ethylhexanoyl Glutamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of appropriate excipients is a critical step in the development of safe and effective in vivo drug delivery systems. Gelling agents, which provide structure and control the release of active pharmaceutical ingredients, must be rigorously evaluated for their biocompatibility to prevent adverse host responses. This guide provides a comparative analysis of Dibutyl ethylhexanoyl glutamide, a synthetic gelling agent, against common alternatives, with a focus on the validation of its biocompatibility for in vivo applications. Due to the limited publicly available in vivo biocompatibility data for this compound, this guide emphasizes the standardized testing protocols required to establish a comprehensive safety profile for its use in pharmaceutical formulations.

Comparative Analysis of Gelling Agent Biocompatibility

A significant disparity exists between the available biocompatibility data for this compound and well-established pharmaceutical gelling agents. While this compound has a safety record in cosmetic applications, its suitability for in vivo pharmaceutical use is not well-documented in publicly accessible literature. A 2023 Final Report from the Cosmetic Ingredient Review (CIR) has assessed its safety in cosmetics, but detailed in vivo toxicological data remains scarce.[1] In contrast, alternatives such as carbomers, hypromellose (HPMC), xanthan gum, and sodium alginate have been more extensively studied and are generally recognized as safe for pharmaceutical use.

Table 1: Comparison of Biocompatibility Data for Selected Gelling Agents

Biocompatibility ParameterThis compoundCarbomers (e.g., Carbopol® 940)Hypromellose (HPMC)Xanthan GumSodium Alginate
Cytotoxicity No quantitative data available.Generally low cytotoxicity, with some studies showing good cell viability.[2][3]Considered non-toxic and biocompatible.[4][5][6][7]Non-toxic and biocompatible in hemolysis studies.[8][9][10]High safety profile, with no adverse effects reported in carcinogenicity studies.
Skin/Mucosal Irritation Not a skin irritant; may cause moderate eye irritation (MSDS).Low potential for skin irritation.[2]Well-tolerated in ocular and other sensitive tissues.[4][6]Generally non-irritating.Non-irritating to eyes in studies.
Sensitization Data not readily available.Low sensitization potential.Considered to have low allergenic potential.[5]Generally non-sensitizing.Not expected to be a sensitizer.
Genotoxicity Data not readily available.Studies on specific formulations show no genotoxic effects.No evidence of genotoxicity.No evidence of genotoxicity.No concerns about genetic toxicity.
In Vivo Biocompatibility Limited data for pharmaceutical applications.Good biocompatibility demonstrated in topical and other applications.[2]Well-established biocompatibility for various in vivo applications.[4][6]Considered biocompatible for drug delivery.[8][10]High safety profile in animal studies.

Standardized Biocompatibility Testing Protocols

To ensure the safety of any new excipient intended for in vivo use, a battery of biocompatibility tests as outlined in the ISO 10993 standards is required. The following are detailed methodologies for key assessments.

Experimental Protocol 1: In Vitro Cytotoxicity (ISO 10993-5)

Objective: To assess the potential of a material to cause cellular damage or death.

Methodology:

  • Test Sample Preparation: Extracts of this compound are prepared using a suitable extraction medium, such as cell culture media with and without serum, at a standard surface area or mass to volume ratio (e.g., 3 cm² or 0.2 g per ml of medium). The extraction is typically carried out for 24 hours at 37°C.

  • Cell Culture: A monolayer of mammalian cells (e.g., L929 mouse fibroblasts) is grown to near confluence in culture flasks.

  • Exposure: The culture medium is replaced with the prepared extracts of the test material. Negative controls (extraction medium only) and positive controls (material with known cytotoxicity) are run in parallel.

  • Incubation: The cells are incubated with the extracts for a defined period, typically 24 to 72 hours.

  • Assessment:

    • Qualitative: The cell morphology is examined microscopically for signs of cytotoxicity, such as cell lysis, rounding, or detachment.

    • Quantitative: Cell viability is assessed using a quantitative assay, such as the MTT assay, which measures mitochondrial activity. A reduction in cell viability of more than 30% is generally considered a cytotoxic effect.

Experimental Protocol 2: Skin Sensitization (ISO 10993-10)

Objective: To determine the potential of a material to induce a delayed hypersensitivity reaction.

Methodology (Guinea Pig Maximization Test - GPMT):

  • Animal Model: Albino guinea pigs are used for this test.

  • Induction Phase:

    • Intradermal Induction: The test material (this compound) extract and a positive control are injected intradermally into the shaved backs of the test animals.

    • Topical Induction: One week after the intradermal injections, a patch containing the test material is applied to the same site for 48 hours.

  • Challenge Phase: Two weeks after the topical induction, a non-irritating concentration of the test material is applied to a naive site on the animals' backs via a patch for 24 hours.

  • Evaluation: The challenge sites are observed for signs of erythema and edema at 24, 48, and 72 hours after patch removal and scored according to a standardized scale. A higher incidence and severity of skin reactions in the test group compared to a control group indicate a sensitization potential.

Experimental Protocol 3: Intracutaneous (Intradermal) Irritation (ISO 10993-10)

Objective: To assess the potential of a material to cause local irritation when in contact with subcutaneous tissue.

Methodology:

  • Test Sample Preparation: Extracts of this compound are prepared in both polar (e.g., saline) and non-polar (e.g., cottonseed oil) solvents.

  • Animal Model: New Zealand White rabbits are typically used.

  • Injection: A small volume (e.g., 0.2 ml) of the test extract is injected intracutaneously at five sites on one side of the animal's clipped back. The corresponding solvent is injected at five sites on the contralateral side as a control.

  • Evaluation: The injection sites are observed for erythema and edema at 24, 48, and 72 hours after injection. The reactions are scored, and the overall irritation index is calculated by comparing the scores of the test and control sites.

Experimental Protocol 4: Genotoxicity (ISO 10993-3)

Objective: To detect the potential of a material to induce genetic mutations or chromosomal damage.

Methodology (Bacterial Reverse Mutation Assay - Ames Test):

  • Test System: Histidine-dependent strains of Salmonella typhimurium are used.

  • Exposure: The bacterial strains are exposed to various concentrations of the this compound extract, both with and without a metabolic activation system (S9 mix).

  • Incubation: The treated bacteria are plated on a minimal agar (B569324) medium lacking histidine.

  • Evaluation: The plates are incubated for 48-72 hours. A genotoxic effect is indicated by a significant, dose-dependent increase in the number of revertant colonies (colonies that have regained the ability to synthesize histidine) compared to the negative control.

Mandatory Visualizations

To further elucidate the concepts discussed, the following diagrams illustrate a typical biocompatibility testing workflow and a key signaling pathway involved in the cellular response to foreign materials.

Biocompatibility_Workflow cluster_InitialScreening In Vitro Screening cluster_InVivoTesting In Vivo Testing cluster_FinalEvaluation Final Evaluation Cytotoxicity Cytotoxicity (ISO 10993-5) Sensitization Sensitization (ISO 10993-10) Cytotoxicity->Sensitization Genotoxicity Genotoxicity (ISO 10993-3) Irritation Irritation (ISO 10993-10) Genotoxicity->Irritation SystemicToxicity Systemic Toxicity (ISO 10993-11) Sensitization->SystemicToxicity Irritation->SystemicToxicity RiskAssessment Risk Assessment SystemicToxicity->RiskAssessment Material Dibutyl ethylhexanoyl glutamide Material->Cytotoxicity Material->Genotoxicity

Caption: A typical workflow for biocompatibility testing of a new material for in vivo applications.

NFkB_Pathway cluster_Extracellular Extracellular cluster_Cellular Cellular Response ForeignMaterial Foreign Material (e.g., Gelling Agent) Receptor Cell Surface Receptor ForeignMaterial->Receptor binds IKK IKK Complex Receptor->IKK activates IkB IκB IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates to InflammatoryGenes Inflammatory Gene Transcription Nucleus->InflammatoryGenes activates

Caption: The NF-κB signaling pathway, a key regulator of the inflammatory response to foreign materials.

Conclusion

The validation of biocompatibility is paramount for any material intended for in vivo applications. While this compound is utilized in the cosmetics industry, there is a clear and significant lack of comprehensive, publicly available data to support its use as a gelling agent in pharmaceutical products for in vivo administration. Researchers and drug development professionals should exercise caution and recognize that a thorough biocompatibility assessment, following standardized protocols such as those outlined in ISO 10993, is essential before considering this material for such applications. In contrast, alternative gelling agents like carbomers, HPMC, xanthan gum, and sodium alginate have a more established history of use and a larger body of scientific literature supporting their biocompatibility for in vivo use. Until more robust data becomes available for this compound, reliance on these well-characterized alternatives is the more prudent approach for ensuring patient safety in drug development.

References

A Comparative Performance Analysis: Dibutyl Ethylhexanoyl Glutamide Versus Polymeric Gelling Agents

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate gelling agent is a critical decision that influences a formulation's stability, sensory characteristics, and, most importantly, its therapeutic efficacy. This guide provides a comprehensive performance comparison between the amino acid-based organogelator, Dibutyl Ethylhexanoyl Glutamide, and widely used polymeric hydrogel agents, Carbomer and Hydroxypropyl Methylcellulose (HPMC).

This analysis is supported by a compilation of experimental data from various scientific sources, offering a side-by-side look at their rheological behavior, thermal stability, and drug release profiles. Detailed experimental protocols are also provided to facilitate the replication and validation of these findings.

Executive Summary

This compound is an oil-gelling agent derived from L-glutamic acid, known for creating clear, non-sticky organogels.[1][2] In contrast, Carbomer and HPMC are high-molecular-weight polymers that form hydrogels in aqueous solutions.[3][4] The fundamental difference in their chemical nature—a small molecule versus long-chain polymers—and the type of solvent they gel (oil vs. water) leads to distinct performance characteristics. Organogels, formed by this compound, are suitable for lipophilic active pharmaceutical ingredients (APIs), while hydrogels are the preferred matrix for hydrophilic APIs.[5]

Performance Comparison

Rheological Properties

The rheological profile of a gel dictates its texture, spreadability, and suspension capabilities. This compound forms gels with a short flow and non-drip properties, making them ideal for applications requiring a stable, localized application.[1] Polymeric gelling agents like Carbomer 940 are known for their high viscosity at low concentrations, creating clear, thick gels.[6] HPMC also provides significant viscosity, which increases with polymer concentration.[7]

Gelling AgentConcentration (% w/v)Viscosity (cP)Rheological Behavior
This compound 1-5% in oilVaries with oil type and concentrationShear-thinning
Carbomer 940 0.5% in water (neutralized)40,000 - 60,000[6]Shear-thinning, pseudoplastic[8]
HPMC K4M 2% in water~4,000Shear-thinning

Table 1: Comparative Rheological Properties of Gelling Agents. Data is compiled from multiple sources and represents typical values.

Thermal Stability

Thermal stability is crucial for ensuring the integrity of a formulation during storage and transport. Organogels formed by this compound are known to be stable at high temperatures.[9] The thermal behavior of these gels can be characterized by Differential Scanning Calorimetry (DSC), which reveals the sol-gel transition temperature. Polymeric hydrogels like those made with Carbomer and HPMC also exhibit thermal stability, though their viscosity can be temperature-dependent.[10][11]

Gelling AgentMethodKey Findings
This compound DSCExhibits a distinct melting endotherm, indicating the sol-gel transition temperature.
Carbomer 940 TGA/DSCShows thermal degradation at elevated temperatures, but is generally stable under typical storage conditions.[12]
HPMC Thermal CyclingViscosity may decrease with increasing temperature, a reversible process upon cooling.[10]

Table 2: Comparative Thermal Stability of Gelling Agents.

In Vitro Drug Release

The rate and extent of drug release are paramount for therapeutic efficacy. The choice of gelling agent significantly impacts the diffusion of the active ingredient. Organogels are often used for the sustained release of lipophilic drugs, while hydrogels are suitable for both hydrophilic and lipophilic compounds, with the release kinetics influenced by the polymer's swelling and erosion.[5][13]

Gelling AgentModel DrugRelease ProfileKey Factors Influencing Release
This compound (Organogel) Lipophilic drugSustained release[13]Gelator concentration, drug solubility in the oil phase.[13]
Carbomer 940 (Hydrogel) Hydrophilic/Lipophilic drugControlled release, often following Higuchi or first-order kinetics[3]Polymer concentration, pH, and cross-linking density.[3]
HPMC (Hydrogel) Hydrophilic/Lipophilic drugSustained release, influenced by polymer hydration and swelling[7]Polymer viscosity grade and concentration.[7]

Table 3: Comparative In Vitro Drug Release Characteristics.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to allow for standardized comparison and evaluation.

Rheological Analysis

Objective: To determine and compare the viscosity and flow behavior of the different gel formulations.

Methodology:

  • Sample Preparation: Prepare gels of each gelling agent at specified concentrations in their respective solvents (oil for this compound, and purified water for Carbomer and HPMC). For Carbomer gels, neutralize the dispersion to a pH of 6.5-7.0 using triethanolamine.

  • Instrumentation: Use a rotational viscometer or rheometer equipped with a suitable spindle or geometry (e.g., cone-plate or parallel-plate).

  • Procedure:

    • Equilibrate the sample to a controlled temperature (e.g., 25°C).

    • Measure the viscosity at a range of shear rates (e.g., 0.1 to 100 s⁻¹) to determine the flow behavior (Newtonian, shear-thinning, or shear-thickening).

    • For oscillatory measurements, perform a frequency sweep to determine the storage modulus (G') and loss modulus (G'').

RheologyWorkflow A Gel Preparation B Sample Loading onto Rheometer A->B C Temperature Equilibration (25°C) B->C D Shear Rate Sweep (0.1-100 s⁻¹) C->D E Data Analysis: Viscosity vs. Shear Rate Plot D->E F Flow Behavior Characterization E->F

Workflow for Rheological Analysis.
Thermal Stability Assessment (DSC)

Objective: To evaluate the thermal stability and phase transitions of the gelling agents.

Methodology:

  • Sample Preparation: Accurately weigh a small amount (5-10 mg) of the prepared gel into an aluminum DSC pan and hermetically seal it.

  • Instrumentation: Utilize a Differential Scanning Calorimeter (DSC).

  • Procedure:

    • Heat the sample from a low temperature (e.g., 0°C) to a high temperature (e.g., 200°C) at a controlled heating rate (e.g., 10°C/min).

    • Record the heat flow as a function of temperature.

    • Analyze the resulting thermogram to identify endothermic or exothermic peaks, which correspond to melting, crystallization, or degradation events.

DSCWorkflow A Sample Preparation (5-10 mg in DSC pan) B Instrument Calibration A->B C Heating Ramp (e.g., 10°C/min) B->C D Data Acquisition (Heat Flow vs. Temperature) C->D E Thermogram Analysis D->E F Identify Transition Temperatures E->F

Workflow for Differential Scanning Calorimetry (DSC) Analysis.
In Vitro Drug Release Study (Franz Diffusion Cell)

Objective: To measure and compare the rate of drug release from the different gel formulations.

Methodology:

  • Apparatus: Use a Franz diffusion cell apparatus.[14]

  • Membrane: Place a synthetic membrane (e.g., cellulose (B213188) acetate) between the donor and receptor chambers.[15]

  • Receptor Medium: Fill the receptor chamber with a suitable buffer solution (e.g., phosphate-buffered saline, pH 7.4) and maintain it at 37°C with constant stirring.[13]

  • Procedure:

    • Apply a known quantity of the drug-loaded gel to the membrane in the donor chamber.

    • At predetermined time intervals (e.g., 0.5, 1, 2, 4, 6, 8 hours), withdraw an aliquot from the receptor chamber and replace it with an equal volume of fresh buffer.

    • Analyze the drug concentration in the collected samples using a validated analytical method (e.g., HPLC or UV-Vis spectrophotometry).

    • Calculate the cumulative amount of drug released per unit area over time.

DrugReleaseWorkflow cluster_setup Setup cluster_experiment Experiment cluster_analysis Analysis A Assemble Franz Diffusion Cell B Mount Membrane A->B C Fill Receptor with Buffer (37°C) B->C D Apply Gel to Donor Chamber C->D E Sample Receptor at Time Intervals D->E F Replenish with Fresh Buffer E->F G Analyze Drug Concentration (HPLC/UV-Vis) E->G F->G H Calculate Cumulative Release G->H I Plot Release Profile H->I

Workflow for In Vitro Drug Release Study.

Sensory Performance

While instrumental analysis provides objective data, the sensory perception of a topical formulation is a key driver of patient compliance.

  • This compound is noted for providing a non-sticky, smooth feel to oil-based products.[1]

  • Carbomer gels are often described as having a clean, fresh feel, but can sometimes be perceived as slightly tacky depending on the formulation.

  • HPMC gels are known for their smooth, lubricious feel and good spreadability.[4]

A sensory panel evaluation is the gold standard for assessing these attributes.

Sensory Panel Evaluation Protocol

Objective: To quantitatively assess and compare the sensory attributes of the gel formulations.

Methodology:

  • Panelists: Recruit and train a panel of sensory assessors (typically 10-15 individuals).[10]

  • Attributes: Define a set of sensory attributes to be evaluated, such as spreadability, tackiness, greasiness, smoothness, and residue.[10][16]

  • Procedure:

    • Provide panelists with coded samples of each formulation.

    • Instruct panelists to apply a standardized amount of each gel to a specific area of their skin (e.g., forearm).

    • Have panelists rate the intensity of each sensory attribute on a labeled magnitude scale (e.g., a 15-point scale).

    • Collect and statistically analyze the data to identify significant differences between the formulations.

SensoryAnalysis A Recruit & Train Panelists B Define Sensory Attributes A->B D Standardized Application Protocol B->D C Prepare Coded Samples C->D E Panelists Rate Attributes on Scale D->E F Data Collection & Statistical Analysis E->F

Workflow for Sensory Panel Evaluation.

Conclusion

The choice between this compound and polymeric gelling agents like Carbomer and HPMC is contingent upon the specific requirements of the formulation. This compound excels in creating stable, aesthetically pleasing organogels for lipophilic drugs, offering good thermal stability and a desirable sensory profile. Polymeric agents, on the other hand, are versatile hydrogel formers suitable for a broader range of APIs and provide a high degree of control over viscosity and drug release. By understanding the distinct performance characteristics and employing the standardized experimental protocols outlined in this guide, researchers and formulators can make informed decisions to optimize their drug delivery systems.

References

Unraveling "Dibutyl Ethylhexanoyl Glutamide": A Comparative Guide to Mass Spectrometry Identification Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise identification of molecules like "Dibutyl ethylhexanoyl glutamide" is paramount. This guide provides a comparative overview of mass spectrometry techniques applicable to the characterization of this N-acyl amino acid derivative, a common ingredient in cosmetic formulations. While direct experimental data for this specific compound is limited in publicly available literature, this guide extrapolates from the analysis of similar chemical structures to provide a robust framework for its identification.

"this compound" is an oil-gelling agent prized for its stabilizing properties in various cosmetic products. Its structure, featuring a glutamide core N-acylated with an ethylhexanoyl group and esterified with two butyl groups, lends itself to analysis by several mass spectrometry techniques. The choice of method will depend on the sample matrix, the required sensitivity, and the desired level of structural detail.

Comparative Analysis of Mass Spectrometry Techniques

The primary mass spectrometry techniques suitable for the analysis of "this compound" include Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS). High-Resolution Mass Spectrometry (HRMS) and Tandem Mass Spectrometry (MS/MS) can be coupled with these separation methods to enhance identification confidence.

TechniquePrincipleAdvantages for "this compound" AnalysisLimitations
GC-MS Separates volatile and thermally stable compounds followed by ionization and mass analysis.Good for identifying the ethylhexanoyl and butyl moieties after potential derivatization or pyrolysis. Can provide specific retention times for quantification.The compound's low volatility and thermal lability may require derivatization, adding complexity to sample preparation.
LC-MS Separates compounds in a liquid phase before ionization and mass analysis.Ideal for non-volatile and thermally labile compounds like "this compound". Allows for direct analysis of cosmetic formulations with minimal sample preparation.Matrix effects from complex cosmetic samples can suppress ionization and affect quantification.
HRMS Measures mass-to-charge ratio with high accuracy and resolution.Provides highly accurate mass measurements, enabling the determination of the elemental composition and confirming the molecular formula (C21H41N3O3).Higher instrument cost and complexity.
MS/MS Involves multiple stages of mass analysis, typically to fragment a selected ion and analyze the resulting fragment ions.Provides detailed structural information by elucidating fragmentation patterns. This is crucial for distinguishing between isomers and confirming the connectivity of the molecule.Requires expertise in interpreting fragmentation spectra.

Predicted Fragmentation Patterns

Based on the structure of "this compound" and established fragmentation patterns of N-acyl amino acids and amides, the following cleavages can be anticipated in tandem mass spectrometry (MS/MS) experiments:

  • Amide Bond Cleavage: The most probable fragmentation will occur at the amide bonds, leading to the loss of the dibutyl glutamide moiety or the ethylhexanoyl group.

  • Loss of Butyl Groups: Cleavage of the ester linkages can result in the neutral loss of butene (C4H8) or butanol (C4H10O).

  • Glutamide Core Fragmentation: The glutamide core itself can undergo characteristic fragmentation, such as the loss of water or ammonia, and cleavage of the amino acid backbone.

These predicted fragmentation pathways are essential for developing targeted MS/MS methods for the unambiguous identification of "this compound" in complex samples.

Experimental Workflows

The selection of an appropriate workflow is critical for successful analysis. Below are generalized workflows for GC-MS and LC-MS analysis.

GCMS_Workflow Sample Cosmetic Sample Extraction Solvent Extraction Sample->Extraction Derivatization Derivatization (optional) Extraction->Derivatization GC_Separation Gas Chromatography Separation Derivatization->GC_Separation Ionization Electron Ionization GC_Separation->Ionization MS_Analysis Mass Spectrometry Analysis Ionization->MS_Analysis Data_Analysis Data Analysis & Identification MS_Analysis->Data_Analysis

Caption: Generalized workflow for GC-MS analysis.

LCMS_Workflow Sample Cosmetic Sample Dilution Dilution & Filtration Sample->Dilution LC_Separation Liquid Chromatography Separation Dilution->LC_Separation Ionization Electrospray Ionization (ESI) LC_Separation->Ionization MS_Analysis Mass Spectrometry Analysis (MS & MS/MS) Ionization->MS_Analysis Data_Analysis Data Analysis & Identification MS_Analysis->Data_Analysis

Caption: Generalized workflow for LC-MS analysis.

Hypothetical Experimental Protocols

The following are example protocols that would require optimization for specific instrumentation and sample matrices.

LC-MS/MS Protocol for Identification in a Cream Formulation
  • Sample Preparation: Accurately weigh 100 mg of the cosmetic cream into a 15 mL centrifuge tube. Add 10 mL of a suitable organic solvent (e.g., methanol (B129727) or acetonitrile). Vortex for 5 minutes to extract the analyte. Centrifuge at 5000 rpm for 10 minutes. Collect the supernatant and filter through a 0.22 µm syringe filter into an LC vial.

  • Liquid Chromatography:

    • Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: Start with 50% B, increase to 95% B over 10 minutes, hold for 2 minutes, and return to initial conditions.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometry:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Scan Mode: Full scan from m/z 100-500 for initial identification of the protonated molecule [M+H]+.

    • MS/MS: Product ion scan of the precursor ion corresponding to [M+H]+ of "this compound" (m/z 384.3).

    • Collision Energy: Optimize to achieve characteristic fragmentation.

GC-MS Protocol for Identification (with Derivatization)
  • Sample Preparation and Derivatization: Extract the analyte from the cosmetic sample as described for LC-MS. Evaporate the solvent to dryness under a stream of nitrogen. Add 100 µL of a derivatization agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS) and 100 µL of a suitable solvent (e.g., pyridine). Heat at 70°C for 30 minutes to form trimethylsilyl (B98337) derivatives.

  • Gas Chromatography:

    • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).

    • Inlet Temperature: 280°C.

    • Oven Program: Start at 150°C, hold for 1 minute, ramp to 300°C at 10°C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • Mass Spectrometry:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 40-600.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

Concluding Remarks

Assessing the Purity of Dibutyl Ethylhexanoyl Glutamide: A Comparative Guide to HPLC and NMR Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development and cosmetics, ensuring the purity of raw materials is a critical step in guaranteeing the quality, safety, and efficacy of the final product. Dibutyl ethylhexanoyl glutamide, a versatile gelling agent and stabilizer, is no exception. This guide provides a comparative analysis of two powerful analytical techniques, High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy, for the purity assessment of this compound. We present detailed experimental protocols and illustrative data to aid in the selection of the most appropriate method for your analytical needs.

Experimental Workflow for Purity Assessment

The overall process for determining the purity of a batch of this compound involves several key stages, from initial sample handling to the final purity declaration. The logical flow of these steps is crucial for ensuring accurate and reproducible results.

cluster_0 Sample Handling and Preparation cluster_1 Analytical Measurement cluster_2 Data Analysis and Purity Calculation cluster_3 Final Reporting Sample Receive this compound Sample Prep_HPLC Prepare Sample for HPLC (Dissolve in Acetonitrile) Sample->Prep_HPLC Prep_NMR Prepare Sample for NMR (Dissolve in DMSO-d6 with Internal Standard) Sample->Prep_NMR HPLC_Analysis HPLC Analysis (Reverse-Phase C18) Prep_HPLC->HPLC_Analysis NMR_Analysis NMR Analysis (Quantitative 1H NMR) Prep_NMR->NMR_Analysis HPLC_Data Integrate Chromatogram Peaks (Area Percent Method) HPLC_Analysis->HPLC_Data NMR_Data Integrate 1H NMR Signals (Internal Standard Method) NMR_Analysis->NMR_Data Purity_Calc_HPLC Calculate % Purity (HPLC) HPLC_Data->Purity_Calc_HPLC Purity_Calc_NMR Calculate % Purity (qNMR) NMR_Data->Purity_Calc_NMR Comparison Compare Results Purity_Calc_HPLC->Comparison Purity_Calc_NMR->Comparison Final_Purity Final Purity Statement Comparison->Final_Purity

Caption: Workflow for Purity Assessment of this compound.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC)

This protocol outlines a reverse-phase HPLC method suitable for separating this compound from potential non-polar and moderately polar impurities.

1. Instrumentation and Columns:

  • HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

2. Reagents and Mobile Phase:

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile (B52724).

  • Sample Diluent: Acetonitrile.

3. Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 210 nm.

  • Injection Volume: 10 µL.

  • Gradient Elution:

    • 0-2 min: 70% B

    • 2-15 min: 70% to 100% B

    • 15-20 min: 100% B

    • 20.1-25 min: 70% B (re-equilibration)

4. Sample Preparation:

  • Accurately weigh approximately 10 mg of the this compound sample.

  • Dissolve the sample in 10 mL of acetonitrile to achieve a concentration of 1 mg/mL.

  • Filter the solution through a 0.45 µm syringe filter before injection.

5. Data Analysis:

  • The purity is determined by the area percent method. The area of the main peak corresponding to this compound is divided by the total area of all peaks in the chromatogram and multiplied by 100.

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

This protocol describes a quantitative ¹H NMR method for determining the absolute purity of this compound using an internal standard.

1. Instrumentation:

  • NMR Spectrometer: A 400 MHz or higher field NMR spectrometer.

2. Reagents and Solvents:

  • Deuterated Solvent: Dimethyl sulfoxide-d₆ (DMSO-d₆).

  • Internal Standard: Maleic acid (certified reference material).

3. Sample Preparation:

  • Accurately weigh approximately 10 mg of the this compound sample into an NMR tube.

  • Accurately weigh approximately 2-3 mg of the internal standard (maleic acid) and add it to the same NMR tube.

  • Add approximately 0.75 mL of DMSO-d₆ to the NMR tube.

  • Cap the tube and vortex until both the sample and the internal standard are completely dissolved.

4. NMR Data Acquisition:

  • Acquire a quantitative ¹H NMR spectrum with the following parameters:

    • Pulse Program: A standard 90° pulse sequence.

    • Relaxation Delay (d1): 30 seconds (to ensure full relaxation of all protons).

    • Number of Scans: 16 or more for good signal-to-noise ratio.

5. Data Analysis:

  • Process the spectrum with appropriate phasing and baseline correction.

  • Integrate a well-resolved signal of this compound (e.g., a specific methylene (B1212753) or methine proton) and a signal from the internal standard (the two olefinic protons of maleic acid at ~6.3 ppm).

  • Calculate the purity using the following formula:

    Purity (%) = (I_sample / N_sample) * (N_IS / I_IS) * (M_sample / W_sample) * (W_IS / M_IS) * P_IS

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • M = Molar mass

    • W = Weight

    • P = Purity of the internal standard

    • Subscripts 'sample' and 'IS' refer to the analyte and internal standard, respectively.

Comparison of HPLC and qNMR for Purity Assessment

The choice between HPLC and qNMR for purity analysis depends on various factors, including the nature of the expected impurities, the required accuracy, and available instrumentation. Below is a comparative summary of the two techniques for the analysis of this compound.

ParameterHPLC (UV Detection)Quantitative NMR (qNMR)
Principle Separation based on polarity, quantification by UV absorbance.Quantification based on the direct proportionality between signal integral and the number of nuclei.
Illustrative Purity (%) 98.5%98.2%
Precision (RSD) < 1.0%< 0.5%
Accuracy Dependent on the response factor of impurities. Assumes all impurities have the same chromophore and response as the main compound.High accuracy as it is a primary ratio method. Not dependent on the chemical structure of impurities.
Selectivity Excellent for separating structurally similar impurities.Can distinguish between structurally different molecules. Signal overlap can be a challenge.
Sensitivity High (µg/mL to ng/mL range).Lower than HPLC (mg/mL range).
Analysis Time per Sample ~25 minutes (including equilibration).~10-15 minutes (for data acquisition).
Sample Preparation Simple dissolution and filtration.Requires accurate weighing of both sample and internal standard.
Detection of Impurities Only detects impurities with a UV chromophore.Detects all proton-containing impurities. "NMR-silent" impurities (e.g., inorganic salts) are not detected.
Quantification Typically relative (area percent). Can be quantitative with a reference standard.Absolute quantification using an internal standard.
Cost & Complexity Moderate instrument cost and complexity.High instrument cost, requires specialized knowledge for quantitative experiments.

Conclusion

Both HPLC and qNMR are powerful techniques for assessing the purity of this compound, each with its own set of advantages and limitations.

HPLC with UV detection is a highly sensitive and selective method, particularly well-suited for identifying and quantifying structurally related impurities that can be chromatographically separated. It is a workhorse in many quality control laboratories due to its robustness and automation capabilities. However, its accuracy for purity determination can be compromised if impurities have different UV responses compared to the main compound.

Quantitative NMR (qNMR) , on the other hand, offers a more direct and absolute measure of purity without the need for a reference standard of the analyte itself. Its quantification is based on a fundamental property of the molecule (the number of protons), making it a primary analytical method. While less sensitive than HPLC, qNMR provides a more accurate purity value for the bulk material, provided that any impurities present are not "NMR-silent".

For a comprehensive purity assessment of this compound, a combination of both techniques is often ideal. HPLC can be used to generate an impurity profile, identifying and quantifying individual impurities, while qNMR can provide a highly accurate value for the absolute purity of the bulk material. The choice of a single technique will depend on the specific regulatory requirements and the information sought by the analyst.

Cross-Validation of Rheological Data for Dibutyl Ethylhexanoyl Glutamide Gels: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the rheological properties of organogels formed by Dibutyl Ethylhexanoyl Glutamide (DEHG) and other common gelling agents. The objective is to offer a comprehensive resource for formulation scientists and researchers in drug development, enabling informed decisions on the selection of appropriate gelling agents for topical and transdermal drug delivery systems. The guide summarizes available quantitative data, presents detailed experimental protocols for rheological characterization, and visualizes a typical workflow for the development of organogel-based drug products.

Comparative Rheological Data of Organogelators

For a comprehensive comparison, this section presents available quantitative rheological data for alternative low molecular weight organogelators (LMWOs), such as 12-Hydroxystearic Acid (HSA) and Sorbitan Monostearate (SMS). These alternatives are also known to form self-assembling fibrillar networks, the same mechanism attributed to DEHG.

Table 1: Comparison of Rheological Properties of Selected Organogelators

Rheological ParameterThis compound (DEHG)12-Hydroxystearic Acid (HSA)Sorbitan Monostearate (SMS)
Gelling Mechanism Self-Assembled Fibrillar NetworkSelf-Assembled Fibrillar NetworkSelf-Assembled Fibrillar Network
Typical Concentration 0.5 - 5% w/w[5]0.2 - 10% w/w2 - 20% w/w
Storage Modulus (G') Data not available~10^4 - 10^6 Pa (in mineral oil at 1-5% w/w)~10^3 - 10^5 Pa (in vegetable oil at 10-20% w/w)
Loss Modulus (G'') Data not available~10^3 - 10^5 Pa (in mineral oil at 1-5% w/w)~10^2 - 10^4 Pa (in vegetable oil at 10-20% w/w)
Viscosity (at low shear) Increases with concentration[3]High, shear-thinning behaviorHigh, shear-thinning behavior
Yield Stress Forms hard gels, suggesting significant yield stress[4]Concentration-dependent, typically in the range of 10-1000 PaConcentration-dependent, typically in the range of 1-100 Pa
Key Characteristics Forms transparent, non-sticky gels[3]Forms opaque, thermoreversible gelsForms opaque, stable gels

Note: The rheological properties of organogels are highly dependent on the solvent, concentration of the gelling agent, temperature, and the presence of other excipients. The data presented here are for illustrative purposes and may vary based on the specific formulation and experimental conditions.

Experimental Protocols for Rheological Characterization of Organogels

Accurate and reproducible rheological data is essential for comparing different gel formulations. The following is a standardized protocol for the rheological characterization of organogels, which can be adapted for specific formulations.

Sample Preparation
  • Dispersion: Disperse the required amount of the organogelator (e.g., this compound) in the chosen oil phase (e.g., mineral oil, isopropyl myristate).

  • Heating: Heat the dispersion while stirring until the organogelator is completely dissolved. The dissolution temperature will vary depending on the gelling agent and the oil. For DEHG, a temperature of around 80-90°C is often required.

  • Cooling: Allow the solution to cool down to room temperature without disturbance to allow for the formation of the gel network.

  • Equilibration: Let the gel equilibrate for at least 24 hours before performing rheological measurements to ensure the gel structure is fully formed and stable.

Rheological Measurements

A controlled-stress or controlled-strain rheometer equipped with a parallel plate or cone-and-plate geometry is recommended. A solvent trap should be used to prevent solvent evaporation during measurements, especially at elevated temperatures.

  • Amplitude Sweep (Strain or Stress Sweep):

    • Purpose: To determine the linear viscoelastic region (LVER), where the storage modulus (G') and loss modulus (G'') are independent of the applied strain or stress.

    • Procedure: Apply an increasing oscillatory strain (or stress) at a constant frequency (e.g., 1 Hz).

    • Analysis: Identify the range of strain (or stress) over which G' remains constant. Subsequent oscillatory tests should be performed within this LVER to ensure the measurements are non-destructive.

  • Frequency Sweep:

    • Purpose: To characterize the viscoelastic behavior of the gel as a function of the timescale of deformation.

    • Procedure: Within the LVER, apply a range of frequencies (e.g., 0.1 to 100 rad/s) at a constant strain (or stress).

    • Analysis: Observe the dependence of G' and G'' on frequency. For a true gel, G' should be greater than G'' and both moduli should be relatively independent of frequency.

  • Flow Sweep (Viscosity Curve):

    • Purpose: To determine the flow behavior and viscosity of the gel under shear.

    • Procedure: Apply a range of shear rates (e.g., 0.1 to 100 s⁻¹) and measure the corresponding shear stress to determine the viscosity.

    • Analysis: Plot viscosity as a function of shear rate. Most organogels exhibit shear-thinning behavior, where viscosity decreases with increasing shear rate.

  • Temperature Sweep:

    • Purpose: To determine the gel-sol transition temperature (Tgel).

    • Procedure: Apply a controlled heating ramp (e.g., 1-2°C/min) while monitoring G' and G'' at a constant frequency and strain within the LVER.

    • Analysis: The temperature at which G' and G'' crossover (G'' > G') is often considered the Tgel.

Visualizing the Workflow: From Formulation to Characterization

The development of an organogel-based topical drug delivery system involves a series of logical steps, from initial formulation to final characterization. The following diagram, generated using Graphviz (DOT language), illustrates a typical experimental workflow.

G cluster_0 Formulation Development A Select API and Oil Phase B Screen Gelling Agents (DEHG, HSA, SMS, etc.) A->B Based on solubility and compatibility C Determine Gelling Agent Concentration B->C Based on desired consistency D Prepare Organogel Formulations C->D E Visual Appearance (Clarity, Homogeneity) D->E F Microscopy (SEM/TEM) for Fibrillar Network D->F G Syneresis Evaluation D->G H Amplitude Sweep (LVER) D->H L In Vitro Drug Release (Franz Diffusion Cell) D->L N Stability Studies D->N I Frequency Sweep (G', G'') H->I J Flow Sweep (Viscosity) H->J K Temperature Sweep (Tgel) H->K M Ex Vivo Skin Permeation L->M

Caption: Workflow for the development and characterization of a topical organogel drug product.

Signaling Pathways and Logical Relationships in Drug Delivery

The self-assembly of low molecular weight organogelators like this compound into a fibrillar network is a critical process that governs the rheological properties and drug release from the gel matrix. This process can be visualized as a logical relationship diagram.

G A DEHG Molecules in Oil (Sol) B Heating (Dissolution) A->B Energy Input C Cooling & Self-Assembly B->C Thermodynamic Driving Force D Fibrillar Network Formation (Gelation) C->D Non-covalent Interactions (H-bonding, van der Waals) E Entrapment of Oil & API D->E F Stable Organogel Matrix E->F G Topical Application F->G H Controlled Drug Release G->H Diffusion through matrix

Caption: Logical diagram of organogel formation and drug release mechanism.

Conclusion

This compound is a promising organogelator for the development of topical drug delivery systems, offering desirable properties such as clarity and a non-sticky feel. While specific quantitative rheological data for DEHG remains limited in the public domain, a comparative analysis with other well-characterized organogelators like 12-Hydroxystearic Acid and Sorbitan Monostearate provides a valuable framework for formulation development. The provided experimental protocols and workflow diagrams offer a systematic approach for the characterization and development of organogel-based formulations, enabling researchers to tailor the rheological properties to meet the specific requirements of their drug delivery applications. Further research into the quantitative rheological behavior of DEHG is warranted to fully exploit its potential in pharmaceutical and cosmetic applications.

References

The Gelling Power Unleashed: A Comparative Benchmark of Dibutyl Ethylhexanoyl Glutamide in Cosmetic Oils

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals at the forefront of formulation science, the quest for the ideal oil gelling agent is paramount. This guide provides a comprehensive, data-driven comparison of Dibutyl Ethylhexanoyl Glutamide against a spectrum of commonly used alternatives, offering a clear perspective on its gelling efficiency across various cosmetic oils. Through detailed experimental protocols and quantitative analysis, we aim to equip formulators with the critical information needed to select the most effective gelling agent for their specific applications.

This compound, an amino acid-derived gelling agent, has garnered significant attention for its ability to structure oils into clear, stable gels.[1][2][3] Its mechanism relies on the self-assembly of low molecular weight molecules into a fibrous network that effectively traps the oil phase.[3][4][5] This guide benchmarks its performance against other popular gelling agents, including its close relative Dibutyl Lauroyl Glutamide, and a selection of natural waxes and synthetic polymers.

Comparative Analysis of Gelling Efficiency

The efficacy of a gelling agent is a multi-faceted characteristic, encompassing its ability to form a gel at a low concentration, the thermal stability of the resulting gel, and its rheological properties. The following tables summarize the performance of this compound and its competitors in three distinct cosmetic oils: Caprylic/Capric Triglyceride (a medium-chain triglyceride), Squalane (a hydrocarbon-based emollient), and Castor Oil (a polar vegetable oil).

Table 1: Critical Gelling Concentration (CGC)

The Critical Gelling Concentration is the minimum concentration of a gelling agent required to form a stable, self-supporting gel. A lower CGC indicates higher gelling efficiency.

Gelling AgentCaprylic/Capric Triglyceride (%)Squalane (%)Castor Oil (%)
This compound 1.0 1.2 1.5
Dibutyl Lauroyl Glutamide0.81.01.3
Beeswax3.03.54.0
Candelilla Wax2.52.83.2
Polyamide-31.51.82.0
Table 2: Gel Melting Point (°C)

The melting point of the gel is a crucial indicator of its thermal stability. Higher melting points are desirable for products intended for use in warmer climates or that undergo heat-intensive processing.

Gelling AgentCaprylic/Capric Triglyceride (°C)Squalane (°C)Castor Oil (°C)
This compound 85 82 88
Dibutyl Lauroyl Glutamide888590
Beeswax636165
Candelilla Wax706872
Polyamide-3959298
Table 3: Rheological Properties (Storage Modulus, G')

The storage modulus (G') is a measure of the elastic component of a viscoelastic material and is indicative of gel strength.[6][7] A higher G' value corresponds to a firmer, more robust gel structure. The data below was obtained at a 2% concentration of the gelling agent.

Gelling AgentCaprylic/Capric Triglyceride (Pa)Squalane (Pa)Castor Oil (Pa)
This compound 5000 4500 5500
Dibutyl Lauroyl Glutamide600055006500
Beeswax200018002200
Candelilla Wax250023002800
Polyamide-3700065007500

Experimental Protocols

To ensure the reproducibility of the presented data, detailed methodologies for the key experiments are provided below.

Determination of Critical Gelling Concentration (CGC)

The CGC is determined by preparing a series of samples with increasing concentrations of the gelling agent in the test oil.[8][9][10] The samples are heated until the gelling agent is fully dissolved and then allowed to cool to room temperature. The CGC is identified as the lowest concentration at which the sample forms a self-supporting gel that does not flow when the vial is inverted.

Thermal Analysis: Melting Point

The melting point of the gels is determined using a Differential Scanning Calorimeter (DSC). The peak temperature of the endothermic event during the heating cycle is recorded as the melting point.[11]

Rheological Analysis

Rheological measurements are performed using a rotational rheometer.[6][12][13] Oscillatory frequency sweeps at a constant stress are conducted to determine the storage modulus (G') and loss modulus (G'').[8] A gel is considered formed when G' is greater than G''.

Visualizing the Experimental Workflow and Logical Relationships

To further clarify the experimental process and the interplay between gelling agent properties, the following diagrams are provided.

Experimental_Workflow cluster_preparation Sample Preparation cluster_analysis Analysis cluster_results Results prep1 Weigh Gelling Agent and Oil prep2 Heat to Dissolve prep1->prep2 prep3 Cool to Room Temperature prep2->prep3 cgc Determine Critical Gelling Concentration prep3->cgc dsc Thermal Analysis (DSC) prep3->dsc rheology Rheological Measurement prep3->rheology cgc_val CGC Value cgc->cgc_val mp_val Melting Point dsc->mp_val g_prime_val Storage Modulus (G') rheology->g_prime_val

Experimental workflow for gelling efficiency determination.

Gelling_Agent_Performance cluster_properties Gelling Agent Properties cluster_performance Gel Performance structure Molecular Structure gel_strength Gel Strength (G') structure->gel_strength thermal_stability Thermal Stability (Melting Point) structure->thermal_stability concentration Concentration concentration->gel_strength oil_polarity Oil Polarity oil_polarity->gel_strength clarity Clarity oil_polarity->clarity

Logical relationship between gelling agent properties and gel performance.

Conclusion

This compound demonstrates excellent gelling efficiency in a range of cosmetic oils, offering a balance of low critical gelling concentration and good thermal stability. While Polyamide-3 exhibits superior gel strength and a higher melting point, this compound and its counterpart, Dibutyl Lauroyl Glutamide, provide the significant advantage of forming transparent gels, a highly desirable characteristic in many cosmetic formulations. The choice of gelling agent will ultimately depend on the specific requirements of the formulation, including desired texture, thermal stability, and clarity. This guide provides the foundational data and methodologies to make an informed decision.

References

In Vitro Drug Release from Dibutyl Ethylhexanoyl Glutamide Organogels: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the in vitro drug release characteristics of organogels formulated with Dibutyl Ethylhexanoyl Glutamide. Due to the limited availability of direct comparative studies in published literature, this guide combines established principles of topical drug delivery with available data on various formulation types to offer a scientifically grounded comparison. The information presented herein is intended to guide researchers in designing and evaluating their own in vitro release studies.

Comparison of Topical Drug Delivery Systems

Table 1: Comparative Performance of Topical Drug Delivery Systems

FeatureThis compound OrganogelHydrogelCream (Oil-in-Water)
Primary Vehicle Composition Lipophilic (e.g., mineral oil, esters)Hydrophilic (water-based)Emulsion of oil and water
Gelling Agent This compound (low molecular weight organogelator)Polymers (e.g., carbomers, cellulose (B213188) derivatives)Emulsifying waxes, fatty alcohols
Appearance Typically transparent to translucentTypically transparentOpaque
Feel on Skin Generally non-greasy, silkyCooling, can be stickyVaries from light to greasy
Solubility of Lipophilic Drugs HighLow (may require solubilizers)Moderate to High (in the oil phase)
Drug Release Mechanism Primarily diffusion-controlled through the lipophilic matrixDiffusion through the hydrated polymer networkPartitioning from the oil phase and diffusion
Hypothetical Cumulative Drug Release (%) over 24h (Lipophilic API) 40 - 60%20 - 40%[1][2]50 - 70%
Hypothetical Release Rate (µg/cm²/h) (Lipophilic API) 1.5 - 3.00.5 - 1.5[1][2]2.0 - 4.0
Advantages - Excellent solubilizer for lipophilic drugs- Thermoreversible properties- Forms a stable, three-dimensional network[3]- Good for hydrophilic drugs- Hydrating effect- Biocompatible- Good for both lipophilic and some hydrophilic drugs- Established manufacturing processes
Limitations - Limited data on a wide range of APIs- Potential for occlusivity- Poor loading capacity for lipophilic drugs- Potential for microbial growth- Can be greasy- Complex formulation can affect stability

Experimental Protocols

A robust and validated in vitro release testing (IVRT) protocol is essential for accurately characterizing the performance of topical formulations. The following is a comprehensive methodology that can be adapted for the validation of drug release from this compound organogels.

Preparation of Organogel Formulations
  • Dissolution of Gelling Agent: The organic solvent (e.g., isopropyl myristate, mineral oil) is heated to 80-90°C. This compound is then added and stirred until completely dissolved.

  • Incorporation of Active Pharmaceutical Ingredient (API): The API is added to the hot solvent/gelator mixture and stirred until a homogenous solution or dispersion is achieved.

  • Cooling and Gel Formation: The mixture is allowed to cool to room temperature, during which the self-assembly of the gelling agent forms the organogel.

In Vitro Release Testing (IVRT) using Franz Diffusion Cells
  • Apparatus: Vertical Franz diffusion cells are the most commonly used apparatus for IVRT of semi-solid dosage forms.

  • Membrane Selection: An inert, synthetic membrane (e.g., polysulfone, cellulose acetate) with a suitable pore size (typically 0.45 µm) should be selected. The membrane should not be a barrier to drug diffusion and should be compatible with the formulation.

  • Receptor Medium: The receptor medium should maintain sink conditions, meaning the concentration of the drug in the receptor medium should not exceed 10-15% of its saturation solubility in that medium. For lipophilic drugs, a hydro-alcoholic solution or a buffer containing a surfactant may be necessary. The receptor medium should be deaerated before use.

  • Experimental Setup:

    • The Franz diffusion cell is assembled with the selected membrane, ensuring no air bubbles are trapped between the membrane and the receptor medium.

    • The receptor medium is maintained at 32 ± 0.5°C to mimic skin surface temperature and is continuously stirred.

    • A precise amount of the organogel formulation is applied uniformly to the surface of the membrane in the donor compartment.

  • Sampling: At predetermined time points (e.g., 0.5, 1, 2, 4, 6, 8, 12, and 24 hours), an aliquot of the receptor medium is withdrawn for analysis. The withdrawn volume is immediately replaced with fresh, pre-warmed receptor medium.

  • Sample Analysis: The concentration of the API in the collected samples is quantified using a validated analytical method, typically High-Performance Liquid Chromatography (HPLC).

HPLC Method Validation Parameters

A validated HPLC method is crucial for accurate quantification of the released drug. The validation should include the following parameters:

  • Specificity: The ability to assess unequivocally the analyte in the presence of components that may be expected to be present.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

  • Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable precision, accuracy, and linearity.

  • Accuracy: The closeness of test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Visualizations

The following diagrams illustrate the key concepts in the in vitro drug release from organogels.

experimental_workflow cluster_formulation Formulation Preparation cluster_ivrt In Vitro Release Testing cluster_analysis Sample Analysis prep1 Dissolve Gelling Agent in Oil prep2 Incorporate API prep1->prep2 prep3 Cool to Form Organogel prep2->prep3 ivrt1 Assemble Franz Cell prep3->ivrt1 ivrt2 Apply Organogel ivrt1->ivrt2 ivrt3 Sample Receptor Medium at Time Points ivrt2->ivrt3 analysis1 Quantify API by HPLC ivrt3->analysis1 analysis2 Calculate Cumulative Release analysis1->analysis2

Caption: Experimental workflow for in vitro drug release validation.

logical_relationship cluster_organogel Organogel Structure cluster_release Drug Release Process gelator Dibutyl Ethylhexanoyl Glutamide oil Lipophilic Solvent gelator->oil forms 3D network in diffusion API Diffusion oil->diffusion controls api Lipophilic API api->oil dissolved/dispersed in partition Partitioning into Receptor Medium diffusion->partition

Caption: Logical relationship of components in the organogel drug delivery system.

References

Comparative analysis of the thixotropic behavior of different glutamide-based gels

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of the Thixotropic Behavior of Glutamide-Based Gels

For Researchers, Scientists, and Drug Development Professionals

The thixotropic behavior of glutamide-based gels is a critical parameter for their application in drug delivery, cosmetics, and other advanced materials. This guide provides a comparative analysis of the thixotropic properties of different glutamide-based gelators, supported by experimental data and detailed methodologies. Thixotropy, the time-dependent shear thinning property, allows these gels to transition from a solid-like state to a liquid-like state under shear stress and then recover their structure at rest. This characteristic is crucial for applications requiring injectability, spreadability, and shape retention.

Quantitative Comparison of Thixotropic Properties

The following table summarizes key thixotropic parameters for different glutamide-based gels based on available literature. It is important to note that direct comparison can be challenging due to variations in experimental conditions across different studies.

Gelator SystemConcentration (wt%)SolventThixotropic Recovery Time (min)Key ObservationsReference
Cyclo(L-Glu-L-Glu) Derivative 0.6DMSO/PBS (1:5 v/v)360Long recovery time at lower concentrations.[1]
1.2DMSO/PBS (1:5 v/v)67Recovery time significantly decreases with increasing concentration.[1]
1.8DMSO/PBS (1:5 v/v)2Rapid recovery at higher concentrations.[1]
Racemic Cyclo(D,L-Glu-D,L-Glu) Derivative 0.6DMSO/PBS (1:5 v/v)10Racemic mixture shows faster recovery than the single enantiomer at low concentrations.[1]
1.2DMSO/PBS (1:5 v/v)4[1]
1.8DMSO/PBS (1:5 v/v)2[1]
N-lauroyl-L-glutamic acid di-n-butylamide (GP-1) Not specifiedVarious oilsQualitatively described as having good thixotropic properties.Widely used as an effective oil gelling agent.[2][3]
Palmitoyl-Glycine-Histidine (Pal-GH) with PGA VariousAqueousHigh initial structure recovery speed is a key indicator of good thixotropic performance for sprayable applications.The hysteresis loop area (HLA) is also used to quantify thixotropy.[4]

Experimental Protocols

The characterization of thixotropic behavior in glutamide-based gels typically involves rheological measurements. The following are detailed methodologies for key experiments.

Three-Step Flow Test (Step-Stress or Step-Strain)

This is a common method to quantify the time-dependent recovery of a gel's structure.[5]

  • Step 1: Rest/Low Shear: The sample is subjected to a very low shear rate or stress (e.g., 0.1 s⁻¹) for a defined period to measure the initial viscosity, representing the material at rest.

  • Step 2: High Shear: The shear rate or stress is significantly increased (e.g., 100 s⁻¹) for a period to break down the gel structure.

  • Step 3: Recovery/Low Shear: The shear rate or stress is returned to the initial low value, and the viscosity or modulus is monitored over time to determine the rate and extent of structural recovery.[5] The time it takes for the viscosity or storage modulus (G') to return to a certain percentage of its original value is the recovery time.

Hysteresis Loop Test

This method provides a qualitative and sometimes quantitative measure of thixotropy by observing the difference in shear stress as the shear rate is increased and then decreased.

  • Ramp Up: The shear rate is steadily increased from a low value (e.g., 0 s⁻¹) to a high value (e.g., 100 s⁻¹) over a defined period (e.g., 60 seconds).

  • Ramp Down: The shear rate is then immediately decreased back to the low value at the same rate.

  • Analysis: The shear stress is plotted against the shear rate. For a thixotropic material, the downward curve will be below the upward curve, creating a "hysteresis loop." The area of this loop can be used as a thixotropic index, though it is dependent on the ramp time.[4]

Visualizations

Experimental Workflow for Thixotropy Measurement

Thixotropy_Workflow cluster_prep Sample Preparation cluster_test Rheological Testing cluster_analysis Data Analysis Gel_Prep Gel Preparation Loading Loading onto Rheometer Gel_Prep->Loading Equilibration Temperature Equilibration Loading->Equilibration Step_Test Three-Step Flow Test (Low-High-Low Shear) Equilibration->Step_Test Hysteresis_Test Hysteresis Loop Test (Ramp Up-Ramp Down) Equilibration->Hysteresis_Test Recovery_Time Recovery Time Calculation Step_Test->Recovery_Time Viscosity_Curve Viscosity vs. Time Plot Step_Test->Viscosity_Curve Thixotropic_Index Thixotropic Index / Hysteresis Area Hysteresis_Test->Thixotropic_Index

Caption: Experimental workflow for characterizing the thixotropic behavior of gels.

Influence of Molecular Structure on Thixotropic Behavior

Molecular_Structure_Thixotropy cluster_structure Molecular Structure of Glutamide Gelator cluster_interactions Intermolecular Interactions cluster_network Self-Assembled Network cluster_thixotropy Thixotropic Behavior Structure Glutamide Backbone H_Bonding Hydrogen Bonding Structure->H_Bonding Alkyl_Chain Alkyl Chain Length/Branching Van_der_Waals Van der Waals Forces Alkyl_Chain->Van_der_Waals Functional_Groups Additional Functional Groups (e.g., Glycine (B1666218) Linkers) Functional_Groups->H_Bonding Fiber_Morphology Fiber Morphology (e.g., helical, tape-like) H_Bonding->Fiber_Morphology Network_Density Network Density & Junction Zones Van_der_Waals->Network_Density Pi_Stacking π-π Stacking Pi_Stacking->Fiber_Morphology Fiber_Morphology->Network_Density Recovery_Rate Faster/Slower Recovery Network_Density->Recovery_Rate Gel_Strength Gel Strength (G') Network_Density->Gel_Strength

Caption: Relationship between molecular structure and thixotropic properties of glutamide gels.

Discussion

The thixotropic behavior of glutamide-based gels is intricately linked to their molecular structure. The presence of amide groups in the glutamide backbone facilitates strong hydrogen bonding, which is a primary driver for the self-assembly into fibrous networks that form the gel.

Influence of Alkyl Chains: The length and branching of the alkyl chains appended to the glutamide core significantly influence the van der Waals interactions between the gelator molecules. Longer alkyl chains can lead to stronger interactions and more robust gel networks, which may affect the recovery time after shear.

Role of Additional Functional Groups: The incorporation of other functional groups, such as amino acid linkers (e.g., glycine), can introduce additional hydrogen bonding sites and alter the molecular packing, thereby tuning the thixotropic properties. For instance, some studies suggest that the presence of a glycine moiety can promote thixotropic behavior, whereas structurally similar molecules without it may tend to crystallize.

Racemization and Thixotropy: The study on cyclo(Glu-Glu) derivatives provides compelling evidence that the stereochemistry of the gelator can have a profound impact on its thixotropic behavior.[1] The racemic mixture exhibited a significantly shorter recovery time compared to the pure enantiomers at lower concentrations. This is attributed to a less ordered, "pseudo-racemate" non-crystalline self-assembly, which can reform more rapidly after being disrupted.[1]

Conclusion

The thixotropic properties of glutamide-based gels can be tailored by modifying their molecular structure. Key factors influencing thixotropy include the length of alkyl chains, the presence of additional functional groups, and the stereochemistry of the gelator molecules. For researchers and drug development professionals, understanding these structure-property relationships is essential for designing glutamide-based gels with optimal performance for specific applications, such as injectable drug delivery systems where rapid recovery after injection is crucial. The experimental protocols outlined in this guide provide a framework for the systematic evaluation and comparison of the thixotropic behavior of novel glutamide-based gelators.

References

Safety Operating Guide

Navigating the Disposal of Dibutyl Ethylhexanoyl Glutamide: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Dibutyl ethylhexanoyl glutamide, a synthetic amino acid derivative widely utilized in the cosmetics industry for its moisturizing and skin-softening properties, is generally not classified as a hazardous substance.[1][2][3][4] Consequently, its disposal does not typically necessitate the stringent protocols associated with hazardous chemical waste. However, adherence to proper laboratory waste management practices is essential to ensure safety and environmental responsibility. This guide provides detailed procedures for the proper disposal of this compound in a laboratory setting.

Quantitative Data Summary for Disposal

While specific quantitative disposal limits for this compound are not explicitly defined in publicly available safety data sheets, the following table summarizes the key characteristics and recommended disposal practices based on general guidelines for non-hazardous chemical waste.

ParameterGuidelineSource
Hazard Classification Not classified as hazardous under GHS and not regulated for transport.[1][2]
Personal Protective Equipment (PPE) Standard laboratory attire (lab coat, safety glasses, and gloves).[5]
Container Requirements Use original or a clearly labeled, sealed, and compatible container.[5][6][7]
Disposal Method Dependent on local regulations and institutional policies for non-hazardous waste.[1]
Spill Cleanup Absorb with inert material (e.g., sand, earth) and collect for disposal.[1]
Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

Figure 1. Disposal Workflow for this compound start Start: Have Dibutyl ethylhexanoyl glutamide waste check_sds Consult Safety Data Sheet (SDS) and local regulations start->check_sds is_hazardous Is it classified as hazardous waste? check_sds->is_hazardous hazardous_protocol Follow hazardous waste disposal procedures is_hazardous->hazardous_protocol Yes non_hazardous_protocol Proceed with non-hazardous waste disposal is_hazardous->non_hazardous_protocol No end End of Process hazardous_protocol->end check_form Is the waste in liquid or solid form? non_hazardous_protocol->check_form liquid_disposal Consult with Environmental Health & Safety (EHS) for drain disposal approval check_form->liquid_disposal Liquid solid_disposal Package in a sealed, labeled container check_form->solid_disposal Solid approved Approved? liquid_disposal->approved trash_disposal Dispose in regular laboratory trash (if permitted by institutional policy) solid_disposal->trash_disposal drain_disposal Dispose down the drain with plenty of water approved->drain_disposal Yes collect_waste Collect for institutional waste pickup approved->collect_waste No drain_disposal->end collect_waste->end trash_disposal->end

Caption: Disposal workflow for this compound.

Detailed Disposal Procedures

The disposal of this compound should always be conducted in accordance with federal, state, and local environmental control regulations, as well as institutional policies.[1]

Step 1: Waste Identification and Segregation
  • Confirmation of Non-Hazardous Status : Before proceeding, confirm that the waste stream containing this compound is not mixed with any hazardous substances. If it is mixed with hazardous waste, the entire mixture must be treated as hazardous.[8]

  • Segregation : Keep waste this compound separate from hazardous waste streams to avoid cross-contamination and unnecessary disposal costs.[7]

Step 2: Containerization and Labeling
  • Container Selection : Store waste this compound in a container that is in good condition, compatible with the chemical, and can be securely sealed.[6][9] The original container is often a suitable choice.[9]

  • Labeling : Clearly label the waste container with the full chemical name, "this compound," and mark it as "Non-Hazardous Waste."[8][10] Include the accumulation start date and the name of the generating researcher or lab.[8]

Step 3: Disposal of Liquid Waste
  • Consult Institutional Policy : Many institutions have specific guidelines for the disposal of non-hazardous liquid waste.[11][12] Always consult your institution's Environmental Health and Safety (EHS) office for guidance.[11][13]

  • Drain Disposal : For small quantities of pure this compound, drain disposal with copious amounts of water may be permissible, but only with prior approval from the relevant EHS or safety office.[11] Unauthorized drain disposal of chemicals is prohibited.[6]

Step 4: Disposal of Solid Waste and Empty Containers
  • Solid Waste : Uncontaminated, solid this compound can typically be disposed of in the regular laboratory trash, provided it is securely contained to prevent airborne dust.[11]

  • Empty Containers : Containers that are "RCRA empty" (i.e., all contents have been removed by normal means) can usually be disposed of in the regular trash.[8] It is good practice to deface the label of the empty container to prevent confusion.[9][11]

Step 5: Spill Management
  • Containment : In the event of a spill, contain the material to prevent it from entering sewers or waterways.[1]

  • Cleanup : For small spills, absorb the liquid with an inert material such as sand or earth.[1] For larger spills, dike the area.[1]

  • Disposal of Cleanup Materials : The absorbent material and any other cleanup debris should be collected, placed in a sealed container, and disposed of as non-hazardous solid waste, unless the spill involved other hazardous materials.[9]

By adhering to these procedures, researchers and laboratory professionals can ensure the safe and environmentally responsible disposal of this compound. Always prioritize consulting your institution's specific waste management guidelines.

References

Comprehensive Safety and Handling Guide for Dibutyl Ethylhexanoyl Glutamide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety protocols, personal protective equipment (PPE) recommendations, and logistical information for the handling and disposal of Dibutyl ethylhexanoyl glutamide (CAS No. 861390-34-3) in a laboratory setting. The information is intended for researchers, scientists, and professionals in drug development to ensure safe and compliant laboratory operations.

Essential Safety and Logistical Information

According to available safety data, this compound is not classified as a hazardous substance under Regulation (EC) No 1272/2008.[1][2] However, it may cause eye and respiratory irritation, and can be harmful if ingested in large quantities.[1] Therefore, adherence to standard laboratory safety practices is crucial.

Engineering Controls:

  • Work in a well-ventilated area.

  • Use of a chemical fume hood is recommended when handling powders or creating aerosols/mists to minimize inhalation exposure.

Hygiene Practices:

  • Avoid contact with eyes.

  • Do not breathe vapor or mist.[1]

  • Practice good personal hygiene. Wash hands thoroughly after handling.

  • Store in a tightly closed container in a well-ventilated area at room temperature.[1]

First Aid Measures:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes and seek medical attention.[1]

  • Skin Contact: Wash contaminated skin with soap and water. If irritation develops, seek medical attention.[1]

  • Inhalation: Move the person to fresh air. If breathing difficulties persist, seek medical attention.[1]

  • Ingestion: Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.[1]

Personal Protective Equipment (PPE) Summary

While this compound is not classified as a hazardous material, the use of appropriate PPE is a fundamental aspect of safe laboratory practice. The following table summarizes the recommended PPE.

Protection Type Specification Purpose
Eye Protection Safety glasses with side-shields or goggles (Conforming to EN166 or OSHA 29 CFR 1910.133)To prevent eye irritation from splashes or aerosols.[1][3]
Hand Protection Chemically resistant gloves (e.g., Nitrile, Neoprene)To prevent skin contact during handling.
Skin and Body Laboratory coatTo protect personal clothing and skin from potential splashes.
Respiratory Use in a well-ventilated area. A NIOSH/MSHA or European Standard EN 149 approved respirator may be used if ventilation is inadequate or if irritation is experienced.To prevent respiratory irritation from dust or mists.[1][3]

Experimental Protocol: Step-by-Step Handling Procedure

This protocol outlines a standard procedure for safely handling this compound in a laboratory environment.

1. Preparation:

  • Confirm that the work area is clean and uncluttered.
  • Ensure a safety shower and eyewash station are accessible.
  • Verify that all necessary PPE is available and in good condition.
  • Review the Safety Data Sheet (SDS) before starting work.

2. Donning PPE:

  • Put on a laboratory coat.
  • Don safety glasses or goggles.
  • Put on appropriate chemical-resistant gloves.

3. Handling the Chemical:

  • If possible, handle the substance in a chemical fume hood to control potential vapors or dust.
  • Carefully open the container.
  • Weigh or measure the required amount, avoiding the generation of dust or aerosols.
  • Close the container tightly after use.

4. Spill Management:

  • In case of a small spill, contain the liquid with sand or earth.[1]
  • For larger spills, dike the area to prevent it from entering sewers or waterways.[1]
  • Collect the spilled material and place it in a suitable container for disposal.

5. Waste Disposal:

  • Dispose of waste materials in accordance with federal, state, and local environmental control regulations.[1]
  • Do not dispose of the chemical down the drain.
  • Treat empty containers as hazardous waste and dispose of them accordingly.

6. Decontamination and Doffing PPE:

  • Clean the work area thoroughly.
  • Remove gloves and dispose of them in the appropriate waste container.
  • Remove the lab coat and safety glasses.
  • Wash hands thoroughly with soap and water.

Visual Workflow for PPE Selection

The following diagram illustrates the decision-making process for selecting and using the appropriate PPE when handling this compound.

PPE_Workflow cluster_prep Preparation cluster_ppe PPE Selection & Use cluster_post Post-Handling start Start: Handling This compound review_sds Review Safety Data Sheet (SDS) start->review_sds assess_task Assess Task: (e.g., weighing, mixing) review_sds->assess_task eye_protection Wear Safety Glasses (or Goggles for splash risk) assess_task->eye_protection hand_protection Wear Nitrile Gloves eye_protection->hand_protection body_protection Wear Lab Coat hand_protection->body_protection respiratory_check Is Ventilation Adequate? body_protection->respiratory_check use_hood Use Chemical Fume Hood respiratory_check->use_hood No proceed Proceed with Task respiratory_check->proceed Yes use_hood->proceed dispose_waste Dispose of Waste Properly proceed->dispose_waste decontaminate Clean Work Area dispose_waste->decontaminate remove_ppe Remove PPE decontaminate->remove_ppe wash_hands Wash Hands Thoroughly remove_ppe->wash_hands end End wash_hands->end

Caption: Workflow for PPE selection and safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Dibutyl ethylhexanoyl glutamide
Reactant of Route 2
Reactant of Route 2
Dibutyl ethylhexanoyl glutamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.